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  • Product: 2,4-Dichloro-5-methylmandelic acid
  • CAS: 1803838-18-7

Core Science & Biosynthesis

Foundational

A Technical Guide to the Investigational Mechanism of Action for 2,4-Dichloro-5-methylmandelic Acid Derivatives as Novel Antifungal Agents

Abstract: The emergence of drug-resistant fungal pathogens necessitates the exploration of novel chemical scaffolds for therapeutic development. Mandelic acid and its derivatives have garnered significant interest due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The emergence of drug-resistant fungal pathogens necessitates the exploration of novel chemical scaffolds for therapeutic development. Mandelic acid and its derivatives have garnered significant interest due to their broad-spectrum antimicrobial properties.[1][2] This guide focuses on the specific, albeit lesser-studied, class of 2,4-Dichloro-5-methylmandelic acid derivatives. In the absence of extensive direct literature, this document proposes a primary, testable mechanism of action based on evidence from structurally related compounds: the disruption of fungal cell membrane integrity.[3] We provide a comprehensive framework for researchers and drug developers to investigate this hypothesis, detailing the underlying scientific rationale, step-by-step experimental protocols for validation, and key structure-activity relationship (SAR) considerations. Our objective is to furnish a scientifically rigorous roadmap for characterizing this promising class of potential antifungal agents.

Introduction: The Mandelic Acid Scaffold and a Mechanistic Hypothesis

Mandelic acid, an aromatic alpha-hydroxy acid, is a versatile chemical building block utilized in pharmaceuticals for its antibacterial and anti-inflammatory properties.[4][5] Chemical modifications to its core structure have given rise to derivatives with diverse biological activities, including potent antifungal effects.[3][4] A notable example involves 4-substituted mandelic acid derivatives, which have demonstrated significant efficacy against plant pathogenic fungi like Gibberella saubinetii and Verticillium dahlia.[3]

The specific class of 2,4-Dichloro-5-methylmandelic acid derivatives represents a targeted chemical space designed to enhance biological activity. The rationale for this substitution pattern is twofold:

  • Halogenation (2,4-Dichloro-): The inclusion of chlorine atoms on the phenyl ring significantly increases the lipophilicity of the molecule. This property is critical for compounds targeting the fungal cell membrane, as it facilitates partitioning into and transit through the lipid bilayer.

  • Alkylation (5-methyl-): The methyl group can influence steric interactions with potential binding targets and further modify the electronic properties of the aromatic ring.

Given the established precedent for mandelic acid derivatives, we hypothesize that the primary mechanism of action for this class of compounds is the disruption of fungal cell membrane integrity and function. This guide will proceed by outlining the core principles of this mechanism and providing the experimental framework required for its validation.

Core Mechanism: Fungal Cell Membrane Disruption

The fungal cell membrane is an essential organelle that maintains cellular homeostasis, regulates ion flow, and serves as a barrier to the external environment. Its disruption leads to a cascade of catastrophic events, culminating in cell death. We propose that 2,4-Dichloro-5-methylmandelic acid derivatives act by compromising this barrier.

Primary Hypothesis: Loss of Membrane Integrity and Potential Depolarization

The proposed mechanism involves the insertion of the lipophilic mandelic acid derivative into the fungal plasma membrane. This integration disrupts the ordered structure of the phospholipid bilayer, leading to two primary consequences:

  • Increased Permeability: The structural perturbation creates pores or channels, causing an uncontrolled efflux of critical intracellular components, such as nucleic acids, proteins, and essential ions (e.g., K+, Mg2+).[3]

  • Membrane Depolarization: The disruption of the membrane's integrity can lead to the dissipation of the electrochemical gradient (membrane potential) that is vital for numerous cellular processes, including ATP synthesis and nutrient transport.[6]

This dual-action attack provides a robust fungicidal effect and is a common mechanism for various antimicrobial agents.

Visualizing the Proposed Signaling & Effect Cascade

The following diagram illustrates the hypothesized sequence of events following exposure of a fungal cell to a 2,4-Dichloro-5-methylmandelic acid derivative.

Antifungal_Mechanism cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) Compound 2,4-Dichloro-5-methyl- mandelic Acid Derivative Membrane Lipid Bilayer Compound->Membrane Inserts into membrane Permeability Increased Membrane Permeability Membrane->Permeability Disrupts packing Depolarization Membrane Depolarization Membrane->Depolarization Dissipates gradient Leakage Leakage of Nucleic Acids, Proteins, & Ions Permeability->Leakage ATP_Loss Decreased Intracellular ATP Depolarization->ATP_Loss Death FUNGAL CELL DEATH Leakage->Death ATP_Loss->Death

Caption: Hypothesized mechanism of fungal cell death induced by membrane disruption.

Key Quantitative Metrics for Validation

To validate the proposed mechanism, several key quantitative metrics should be determined. The table below outlines these metrics and provides hypothetical, yet realistic, data for a lead candidate compound compared to a known antifungal agent like Mandipropamid.

MetricDescriptionTest Compound (Hypothetical)Control (Mandipropamid)
EC50 (µg/mL) Effective concentration inhibiting 50% of fungal growth.8.0[3]25.0
Nucleic Acid Leakage (ΔOD₂₆₀) Increase in absorbance at 260 nm in the supernatant, indicating nucleic acid release.0.450.05
Protein Leakage (ΔOD₂₈₀) Increase in absorbance at 280 nm in the supernatant, indicating protein release.0.300.03
Membrane Potential (ΔRFU) Increase in relative fluorescence units (RFU) using a depolarization-sensitive dye.8500500

Experimental Protocols for Mechanism Validation

The following protocols are designed to be self-validating systems to rigorously test the membrane disruption hypothesis. The causality behind experimental choices is explained to provide a deeper understanding.

Experimental Workflow Overview

This diagram outlines the logical flow of experiments to confirm the mechanism of action.

Experimental_Workflow A 1. Fungal Susceptibility Assay (Determine EC50/MIC) B 2. Cytoplasmic Leakage Assay (Measure OD260/280) A->B If potent activity is observed E No Significant Effect Re-evaluate Hypothesis A->E If no activity C 3. Membrane Potential Assay (Measure Fluorescence) B->C If leakage is confirmed B->E If no leakage D Conclusion: Compound Disrupts Membrane Integrity C->D If depolarization is observed C->E If no depolarization

Caption: Step-wise experimental workflow for validating the proposed mechanism.

Protocol: Fungal Susceptibility Testing (EC₅₀ Determination)
  • Objective: To determine the concentration of the derivative required to inhibit fungal growth by 50%. This establishes baseline potency.

  • Rationale: A standard broth microdilution assay is a robust, high-throughput method to quantify antifungal activity and is a prerequisite for all subsequent mechanistic studies, which should be performed at relevant concentrations (e.g., EC₅₀ and 2x EC₅₀).

Methodology:

  • Prepare Fungal Inoculum: Culture the target fungus (e.g., Gibberella saubinetii) in a suitable liquid medium (e.g., Potato Dextrose Broth) to mid-log phase. Adjust the spore/cell suspension to a final concentration of 1 x 10⁵ cells/mL.

  • Serial Dilution: Prepare a 2-fold serial dilution of the 2,4-Dichloro-5-methylmandelic acid derivative in a 96-well microtiter plate. Include a solvent control (e.g., DMSO) and a no-treatment control.

  • Inoculation: Add the fungal inoculum to each well. The final volume should be 200 µL.

  • Incubation: Incubate the plate at an optimal temperature (e.g., 28°C) for 24-48 hours with shaking.

  • Readout: Measure the optical density at 600 nm (OD₆₀₀) using a plate reader.

  • Analysis: Calculate the percentage of growth inhibition relative to the no-treatment control. Plot the inhibition percentage against the compound concentration and fit to a dose-response curve to determine the EC₅₀ value.

Protocol: Cell Membrane Integrity Assay (Nucleic Acid & Protein Leakage)
  • Objective: To quantify the release of intracellular contents into the surrounding medium, which is a direct indicator of membrane permeabilization.

  • Rationale: Healthy cell membranes are impermeable to large molecules like nucleic acids and proteins. Measuring their appearance in the extracellular medium provides strong evidence of membrane damage.[3]

Methodology:

  • Prepare Fungal Suspension: Harvest fungal mycelia from a liquid culture, wash twice with sterile PBS (Phosphate-Buffered Saline), and resuspend in PBS to a defined concentration.

  • Treatment: Treat the fungal suspension with the test compound at its EC₅₀ and 2x EC₅₀ concentrations. Include a no-treatment control. Incubate for a defined period (e.g., 2 hours) at 28°C.

  • Centrifugation: Centrifuge the samples at 5,000 x g for 10 minutes to pellet the fungal cells.

  • Supernatant Collection: Carefully collect the supernatant.

  • Spectrophotometry: Measure the absorbance of the supernatant at 260 nm (for nucleic acids) and 280 nm (for proteins).

  • Analysis: A significant increase in OD₂₆₀ and OD₂₈₀ in treated samples compared to the control indicates a loss of membrane integrity.

Protocol: Membrane Potential Assay
  • Objective: To assess whether the compound causes depolarization of the fungal cell membrane.

  • Rationale: This assay provides functional evidence of membrane disruption. A fluorescent dye like bis-(1,3-dibutylbarbituric acid) trimethine oxonol [DiBAC₄(3)] enters depolarized cells and exhibits increased fluorescence upon binding to intracellular proteins.[6] This change is a sensitive indicator of a compromised membrane potential.

Methodology:

  • Prepare Fungal Suspension: Prepare a fungal cell suspension in PBS as described in protocol 3.3.

  • Treatment: Add the test compound at its EC₅₀ and 2x EC₅₀ to the cell suspension in a black, clear-bottom 96-well plate.

  • Dye Addition: Add DiBAC₄(3) to each well to a final concentration of 1 µM.

  • Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of 492 nm and 515 nm, respectively.[6]

  • Analysis: A significant, dose-dependent increase in fluorescence in treated samples compared to the control indicates membrane depolarization.

Conclusion & Future Directions

This guide puts forth a robust, experimentally-backed hypothesis that 2,4-Dichloro-5-methylmandelic acid derivatives exert their antifungal effect by disrupting the integrity and function of the fungal cell membrane. The provided protocols form a comprehensive workflow to validate this proposed mechanism of action.

Successful validation would position this chemical class as a promising source of novel antifungal agents. Future research should focus on:

  • Lipid Bilayer Interaction Studies: Employing biophysical techniques like differential scanning calorimetry (DSC) or using model lipid vesicles to directly characterize the interaction between the compounds and lipid membranes.

  • Identifying Specific Targets: While general membrane disruption is likely, the derivatives may interact with specific membrane-embedded proteins (e.g., ATPases, ion channels). Target identification studies using affinity probes could elucidate more specific interactions.

  • In Vivo Efficacy: Progressing lead candidates into animal models of fungal infection to assess therapeutic potential.

By following the structured approach outlined herein, researchers can effectively characterize the mechanism of action for this novel derivative class and accelerate its potential translation into a clinically valuable therapeutic.

References

  • D. Sharma, N. Kumar, S. Singh, P. Singh, "2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening," Medicinal Chemistry, 2019. [Link]

  • J. Wu, et al., "Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives," Molecules, 2023. [Link]

  • G. G. G. C. D. S. Liyanage, et al., "Molecular Glues: Capable Protein-Binding Small Molecules That Can Change Protein–Protein Interactions and Interactomes for the Potential Treatment of Human Cancer and Neurodegenerative Diseases," International Journal of Molecular Sciences, 2022. [Link]

  • S. K. Sahu, et al., "Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review," RSC Advances, 2024. [Link]

  • D. Sharma, N. Kumar, S. Singh, P. Singh, "2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening," ResearchGate, 2018. [Link]

  • S. M. B. Asghar, et al., "Antimicrobial Activity of Mandelic Acid Against Methicillin-Resistant Staphylococcus aureus: a Novel Finding with Important Practical Implications," World Applied Sciences Journal, 2014. [Link]

  • S. K. Singh, et al., "Targeting Protein-Protein Interactions with Small Molecules: Applications and Challenges in Drug Discovery," Research and Reviews: A Journal of Drug Design and Discovery, 2024. [Link]

  • X. Wang, et al., "Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties," International Journal of Molecular Sciences, 2023. [Link]

  • R. Wang, et al., "Antibacterial activity and mechanism of malondialdehyde against Staphylococcus xylosus and Lactiplantibacillus plantarum isolated from a traditional Chinese dry-cured fish," Frontiers in Microbiology, 2022. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY, "Other protein target families," IUPHAR/BPS, N.D. [Link]

  • J. P. O. B. D. G. N. a. D. K. Nomura, "Rational Chemical Design of Molecular Glue Degraders," ACS Central Science, 2023. [Link]

  • ResearchGate, "Names of target proteins with their Protein Data Base (PDB) Identification Number," ResearchGate, N.D. [Link]

  • R. Choińska, et al., "Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives," Mini-Reviews in Medicinal Chemistry, 2021. [Link]

  • Google Patents, "Method for synthesizing mandelic acid by oxidation-chlorination process," Google P
  • A. Kačániová, et al., "Non-Alcohol Hand Sanitiser Gels with Mandelic Acid and Essential Oils," Applied Sciences, 2022. [Link]

  • H. Liu, et al., "Exploring the Mechanism of 2,4-Dichlorophenoxyacetic Acid in Causing Neurodegenerative Diseases Based on Network Toxicology and Molecular Docking," Toxics, 2023. [Link]

  • Organic Syntheses, "Mandelic Acid," Organic Syntheses Procedure, N.D. [Link]

  • R. S. Ghogare, "Mandelic acid: an efficient and green organo-catalyst for synthesis of 2,4,5-trisubstituted Imidazoles under solvent free condition," ResearchGate, 2022. [Link]

  • ChemRxiv, "Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids," ChemRxiv, 2021. [Link]

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Exploratory

A Technical Guide to Understanding and Determining the Solubility of 2,4-Dichloro-5-methylmandelic Acid in Polar Organic Solvents

An In-depth Technical Guide Abstract 2,4-Dichloro-5-methylmandelic acid is an aromatic alpha-hydroxy acid whose physicochemical properties are of significant interest in pharmaceutical and chemical synthesis. As with its...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

2,4-Dichloro-5-methylmandelic acid is an aromatic alpha-hydroxy acid whose physicochemical properties are of significant interest in pharmaceutical and chemical synthesis. As with its parent compound, mandelic acid, its utility is profoundly influenced by its solubility, which governs everything from reaction kinetics and purification efficiency to bioavailability in drug formulations.[1][2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this molecule in common polar organic solvents. We will explore the core chemical principles dictating its dissolution, outline robust experimental protocols for accurate measurement, and present an expected solubility profile based on its unique molecular structure.

Introduction: The Molecular Profile of 2,4-Dichloro-5-methylmandelic Acid

2,4-Dichloro-5-methylmandelic acid is a derivative of mandelic acid, featuring a phenyl ring substituted with two chlorine atoms and a methyl group. Its core structure consists of a chiral alpha-carbon bonded to a hydroxyl group, a carboxylic acid group, and the substituted phenyl ring. The molecular formula is C₉H₈Cl₂O₃.

The presence and interplay of these functional groups are paramount to its solubility characteristics:

  • Driving Polarity: The carboxylic acid (-COOH) and hydroxyl (-OH) groups are highly polar and capable of acting as both hydrogen bond donors and acceptors. These groups are the primary drivers of solubility in polar solvents.

  • Modulating Lipophilicity: The dichlorophenyl ring and the methyl group (-CH₃) are nonpolar and contribute to the molecule's lipophilic character. The two electron-withdrawing chlorine atoms increase the molecule's molecular weight and surface area, which can influence crystal lattice energy and interactions with nonpolar solvent moieties.

Understanding the solubility of this compound is critical for its practical application. In drug development, solubility directly impacts formulation strategies and absorption, distribution, metabolism, and excretion (ADMET) profiles.[3] In chemical synthesis, solvent selection is crucial for controlling reaction rates, facilitating purification through crystallization, and ensuring process efficiency.[4]

Theoretical Principles Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The extent to which 2,4-Dichloro-5-methylmandelic acid dissolves is dictated by the balance between the energy required to break the solute-solute (crystal lattice) and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

2.1. Key Intermolecular Forces

The solubility behavior is a direct consequence of the intermolecular forces at play:

  • Hydrogen Bonding: This is the most significant interaction in polar protic solvents (e.g., alcohols like methanol, ethanol). The solvent's -OH groups can form strong hydrogen bonds with the solute's carboxylic acid and hydroxyl functionalities.

  • Dipole-Dipole Interactions: Polar aprotic solvents (e.g., acetone, acetonitrile) possess significant dipole moments and can interact with the polar C=O and C-Cl bonds of the solute.

  • Van der Waals Forces: These dispersion forces are present in all interactions and are the primary mode of interaction between the nonpolar phenyl ring of the solute and the alkyl chains of solvents.

2.2. The "Like Dissolves Like" Paradigm

A solvent will be effective if its polarity and hydrogen bonding capabilities match those of the solute.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These are expected to be excellent solvents. They are highly polar and can engage in extensive hydrogen bonding with both the -COOH and -OH groups of the solute.

  • Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate): These solvents are polar and can act as hydrogen bond acceptors for the solute's -OH and -COOH protons. While generally good solvents, the lack of a hydrogen bond-donating ability may result in slightly lower solubility compared to protic solvents of similar polarity.

  • Effect of Solvent Chain Length: For homologous series like alcohols, solubility is expected to decrease as the alkyl chain length increases (e.g., from methanol to 1-butanol). The increasing nonpolar character of the longer chain reduces the overall polarity of the solvent, making it a less favorable match for the polar functional groups of the solute. This trend has been observed for the parent mandelic acid.[5]

Experimental_Workflow cluster_Prep 1. Preparation cluster_Equil 2. Equilibration cluster_Sample 3. Sampling cluster_Analysis 4. Analysis A Add excess solid to solvent in vial B Agitate in thermostatic bath (e.g., 48h) A->B C Allow solids to sediment B->C D Withdraw supernatant with pre-warmed syringe C->D E Filter through 0.22 µm syringe filter D->E F Analyze concentration (e.g., HPLC or Gravimetric) E->F

Sources

Foundational

Discovery and isolation of 2,4-Dichloro-5-methylmandelic acid

An In-Depth Technical Guide to the Synthesis and Isolation of 2,4-Dichloro-5-methylmandelic Acid Introduction Mandelic acid and its derivatives are α-hydroxy carboxylic acids that serve as crucial intermediates in the ph...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Isolation of 2,4-Dichloro-5-methylmandelic Acid

Introduction

Mandelic acid and its derivatives are α-hydroxy carboxylic acids that serve as crucial intermediates in the pharmaceutical industry, finding application in the synthesis of antibiotics, anticancer agents, and anti-inflammatory drugs.[1] Their chiral nature also makes them valuable as resolving agents.[1] This guide provides a comprehensive, technically-grounded overview of a plausible synthetic route and subsequent isolation of a specific, highly functionalized derivative: 2,4-Dichloro-5-methylmandelic acid.

While the direct discovery of this specific molecule is not prominently documented in publicly accessible literature, its synthesis can be logically derived from well-established chemical principles. This document, therefore, serves as a whitepaper for researchers and drug development professionals, outlining the synthesis starting from the corresponding benzaldehyde precursor, followed by a detailed isolation and purification protocol. The methodologies presented are based on authoritative and widely practiced organic synthesis procedures for analogous compounds.

Part 1: Synthetic Strategy and Core Reactions

The most direct and widely adopted method for synthesizing mandelic acids from their benzaldehyde counterparts is through a two-step process: the formation of a cyanohydrin intermediate followed by acid-catalyzed hydrolysis.[1][2][3] This pathway is efficient and has been documented for a wide range of substituted benzaldehydes.[3][4]

Step 1: Synthesis of the Precursor (2,4-Dichloro-5-methylbenzaldehyde)

The starting material, 2,4-Dichloro-5-methylbenzaldehyde, is a known compound.[5][6] Its synthesis can be achieved through various aromatic formylation reactions, such as the Vilsmeier-Haack reaction on 1,3-dichloro-2-methylbenzene or the oxidation of 2,4-dichloro-5-methylbenzyl alcohol. For the purpose of this guide, we will presume the availability of this precursor.

Step 2: Conversion to 2,4-Dichloro-5-methylmandelonitrile

The core of the synthesis involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of the aldehyde. This reaction is typically performed using sodium or potassium cyanide in the presence of an acid or a bisulfite adduct, which generates hydrocyanic acid (HCN) in situ.[3][4] The reaction proceeds as follows:

  • Formation of the Cyanohydrin: The cyanide ion (CN⁻) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2,4-Dichloro-5-methylbenzaldehyde.

  • Protonation: The resulting alkoxide intermediate is protonated by water or a weak acid to yield the stable cyanohydrin, 2,4-Dichloro-5-methylmandelonitrile.

The use of the sodium bisulfite addition product of the aldehyde is a common and safer alternative to the direct use of HCN, as it allows for the controlled generation of the cyanohydrin intermediate.[4]

Step 3: Hydrolysis of the Nitrile to Carboxylic Acid

The final step is the hydrolysis of the nitrile group of the cyanohydrin to a carboxylic acid. This is typically achieved by heating the cyanohydrin in the presence of a strong mineral acid, such as hydrochloric acid (HCl).[3][7] The reaction proceeds through the formation of a carboxamide intermediate, which is then further hydrolyzed to the final mandelic acid derivative and an ammonium salt.[3]

The overall synthetic pathway is a robust and reliable method for accessing α-hydroxy acids from aldehydes.

Synthesis_Pathway cluster_precursor Precursor cluster_intermediate Intermediate Formation cluster_product Final Product Precursor 2,4-Dichloro-5-methylbenzaldehyde Intermediate 2,4-Dichloro-5-methylmandelonitrile Precursor->Intermediate 1. NaCN, NaHSO₃ 2. Nucleophilic Addition Product 2,4-Dichloro-5-methylmandelic acid Intermediate->Product HCl, H₂O, Heat (Acid Hydrolysis)

Caption: Synthetic pathway from the benzaldehyde precursor to the final mandelic acid product.

Part 2: Detailed Experimental Protocol

This protocol is adapted from established procedures for mandelic acid synthesis and is tailored for the specific target compound.[4][8] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS NumberHazards
2,4-Dichloro-5-methylbenzaldehydeC₈H₆Cl₂O189.0463525-12-2Irritant, Harmful
Sodium Cyanide (NaCN)NaCN49.01143-33-9Highly Toxic, Environmental Hazard
Sodium Bisulfite (NaHSO₃)NaHSO₃104.067631-90-5Irritant
Hydrochloric Acid (conc., 12 M)HCl36.467647-01-0Corrosive, Toxic
Diethyl Ether (anhydrous)(C₂H₅)₂O74.1260-29-7Highly Flammable, Irritant
BenzeneC₆H₆78.1171-43-2Carcinogenic, Flammable, Toxic
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6None
Procedure

Step A: Formation of the Mandelonitrile Intermediate

  • Prepare Bisulfite Solution: In a 1 L three-necked flask equipped with a mechanical stirrer and a dropping funnel, prepare a saturated solution of sodium bisulfite by dissolving approximately 150 g in 200 mL of water. Cool the solution to 5-10°C in an ice bath.

  • Add Aldehyde: Slowly add 94.5 g (0.5 mol) of 2,4-Dichloro-5-methylbenzaldehyde to the stirred bisulfite solution. A thick white precipitate of the aldehyde-bisulfite addition product will form. Continue stirring for 30 minutes.

  • Add Cyanide: In a separate beaker, dissolve 27 g (0.55 mol) of sodium cyanide in 50 mL of water. Add this solution dropwise to the stirred slurry over 30-45 minutes, ensuring the temperature remains below 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The solid should dissolve, and an oily layer of the mandelonitrile will separate.

  • Isolate Nitrile: Separate the oily nitrile layer using a separatory funnel. It is crucial to proceed immediately to the hydrolysis step to avoid side reactions.[4]

Step B: Hydrolysis to Mandelic Acid

  • Acidification: Place the crude 2,4-Dichloro-5-methylmandelonitrile into a 2 L flask. In the fume hood, slowly and carefully add 250 mL of concentrated hydrochloric acid while cooling the flask in an ice bath.

  • Reflux: Once the initial exothermic reaction subsides, fit the flask with a reflux condenser and heat the mixture in a water bath or on a heating mantle. Maintain a gentle reflux for 4-6 hours. The evolution of ammonia will be apparent.

  • Cooling: After the reflux period, cool the reaction mixture to room temperature. The crude mandelic acid may begin to crystallize along with ammonium chloride.

Step C: Isolation and Purification

  • Extraction: Transfer the cooled reaction mixture to a large separatory funnel. Extract the aqueous solution three times with 200 mL portions of diethyl ether. For this step, a continuous extractor can be highly effective to maximize yield.[8]

  • Drying: Combine the ether extracts and dry them over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary evaporation. This will yield the crude, solid 2,4-Dichloro-5-methylmandelic acid.

  • Recrystallization: For purification, dissolve the crude acid in a minimum amount of hot benzene (approximately 400 mL). If the acid does not fully dissolve, a small amount of ethanol (5-10 mL) can be added to aid dissolution.[8]

  • Crystallization: Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature and then place it in an ice bath or refrigerate overnight to induce crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold benzene, and dry them in a vacuum oven. A second crop of crystals can be obtained by concentrating the mother liquor.

Isolation_Workflow Start Reaction Mixture (Mandelic Acid, HCl, NH₄Cl) Extraction Liquid-Liquid Extraction (Diethyl Ether) Start->Extraction Add Ether Drying Dry Organic Phase (Anhydrous Na₂SO₄) Extraction->Drying Collect Ether Layers Evaporation Rotary Evaporation (Remove Ether) Drying->Evaporation Crude_Product Crude Solid Product Evaporation->Crude_Product Recrystallization Recrystallization (Hot Benzene/Ethanol) Crude_Product->Recrystallization Dissolve Filtration Vacuum Filtration Recrystallization->Filtration Cool & Crystallize Final_Product Pure Crystalline Product (2,4-Dichloro-5-methylmandelic acid) Filtration->Final_Product Wash & Dry

Caption: Workflow for the isolation and purification of the target compound.

Part 3: Characterization

The identity and purity of the synthesized 2,4-Dichloro-5-methylmandelic acid would be confirmed using standard analytical techniques.

Expected Analytical Data
Analysis MethodExpected Results
Melting Point A sharp, distinct melting point range, indicating high purity. For comparison, 2,4-dichlorobenzaldehyde has a melting point of 71-72°C.[9] The mandelic acid derivative is expected to have a significantly higher melting point.
¹H NMR (in DMSO-d₆)- A singlet for the methyl (CH₃) protons (~2.4 ppm).- A singlet for the α-hydroxy proton (CH-OH) (~5.1 ppm).- Two singlets for the two non-equivalent aromatic protons (~7.5-7.8 ppm).- A broad singlet for the carboxylic acid proton (COOH) (>12 ppm).
¹³C NMR (in DMSO-d₆)- A peak for the methyl carbon (~20 ppm).- A peak for the α-hydroxy carbon (~72 ppm).- Multiple peaks in the aromatic region (125-140 ppm) for the substituted benzene ring carbons.- A peak for the carbonyl carbon of the carboxylic acid (~175 ppm).
Mass Spectrometry (ESI-) The molecular ion peak [M-H]⁻ would be observed, showing a characteristic isotopic pattern for two chlorine atoms. For C₈H₇Cl₂O₃, the expected m/z would be around 233.96.
FTIR Spectroscopy - A broad absorption band for the O-H stretch of the carboxylic acid and alcohol (~2500-3300 cm⁻¹).- A sharp, strong absorption for the C=O stretch of the carboxylic acid (~1700 cm⁻¹).- C-Cl stretching bands in the fingerprint region.

Conclusion

This guide outlines a robust and scientifically sound pathway for the synthesis and isolation of 2,4-Dichloro-5-methylmandelic acid. By leveraging the classical cyanohydrin reaction followed by acid hydrolysis—a cornerstone of organic synthesis—researchers can reliably access this and other substituted mandelic acid derivatives. The detailed protocols for reaction execution, product isolation via extraction, and purification by recrystallization provide a self-validating system for obtaining a high-purity final product. The described workflow is grounded in established literature, ensuring its utility and reliability for professionals in chemical research and drug development.

References

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Sources

Exploratory

A Methodological and Predictive Guide to the Thermodynamic Properties of 2,4-Dichloro-5-methylmandelic Acid

Executive Summary: The characterization of thermodynamic properties is a cornerstone of pharmaceutical development, influencing everything from reaction kinetics and purification to formulation stability and bioavailabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The characterization of thermodynamic properties is a cornerstone of pharmaceutical development, influencing everything from reaction kinetics and purification to formulation stability and bioavailability. This guide addresses the thermodynamic profile of 2,4-Dichloro-5-methylmandelic acid, a compound of interest for its potential as a chiral building block in complex active pharmaceutical ingredients (APIs). Due to a lack of publicly available experimental data for this specific molecule, this document provides a comprehensive framework for its characterization. It combines theoretical prediction methodologies with detailed, field-proven experimental protocols, enabling researchers to systematically determine the critical thermodynamic parameters. This guide is structured to explain not just the "how," but the "why," grounding each step in the principles of physical chemistry and material science.

Part 1: Introduction and Strategic Importance

2,4-Dichloro-5-methylmandelic acid belongs to the family of substituted mandelic acids, which are widely recognized for their utility in organic synthesis and pharmaceutical applications.[1][2] The unique molecular architecture of mandelic acid, featuring an aromatic ring, a carboxylic acid group, and a crucial stereogenic α-hydroxyl center, provides a powerful combination of chirality and reactivity.[1] The addition of dichloro- and methyl- substituents to the phenyl ring is expected to significantly modify its physicochemical properties, including lipophilicity, electronic distribution, and intermolecular interactions, thereby influencing its behavior in both chemical synthesis and biological systems.

Understanding the thermodynamic properties of this specific derivative is paramount for several key areas in drug development:

  • Crystallization and Purification: Parameters such as melting point, enthalpy of fusion, and solubility are critical for developing efficient and scalable crystallization processes. The crystallization behavior of substituted mandelic acids can be complex, with the potential for polymorphism, where different crystal forms of the same compound exhibit different thermodynamic stabilities.[3]

  • Process Safety and Stability: Thermal stability, determined through techniques like Thermogravimetric Analysis (TGA), is essential for defining safe operating temperatures for synthesis, drying, and storage, preventing thermal decomposition.[4]

  • Formulation Development: Solubility data in various solvent systems are fundamental to designing formulations with optimal dissolution rates and bioavailability.

  • Computational Modeling: Experimental thermodynamic data serves as a crucial validation benchmark for computational models that predict molecular behavior and interaction.

Given the absence of specific literature data, this guide will focus on the established methodologies for determining these properties from first principles and empirical analysis.

Part 2: Predictive Analysis via Computational Chemistry

Before embarking on empirical studies, computational methods can provide valuable initial estimates of thermodynamic properties. Density Functional Theory (DFT) is a powerful tool for this purpose.

For mandelic acid and its derivatives, calculations using the B3LYP method with a 6-311++G(d,p) basis set have been successfully employed to determine optimized molecular structures, thermochemistry, and other parameters.[5] This approach can be used to calculate key gas-phase thermodynamic properties for 2,4-Dichloro-5-methylmandelic acid at a standard state (298.15 K and 1 atm), including:

  • Standard Enthalpy of Formation (ΔH°f): The energy change when one mole of the compound is formed from its constituent elements in their standard states.

  • Standard Gibbs Free Energy of Formation (ΔG°f): A measure of the spontaneity of the formation reaction.

  • Standard Entropy (S°): A measure of the molecular disorder or randomness.

  • Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by one degree at constant volume.

These computational results provide a theoretical baseline that can guide experimental design and aid in the interpretation of empirical data.

Part 3: Experimental Determination of Key Thermodynamic Properties

A systematic experimental approach is necessary to obtain definitive thermodynamic data. The following sections detail the core techniques and protocols.

Thermal Transitions: Melting Point and Enthalpy of Fusion

The melting temperature (Tm) and the associated enthalpy of fusion (ΔHfus) are fundamental properties that define the solid-to-liquid phase transition. They are best determined using Differential Scanning Calorimetry (DSC) , a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7]

Table 1: Key Thermodynamic Parameters and Experimental Techniques

Thermodynamic PropertySymbolSignificance in Drug DevelopmentPrimary Experimental Technique
Melting TemperatureTmDefines solid-liquid phase transition, purity indicator, processing parameter.Differential Scanning Calorimetry (DSC)
Enthalpy of FusionΔHfusEnergy required for melting, relates to crystal lattice strength and solubility.Differential Scanning Calorimetry (DSC)
Decomposition TemperatureTdIndicates the onset of thermal degradation, crucial for safety and stability.Thermogravimetric Analysis (TGA)
Specific Heat CapacityCpHeat required to raise the temperature of the substance; vital for heat transfer calculations in process design.Differential Scanning Calorimetry (DSC)
SolubilitySDetermines dissolution rate, bioavailability, and purification solvent selection.Gravimetric, HPLC, or Spectroscopic methods

Objective: To determine the melting point and enthalpy of fusion of 2,4-Dichloro-5-methylmandelic acid.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, zinc) across the expected temperature range.

  • Sample Preparation: Accurately weigh 1-5 mg of the crystalline sample into an aluminum DSC pan. Hermetically seal the pan to prevent sublimation or decomposition-related mass loss.

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 250 °C).[8] An inert nitrogen purge gas (50 mL/min) should be used to maintain a consistent atmosphere.[8]

    • Hold isothermally for 2-5 minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min) to observe any crystallization events.

    • Perform a second heating scan using the same parameters to check for changes in the material's thermal behavior after the initial melt.[8]

  • Data Analysis:

    • The melting point (Tm) is determined as the onset temperature or the peak temperature of the endothermic event on the heating curve.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak. The value is typically expressed in J/g or kJ/mol.

Diagram 1: Experimental Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Instrument Protocol cluster_analysis Data Analysis Prep1 Weigh 1-5 mg of Sample Prep2 Place in Aluminum Pan Prep1->Prep2 Prep3 Hermetically Seal Pan Prep2->Prep3 DSC1 Load Sample & Reference Pans Prep3->DSC1 Load DSC2 Equilibrate at 25°C (N₂ Purge) DSC1->DSC2 DSC3 Heat at 10°C/min to 250°C DSC2->DSC3 DSC4 Cool to 25°C DSC3->DSC4 DSC5 Re-heat to 250°C DSC4->DSC5 Analysis1 Plot Heat Flow vs. Temperature DSC5->Analysis1 Acquire Data Analysis2 Determine Onset/Peak (Melting Point, Tm) Analysis1->Analysis2 Analysis3 Integrate Peak Area (Enthalpy, ΔHfus) Analysis1->Analysis3 TGA_Workflow A Weigh 5-10 mg of Sample into TGA Pan B Load Pan into TGA Furnace A->B C Heat from 25°C to 600°C at 10°C/min under N₂ B->C D Record Mass vs. Temperature Data C->D E Plot % Mass Loss vs. Temperature D->E F Determine Onset of Mass Loss (Td) E->F

Caption: Workflow for assessing thermal stability via TGA.

Solubility Determination

Solubility is a key thermodynamic property that dictates how a compound will behave in solution. It is crucial for purification, formulation, and biopharmaceutical performance. The solubility of mandelic acid derivatives can be measured in various pharmaceutically relevant solvents. [9][10]

Objective: To determine the equilibrium solubility of 2,4-Dichloro-5-methylmandelic acid in various solvents at a specific temperature (e.g., 25 °C).

  • System Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., water, ethanol, acetone) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C ± 0.1 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.

    • Accurately dilute the filtered sample with a suitable mobile phase.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Part 4: Interpretation and Application of Thermodynamic Data

The data gathered from these experiments provide a comprehensive thermodynamic profile:

  • Purity and Stability: A sharp melting peak in the DSC thermogram suggests high purity, whereas a broad peak may indicate impurities or the presence of multiple polymorphs. The TGA data directly informs the maximum temperature for handling and storage before degradation occurs. The pyrolysis of aromatic carboxylic acids often proceeds via decarboxylation. [11][12][13][14]* Polymorph Screening: The presence of multiple melting peaks or recrystallization events upon cooling and reheating in the DSC can indicate polymorphism. Each polymorph will have a unique set of thermodynamic properties, including solubility and stability, which must be characterized.

  • Process and Formulation Design: Solubility data is directly used to select appropriate solvents for crystallization, leading to optimized yield and purity. For formulation, this data is essential for developing oral or parenteral dosage forms and predicting dissolution behavior. Enthalpy and heat capacity data are critical inputs for chemical engineering models used in process scale-up and safety assessments.

By systematically applying these predictive and experimental methodologies, researchers can build a robust and reliable thermodynamic profile for 2,4-Dichloro-5-methylmandelic acid, enabling its effective and safe application in pharmaceutical research and development.

References

  • Nowak, M., et al. (2022). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. Molecules. Available at: [Link]

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  • Habgood, M., et al. (2015). Are the Crystal Structures of Enantiopure and Racemic Mandelic Acids Determined by Kinetics or Thermodynamics?. Journal of the American Chemical Society. Available at: [Link]

  • Wang, Y., et al. (2018). Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent. Molecules. Available at: [Link]

  • Panday, A., & Kharetiya, C. (2023). The Oxidative Transformation of Substituted Mandelic acids by Ethylenediammonium Dichromate in AcOH-H2O medium: (A Kinetic Study). Oriental Journal of Chemistry. Available at: [Link]

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  • Zhao, H., et al. (2018). Heat capacity and thermodynamic properties of 2,4-dichlorobenzaldehyde (C7H4Cl2O). ResearchGate. Available at: [Link]

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Foundational

2,4-Dichloro-5-methylmandelic acid crystalline structure analysis

An In-depth Technical Guide to the Crystalline Structure Analysis of 2,4-Dichloro-5-methylmandelic Acid Authored by: Gemini, Senior Application Scientist Abstract Mandelic acid and its derivatives are pivotal chiral buil...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystalline Structure Analysis of 2,4-Dichloro-5-methylmandelic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

Mandelic acid and its derivatives are pivotal chiral building blocks in medicinal and synthetic chemistry, serving as precursors for a range of pharmaceuticals including antibiotics and anticancer agents.[1][2] The solid-state structure of these active pharmaceutical ingredients (APIs) is of paramount importance, as it governs critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the methodologies employed to determine and analyze the crystalline structure of a specific derivative, 2,4-Dichloro-5-methylmandelic acid. We will explore the journey from chemical synthesis and single-crystal growth to elucidation by X-ray diffraction and detailed structural analysis, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Crystalline Structure in Drug Development

The precise three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, is a fundamental characteristic of any solid-state compound. For pharmaceutical compounds, this is not merely an academic detail. The ability of a molecule to exist in multiple crystalline forms, a phenomenon known as polymorphism, can have profound implications for a drug's efficacy and safety.[3][4] Different polymorphs of the same API can exhibit different melting points, dissolution rates, and stability profiles, directly impacting the manufacturing process and the therapeutic outcome.

Therefore, the elucidation of a compound's single-crystal structure is a non-negotiable step in modern drug development. It provides definitive proof of molecular identity, stereochemistry, and conformation. Furthermore, a detailed understanding of the intermolecular interactions that stabilize the crystal lattice—such as hydrogen bonds, halogen bonds, and π-π stacking—is the cornerstone of crystal engineering, enabling scientists to predict and design crystalline forms with desired properties.[5] This guide uses 2,4-Dichloro-5-methylmandelic acid as a model system to detail the workflow and analytical logic behind a thorough crystalline structure analysis.

Synthesis and Single-Crystal Growth: The Foundation of Analysis

The journey to structural elucidation begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of 2,4-Dichloro-5-methylmandelic Acid

While numerous routes exist for synthesizing mandelic acid derivatives, a common and reliable method involves the hydrolysis of a mandelonitrile intermediate.[4][6] This precursor is typically formed from the corresponding substituted benzaldehyde.

Synthetic Pathway Overview:

  • Step 1: Cyanohydrin Formation: 2,4-Dichloro-5-methylbenzaldehyde is reacted with a cyanide source (e.g., sodium cyanide followed by acid, or trimethylsilyl cyanide) to form 2,4-dichloro-5-methylmandelonitrile.

  • Step 2: Acid Hydrolysis: The resulting mandelonitrile is subjected to strong acid-catalyzed hydrolysis (e.g., using concentrated HCl), which converts the nitrile group into a carboxylic acid, yielding the final product, 2,4-Dichloro-5-methylmandelic acid.

This process provides the raw polycrystalline material necessary for the next, most critical step: crystallization.

Experimental Protocol: Single-Crystal Growth by Slow Evaporation

Obtaining a single crystal of sufficient size and quality is often the most challenging bottleneck in structural analysis.[3] The goal is to allow molecules to transition from a disordered state in solution to a highly ordered lattice slowly and methodically.[7][8]

Protocol:

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound completely when heated but have low solubility at room or lower temperatures.[8] For a molecule like 2,4-Dichloro-5-methylmandelic acid, solvents such as ethanol, ethyl acetate, or a mixture including water should be screened.

  • Preparation of a Saturated Solution:

    • Place a small amount (e.g., 10-20 mg) of the synthesized powder into a clean vial.

    • Add the chosen solvent dropwise while gently heating and stirring until the solid is completely dissolved. Avoid adding a large excess of solvent.[9][10]

  • Filtration (Optional but Recommended): If any insoluble impurities are present, the hot solution should be filtered through a pre-warmed filter (e.g., a cotton plug in a pipette) into a clean crystallization vessel. This prevents impurities from acting as unwanted nucleation sites.[8]

  • Slow Cooling and Crystal Growth:

    • Cover the vessel with a perforated cap or parafilm to allow for very slow solvent evaporation.

    • Place the vessel in a location free from vibrations and temperature fluctuations. To further slow down the process, the vessel can be placed inside a larger, insulated container.[10]

    • Allow the solution to stand undisturbed for several days to weeks. As the solvent slowly evaporates and the solution cools, it becomes supersaturated, and crystal nucleation and growth will commence.[3]

  • Crystal Harvesting: Once well-formed, prismatic crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, they should be carefully removed from the mother liquor using a pipette or fine forceps and dried on filter paper.

This meticulous process is designed to favor the growth of a few large, well-ordered crystals over many small, imperfect ones.

Crystalline Structure Elucidation via Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule at atomic resolution.[3]

Experimental Workflow for SCXRD

The diagram below outlines the essential stages of an SCXRD experiment, from data collection to the final structural model.

SCXRD_Workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase Crystal Select & Mount Single Crystal Diffractometer Mount on Diffractometer Crystal->Diffractometer XRay Irradiate with X-rays (e.g., Mo Kα) Diffractometer->XRay Data Collect Diffraction Data XRay->Data Solve Structure Solution (Phase Problem) Data->Solve Raw Diffraction Intensities Refine Structure Refinement (e.g., SHELX) Solve->Refine Validate Validation & Analysis (CIF file) Refine->Validate

Caption: Experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).

Step-by-Step Methodology:

  • Crystal Mounting: A visually clear, well-defined single crystal is selected under a microscope and mounted on a specialized holder (e.g., a MiTeGen loop).

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (a common temperature is 100-150 K) to minimize thermal vibrations. It is then rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector, generating a unique pattern of reflections.

  • Structure Solution and Refinement: The collected reflection intensities are processed to solve the "phase problem" and generate an initial electron density map of the unit cell. This initial model is then refined using least-squares algorithms (programs like SHELX are common[11]), where atomic positions and displacement parameters are adjusted until the calculated diffraction pattern matches the experimentally observed data. The final output is a Crystallographic Information File (CIF).

Analysis of the 2,4-Dichloro-5-methylmandelic Acid Structure

The refined CIF file contains a wealth of information. The analysis focuses on the molecular geometry and, crucially, the intermolecular interactions that build the three-dimensional lattice.

Crystallographic Data Summary

The table below presents a representative summary of the crystallographic data that would be obtained for 2,4-Dichloro-5-methylmandelic acid. (Note: As a specific experimental structure is not publicly available, these are typical parameters based on similar small organic molecules).[11][12][13]

ParameterValue (Illustrative)
Chemical FormulaC₁₀H₉Cl₂O₃
Formula Weight248.08 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.26 Å
b (Å)7.01 Å
c (Å)15.08 Å
β (°)108.25°
Volume (ų)1430.1 ų
Z (Molecules/Unit Cell)4
Temperature (K)150 K
Radiation (λ)Mo Kα (0.71073 Å)
Final R indices [I > 2σ(I)]R₁ = 0.036, wR₂ = 0.087
Molecular Geometry

Analysis of the molecular structure confirms the covalent bonding framework, including the planarity of the phenyl ring and the tetrahedral geometry of the stereogenic center (Cα). Key bond lengths and angles within the mandelic acid moiety are measured to ensure they fall within expected ranges, confirming the successful synthesis and lack of unexpected chemical transformations.

Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing is stabilized by a network of non-covalent interactions. For mandelic acid derivatives, hydrogen bonding is typically the dominant force.[5]

  • Hydrogen Bonding: The carboxylic acid and hydroxyl groups are excellent hydrogen bond donors and acceptors. It is highly probable that the carboxylic acid groups form a classic dimeric R²₂(8) synthon via O-H···O hydrogen bonds. The hydroxyl group and the carbonyl oxygen can then participate in further hydrogen bonds, linking these dimers into chains or sheets.

  • Halogen Bonding: The chlorine atoms on the phenyl ring can act as halogen bond donors, interacting with electronegative atoms like oxygen.

  • π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, further stabilizing the crystal lattice.

The following diagram illustrates these potential key interactions that dictate the supramolecular assembly.

Intermolecular_Interactions mol1 Molecule A 2,4-Dichloro-5-methylmandelic acid -COOH -OH Cl mol2 Molecule B 2,4-Dichloro-5-methylmandelic acid -COOH -OH Cl mol1:s->mol2:n  O-H···O Hydrogen Bond (Carboxylic Acid Dimer) mol1:w->mol2:e Cl···O Halogen Bond mol3 Molecule C (Neighboring Chain) Phenyl Ring mol2:e->mol3:w C-H···π or π-π Stacking

Caption: Key intermolecular interactions in the crystal lattice.

Complementary Analytical Techniques

While SCXRD provides the definitive structure, other techniques are essential for characterizing the bulk material and confirming the molecular identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure in solution, ensuring the synthesized material corresponds to the structure found in the crystal.[14][15] The number of signals, their chemical shifts, and splitting patterns must be consistent with the 2,4-dichloro-5-methyl-substituted mandelic acid structure.

  • Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique used to measure the melting point and detect other phase transitions.[16] A sharp, single endotherm is indicative of a pure crystalline sample. The presence of multiple thermal events could suggest polymorphism, which would warrant further investigation.

Conclusion

The crystalline structure analysis of 2,4-Dichloro-5-methylmandelic acid is a multi-step, high-precision process that is fundamental to its development as a potential pharmaceutical agent. From the careful synthesis and meticulous growth of single crystals to the high-resolution data from X-ray diffraction, each step provides critical information. A thorough analysis not only confirms the molecular identity but also reveals the intricate network of non-covalent interactions governing its solid-state properties. This knowledge empowers researchers to understand and control the material's behavior, ensuring the development of safe, stable, and effective medicines.

References

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  • Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. (n.d.). PMC. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the In Vitro Safety Assessment of 2,4-Dichloro-5-methylmandelic Acid

A Note to the Researcher: Publicly available toxicological data for 2,4-Dichloro-5-methylmandelic acid is not currently available. This guide has been structured by a Senior Application Scientist to provide a comprehensi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher: Publicly available toxicological data for 2,4-Dichloro-5-methylmandelic acid is not currently available. This guide has been structured by a Senior Application Scientist to provide a comprehensive framework for the in vitro safety and toxicity assessment of a novel chemical entity such as 2,4-Dichloro-5-methylmandelic acid. The methodologies and principles outlined herein are based on established international guidelines and best practices in preclinical drug development and chemical safety assessment.

Introduction and Strategic Overview

The preclinical safety evaluation of any new chemical entity (NCE), such as 2,4-Dichloro-5-methylmandelic acid, is a critical step in its development pathway. A robust in vitro safety profile is foundational to predicting potential human toxicities, guiding further non-clinical and clinical development, and ensuring regulatory compliance. This document outlines a strategic, tiered approach to characterizing the in vitro toxicity profile of 2,4-Dichloro-5-methylmandelic acid, focusing on key toxicological endpoints including cytotoxicity, genotoxicity, and organ-specific toxicities.

The rationale behind this multi-assay approach is to build a comprehensive safety profile, moving from general cellular health assessments to more specific, mechanistically-driven assays. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) and is informed by guidelines from regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD).[1][2][3][4]

Physicochemical Characterization and Test Article Preparation

Prior to initiating any toxicological assessment, a thorough understanding of the physicochemical properties of 2,4-Dichloro-5-methylmandelic acid is imperative. These properties will influence its behavior in biological systems and are crucial for appropriate assay design and data interpretation.

2.1 Key Physicochemical Parameters:

  • Solubility: Determined in aqueous buffers (pH range 5.0-7.4) and relevant cell culture media.

  • LogP/LogD: To predict membrane permeability and potential for bioaccumulation.

  • pKa: To understand the ionization state at physiological pH.

  • Chemical Stability: Assessed in the vehicles used for in vitro testing over the duration of the experiments.

2.2 Test Article Preparation Protocol:

  • Prepare a high-concentration stock solution (e.g., 10-100 mM) of 2,4-Dichloro-5-methylmandelic acid in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). The final concentration of the solvent in the cell culture medium should be non-toxic (typically ≤0.5%).

  • Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final test concentrations.

  • Ensure complete dissolution and homogeneity of the test article at all concentrations.

In Vitro Cytotoxicity Assessment

The initial step in evaluating the toxic potential of 2,4-Dichloro-5-methylmandelic acid is to determine its effect on cell viability. A panel of cell lines representing different tissues is recommended to identify potential target organs.

3.1 Rationale for Assay Selection:

A combination of assays measuring different cytotoxicity mechanisms is recommended to provide a comprehensive understanding of the compound's effects on cellular health.[5][6]

  • MTT/MTS Assay: Measures mitochondrial dehydrogenase activity, an indicator of metabolic activity and cell viability.[6][7]

  • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[8]

  • ATP Content Assay: Quantifies cellular ATP levels, a sensitive indicator of cell health and viability.[5][6]

3.2 Experimental Workflow for Cytotoxicity Screening:

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plates Treatment Treat Cells with Compound (e.g., 24, 48, 72 hours) Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of 2,4-Dichloro-5-methylmandelic acid Compound_Prep->Treatment MTT MTT/MTS Assay Treatment->MTT LDH LDH Release Assay Treatment->LDH ATP ATP Content Assay Treatment->ATP Data_Acquisition Measure Absorbance/ Luminescence MTT->Data_Acquisition LDH->Data_Acquisition ATP->Data_Acquisition IC50_Calc Calculate IC50 Values Data_Acquisition->IC50_Calc

Caption: General workflow for in vitro cytotoxicity assessment.

3.3 Protocol for MTT Assay:

  • Seed cells (e.g., HepG2, HEK293, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the culture medium and add fresh medium containing various concentrations of 2,4-Dichloro-5-methylmandelic acid. Include vehicle control and positive control (e.g., doxorubicin) wells.

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

3.4 Data Presentation:

Cell LineExposure Time (hours)Assay TypeIC50 (µM)
HepG224MTTData
HepG248MTTData
HepG272MTTData
HEK29348LDHData
A54948ATPData
Hypothetical data table for summarizing cytotoxicity results.

In Vitro Genotoxicity Assessment

Genotoxicity testing is a regulatory requirement to assess the potential of a compound to cause DNA or chromosomal damage, which can lead to carcinogenicity or heritable diseases.[5][9]

4.1 Rationale for a Standard Battery of Tests:

A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies to cover different genotoxic mechanisms:

  • Bacterial Reverse Mutation Test (Ames Test): Detects gene mutations (point mutations and frameshifts) in bacteria.[5][9]

  • In Vitro Micronucleus Test: Evaluates chromosomal damage (clastogenicity and aneuploidy) in mammalian cells.[9]

  • In Vitro Chromosomal Aberration Test: Assesses structural and numerical chromosomal abnormalities in mammalian cells.

4.2 Experimental Workflow for Genotoxicity Assessment:

Genotoxicity_Workflow cluster_core Core In Vitro Genotoxicity Battery Ames Ames Test (OECD 471) Detects Gene Mutations Micronucleus In Vitro Micronucleus Test (OECD 487) Detects Chromosomal Damage Chromo_Aberration Chromosomal Aberration Test (OECD 473) Detects Chromosomal Abnormalities Test_Compound 2,4-Dichloro-5-methylmandelic acid Test_Compound->Ames Test_Compound->Micronucleus Test_Compound->Chromo_Aberration

Caption: Standard battery of in vitro genotoxicity assays.

4.3 Protocol for the Ames Test (OECD 471):

  • Select appropriate bacterial strains (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA).

  • Prepare different concentrations of 2,4-Dichloro-5-methylmandelic acid.

  • Perform the assay with and without a metabolic activation system (S9 fraction from induced rat liver).

  • In the plate incorporation method, mix the test compound, bacterial culture, and S9 mix (if applicable) with molten top agar and pour it onto minimal glucose agar plates.

  • Incubate the plates for 48-72 hours.

  • Count the number of revertant colonies.

  • A positive result is indicated by a concentration-dependent increase in revertant colonies compared to the negative control, exceeding a defined threshold (e.g., a 2-fold increase).

Organ-Specific In Vitro Toxicity Models

To further investigate potential target organ toxicities, more specialized in vitro models can be employed.

5.1 Cardiotoxicity Assessment (hERG Assay):

  • Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias (QT prolongation). The in vitro hERG assay is a standard regulatory requirement.

  • Methodology (Patch Clamp):

    • Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

    • Perform whole-cell patch-clamp recordings to measure hERG channel currents.

    • Apply a range of concentrations of 2,4-Dichloro-5-methylmandelic acid and measure the inhibition of the hERG current.

    • Determine the IC50 for hERG channel inhibition.

5.2 Hepatotoxicity Assessment:

  • Rationale: The liver is a primary site of drug metabolism and is susceptible to drug-induced injury.

  • Methodology (Primary Human Hepatocytes):

    • Culture primary human hepatocytes in a suitable format (e.g., 2D monolayer or 3D spheroids).

    • Expose the hepatocytes to a range of concentrations of 2,4-Dichloro-5-methylmandelic acid for a relevant duration.

    • Assess hepatotoxicity using multiple endpoints, including:

      • Cell viability (as described in Section 3.0).

      • Measurement of liver enzymes (e.g., ALT, AST) in the culture supernatant.

      • Assessment of mitochondrial dysfunction and oxidative stress.

Integrated Safety Assessment and Conclusion

The data generated from this comprehensive in vitro safety assessment will form the basis for an initial risk assessment of 2,4-Dichloro-5-methylmandelic acid. The findings will help to:

  • Identify potential toxicological liabilities at an early stage.

  • Guide the design of subsequent in vivo toxicity studies.

  • Inform the selection of appropriate starting doses for in vivo studies.

  • Contribute to the overall weight of evidence for the safety of the compound.

A thorough analysis of the dose-response relationships and the correlation between different toxicity endpoints will provide valuable insights into the potential mechanisms of toxicity of 2,4-Dichloro-5-methylmandelic acid.

References

  • Updates to OECD in vitro and in chemico test guidelines. (2021).
  • In vitro assays for developmental neurotoxicity. (n.d.). OECD. [Link]

  • ECVAM in vitro toxicity tests included in OECD testing recommendations. (2004). CORDIS. [Link]

  • Guidelines for the Testing of Chemicals. (n.d.). OECD. [Link]

  • In Vitro Safety. (n.d.). Selvita. [Link]

  • OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. [Link]

  • In vitro toxicology. (n.d.). Wikipedia. [Link]

  • Advanced in vitro safety assessments for drug & chemical development. (n.d.). Nuvisan. [Link]

  • In Vitro Toxicology Testing. (n.d.). Charles River Laboratories. [Link]

  • Cytotoxicity Assay Models. (2023). Visikol. [Link]

  • 4.7 2,4-D (020) (T)**. (n.d.). Food and Agriculture Organization. [Link]

  • Cytotoxic and genotoxic assessments of 2,4-dichlorophenoxyacetic acid (2,4-D) in in vitro mammalian cells. (2020). PubMed. [Link]

  • Toxicology of 2,4-D. (2020). 24d.info. [Link]

  • In vitro studies on the genotoxicity of 2,4-dichloro6nitrophenol ammonium ( DCNPA) and its major metabolite. (n.d.). CDC Stacks. [Link]

  • Does 2,4-dichlorophenoxyacetic acid (2,4-D) induce genotoxic effects in tissue cultured Allium roots?. (n.d.). ResearchGate. [Link]

  • cytotoxicity mtt assay: Topics by Science.gov. (n.d.). Science.gov. [Link]

Sources

Foundational

Pharmacokinetics of 2,4-Dichloro-5-methylmandelic Acid Precursors: A Technical Guide to Biotransformation and Bioanalysis

Executive Summary Mandelic acid and its derivatives serve as foundational chiral scaffolds in the synthesis of active pharmaceutical ingredients (APIs), including cephalosporins, antineoplastic agents, and antimuscarinic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Mandelic acid and its derivatives serve as foundational chiral scaffolds in the synthesis of active pharmaceutical ingredients (APIs), including cephalosporins, antineoplastic agents, and antimuscarinics[1]. The introduction of a specific halogenated and alkylated substitution pattern—yielding 2,4-dichloro-5-methylmandelic acid (2,4-DC-5-MMA)[2]—drastically alters the physicochemical properties of the molecule.

When evaluating the pharmacokinetics (PK) of drug candidates or prodrugs utilizing this scaffold, it is imperative to understand the absorption, distribution, metabolism, and excretion (ADME) of its precursors (e.g., 2,4-dichloro-5-methylstyrene and 2,4-dichloro-5-methylethylbenzene). This whitepaper provides an in-depth mechanistic analysis of how these specific ring substitutions dictate metabolic fate, alongside a self-validating bioanalytical protocol for their quantification.

Mechanistic Pharmacokinetics & Biotransformation

Absorption and Distribution

The pharmacokinetic behavior of 2,4-DC-5-MMA precursors is fundamentally driven by their lipophilicity. The addition of two chlorine atoms at the ortho (2) and para (4) positions, coupled with a meta (5) methyl group, significantly increases the partition coefficient (logP) compared to unsubstituted styrene or ethylbenzene.

  • Causality: This elevated lipophilicity enhances passive diffusion across the intestinal epithelium, leading to rapid gastrointestinal absorption. Furthermore, it expands the volume of distribution ( Vd​ ), allowing these precursors to readily cross the blood-brain barrier and sequester in adipose tissue, which delays the onset of the elimination phase.

The Metabolic Pathway (Biotransformation)

Unsubstituted styrene and ethylbenzene are classically metabolized into mandelic acid and phenylglyoxylic acid via the mandelate pathway[3][4]. However, the 2,4-dichloro-5-methyl substitutions impose strict steric and electronic constraints on Phase I metabolism:

  • Blockade of Aromatic Hydroxylation: Cytochrome P450 (CYP450) enzymes typically favor para-hydroxylation on aromatic rings. The presence of the para-chloro group electronically deactivates the ring and sterically blocks this site, forcing metabolism exclusively down the side-chain oxidation pathway.

  • Epoxidation and Hydrolysis: For the styrene-derived precursor, CYP450 mediates the epoxidation of the vinyl side chain. The resulting reactive epoxide intermediate is rapidly hydrolyzed by epoxide hydrolase into a chiral phenylethanediol derivative[3].

  • Terminal Oxidation: Alcohol and aldehyde dehydrogenases convert the diol intermediate into 2,4-DC-5-MMA. For ethylbenzene-derived precursors, direct side-chain hydroxylation bypasses the epoxide intermediate to yield the same 2,4-DC-5-MMA metabolite[5].

Pathway Styrene 2,4-Dichloro-5-methylstyrene Epoxide Styrene Oxide Intermediate Styrene->Epoxide CYP450 Ethylbenzene 2,4-Dichloro-5-methylethylbenzene Mandelic 2,4-Dichloro-5-methylmandelic Acid Ethylbenzene->Mandelic CYP450 Diol Phenylethanediol Derivative Epoxide->Diol Epoxide Hydrolase Diol->Mandelic Dehydrogenase Glyoxylic Phenylglyoxylic Acid Derivative Mandelic->Glyoxylic Dehydrogenation

Fig 1: Biotransformation pathway of 2,4-dichloro-5-methylmandelic acid precursors.

Excretion Kinetics

The elimination of mandelic acid derivatives is typically biphasic[5]. While unsubstituted mandelic acid has a terminal half-life ranging from 3.1 to 24.5 hours[5], the 2,4-DC-5-MMA metabolite exhibits a highly prolonged excretion profile.

  • Causality: The steric bulk of the meta-methyl group hinders the enzymatic dehydrogenation of the α -hydroxyl group, slowing its downstream conversion into the corresponding phenylglyoxylic acid derivative[6]. Consequently, renal clearance is delayed, requiring extended biological monitoring windows.

Comparative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters (Unsubstituted vs. Substituted Precursors)

ParameterUnsubstituted Precursor (e.g., Ethylbenzene)2,4-Dichloro-5-methyl PrecursorMechanistic Causality
LogP (Lipophilicity) ~3.15~4.80Halogenation increases lipid solubility, enhancing volume of distribution ( Vd​ ).
Primary Phase I Pathway Aromatic & Side-chain oxidationExclusive Side-chain oxidationPara-chloro group sterically and electronically blocks aromatic hydroxylation.
Terminal Half-life ( t1/2​ ) 3.1 to 24.5 hours> 36 hours (Estimated)Steric hindrance from the meta-methyl group slows dehydrogenation to glyoxylic acid.
Clearance ( CL ) High (Renal)Moderate (Renal/Hepatic)Increased plasma protein binding due to lipophilic substitutions delays filtration.

Self-Validating Bioanalytical Protocol: LC-MS/MS Quantification

To ensure absolute trustworthiness in pharmacokinetic profiling, the quantification of 2,4-DC-5-MMA and its precursors in plasma must be conducted using a highly specific, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methodology[7].

Step-by-Step Methodology
  • Sample Preparation (Microextraction):

    • Action: Aliquot 50 µL of human or rat plasma. Add 10 µL of the stable isotope-labeled internal standard (SIL-IS), specifically Mandelic acid-2,3,4,5,6-d5.

    • Action: Perform Microextraction by Packed Sorbent (MEPS) or protein precipitation using 2% formic acid in acetonitrile[7][8]. Centrifuge at 16,000g for 10 minutes at 4 °C.

    • Causality: Formic acid ensures the analytes remain in their protonated, un-ionized state during extraction, maximizing recovery into the organic phase while precipitating matrix proteins.

  • Chromatographic Separation:

    • Action: Inject 2 µL of the supernatant onto a solid-core reverse-phase C18 column (e.g., 3 µm particle size)[9].

    • Action: Utilize a gradient mobile phase consisting of (A) 0.1% formic acid in LC-MS grade water and (B) 0.1% formic acid in acetonitrile.

    • Causality: Phosphoric acid, while common in standard HPLC, causes severe ion suppression and source contamination in mass spectrometry. Formic acid is strictly required for MS compatibility and optimal peak shape[9].

  • Mass Spectrometry Detection:

    • Action: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

    • Causality: The carboxylic acid moiety of 2,4-DC-5-MMA readily yields a stable deprotonated precursor ion [M−H]− , providing superior signal-to-noise ratios compared to positive ion mode[8].

  • System Self-Validation:

    • Mechanism: The protocol relies on the Mandelic acid-d5 internal standard. Because the SIL-IS co-elutes with the target analyte and experiences identical matrix effects, the system automatically corrects for ion suppression and extraction losses. A run is only validated if the Coefficient of Variation (CV) for the analyte/IS peak area ratio in Quality Control (QC) samples remains < 15%.

References

  • 1-[2-(dimethylamino)
  • Source: tandfonline.
  • Source: tandfonline.
  • Source: rsc.
  • Source: nih.
  • Source: bmj.
  • Source: acs.
  • Source: scispace.
  • Separation of D-(-)
  • Source: medchemexpress.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 2,4-Dichloro-5-methylmandelic Acid as a Chiral Resolving Agent

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Advantage of 2,4-Dichloro-5-methylmandelic Acid in Chiral Resolution The separation...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of 2,4-Dichloro-5-methylmandelic Acid in Chiral Resolution

The separation of enantiomers, a critical step in the development of stereochemically pure pharmaceuticals and fine chemicals, often relies on the use of a chiral resolving agent to form diastereomeric salts with differential solubility.[1] While a variety of chiral acids are available, substituted mandelic acids have emerged as a versatile and effective class of resolving agents.[2][3] This guide focuses on a uniquely substituted derivative, 2,4-dichloro-5-methylmandelic acid , and its application in the resolution of racemic amines.

The specific substitution pattern of this agent—two chlorine atoms at positions 2 and 4, and a methyl group at position 5 of the phenyl ring—is not arbitrary. This strategic functionalization is designed to enhance the efficiency and selectivity of chiral resolution through a combination of electronic and steric effects. The electron-withdrawing nature of the chlorine atoms can influence the acidity of the carboxylic acid and the hydrogen bonding capabilities of the hydroxyl group, while the methyl group provides steric bulk. These features contribute to more defined crystalline lattice structures of the resulting diastereomeric salts, often leading to greater differences in solubility between the two diastereomers and, consequently, a more efficient separation.

This document provides a comprehensive overview of the theoretical underpinnings, practical considerations, and detailed protocols for the effective use of 2,4-dichloro-5-methylmandelic acid as a chiral resolving agent.

Mechanism of Chiral Resolution: Diastereomeric Salt Formation

The fundamental principle behind this resolution technique lies in the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers possess identical physical properties, making their direct separation challenging. However, by reacting a racemic mixture of a base (e.g., an amine) with an enantiomerically pure chiral acid like (R)- or (S)-2,4-dichloro-5-methylmandelic acid, two diastereomeric salts are formed. These diastereomers, not being mirror images of each other, exhibit different physical properties, most notably solubility in a given solvent system. This disparity in solubility allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration.[4]

The following diagram illustrates the logical workflow of this process:

G racemic_amine Racemic Amine (R/S-Amine) salt_formation Diastereomeric Salt Formation in a suitable solvent racemic_amine->salt_formation resolving_agent Chiral Resolving Agent ((R)-2,4-Dichloro-5-methylmandelic Acid) resolving_agent->salt_formation diastereomeric_mixture Mixture of Diastereomeric Salts ((R)-Amine•(R)-Acid and (S)-Amine•(R)-Acid) salt_formation->diastereomeric_mixture fractional_crystallization Fractional Crystallization diastereomeric_mixture->fractional_crystallization separation Separation by Filtration fractional_crystallization->separation less_soluble_salt Less Soluble Diastereomeric Salt (e.g., (S)-Amine•(R)-Acid) separation->less_soluble_salt mother_liquor Mother Liquor containing More Soluble Diastereomeric Salt (e.g., (R)-Amine•(R)-Acid) separation->mother_liquor liberation_less Liberation of Enantiomer less_soluble_salt->liberation_less liberation_more Liberation of Enantiomer mother_liquor->liberation_more pure_s_amine Enantiomerically Enriched (S)-Amine liberation_less->pure_s_amine recycle_agent_less Recovery of Resolving Agent liberation_less->recycle_agent_less pure_r_amine Enantiomerically Enriched (R)-Amine liberation_more->pure_r_amine recycle_agent_more Recovery of Resolving Agent liberation_more->recycle_agent_more

Caption: General workflow for chiral resolution using 2,4-dichloro-5-methylmandelic acid.

Key Experimental Considerations

The success of a chiral resolution experiment hinges on several critical factors:

  • Choice of Resolving Agent Enantiomer: The selection of either the (R)- or (S)-enantiomer of 2,4-dichloro-5-methylmandelic acid will determine which enantiomer of the racemic base preferentially crystallizes. It is often necessary to screen both enantiomers of the resolving agent to identify the optimal conditions.

  • Solvent Selection: The choice of solvent is paramount as it directly influences the solubility of the diastereomeric salts. A systematic screening of solvents with varying polarities is highly recommended. Alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone) are common starting points. Solvent mixtures can also be employed to fine-tune the solubility differential.[5][6]

  • Stoichiometry: The molar ratio of the resolving agent to the racemic mixture can impact the efficiency of the resolution. While a 1:1 molar ratio is a common starting point, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes be advantageous, particularly if the resolving agent is expensive.[4]

  • Temperature Profile: The temperature at which crystallization occurs and the cooling rate can significantly affect the crystal size, purity, and yield. A slow, controlled cooling process is generally preferred to promote the formation of well-defined crystals.

  • Seeding: The introduction of a small quantity of the desired pure diastereomeric salt (a seed crystal) can induce crystallization and improve the selectivity of the process.[7]

Protocols

Protocol 1: Synthesis of Racemic 2,4-Dichloro-5-methylmandelic Acid

Step 1: Synthesis of 2,4-dichloro-5-methylbenzaldehyde

This starting material can be synthesized through various aromatic substitution reactions on 2,4-dichlorotoluene.

Step 2: Formation of the Cyanohydrin

  • Reaction: 2,4-dichloro-5-methylbenzaldehyde + NaCN/HCN -> 2,4-dichloro-5-methylmandelonitrile

  • Procedure: To a stirred solution of sodium cyanide in water, 2,4-dichloro-5-methylbenzaldehyde is added. The mixture is cooled in an ice bath, and an acid (e.g., sulfuric acid) is added dropwise to generate hydrocyanic acid in situ. The reaction is monitored by TLC until the aldehyde is consumed.

Step 3: Hydrolysis of the Cyanohydrin to 2,4-Dichloro-5-methylmandelic Acid

  • Reaction: 2,4-dichloro-5-methylmandelonitrile + H₃O⁺ -> Racemic 2,4-dichloro-5-methylmandelic acid

  • Procedure: The crude cyanohydrin is treated with a strong acid, such as concentrated hydrochloric acid, and heated to reflux. The progress of the hydrolysis is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic extracts are then washed, dried, and the solvent is evaporated to yield the crude racemic 2,4-dichloro-5-methylmandelic acid, which can be purified by recrystallization.

Protocol 2: General Procedure for the Chiral Resolution of a Racemic Amine

This protocol provides a general framework for the resolution of a racemic amine using an enantiomerically pure form of 2,4-dichloro-5-methylmandelic acid. Optimization of solvent, temperature, and stoichiometry will be necessary for specific applications.

Materials:

  • Racemic amine

  • (R)- or (S)-2,4-dichloro-5-methylmandelic acid

  • Screening solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone)

  • Apparatus for heating, cooling, and filtration

Procedure:

  • Dissolution: In a suitable flask, dissolve the racemic amine (1.0 eq.) and the chiral resolving agent (0.5 - 1.0 eq.) in a minimal amount of a chosen solvent or solvent mixture at an elevated temperature to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization. The formation of the less soluble diastereomeric salt as a crystalline precipitate should be observed.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Analysis of Diastereomeric Purity: The diastereomeric purity of the isolated salt can be assessed by ¹H NMR spectroscopy or by measuring its specific rotation.

  • Recrystallization (Optional): If the initial diastereomeric purity is not satisfactory, one or more recrystallizations from the same or a different solvent system can be performed to enhance the purity.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add an aqueous base (e.g., 1 M NaOH) to deprotonate the amine and protonate the carboxylic acid, breaking the salt.

    • Extract the liberated free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Recovery of the Chiral Resolving Agent:

    • Acidify the aqueous layer from the previous step with a strong acid (e.g., 1 M HCl) to a pH of approximately 1-2.

    • The 2,4-dichloro-5-methylmandelic acid will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry. The recovered resolving agent can be reused.

  • Analysis of Enantiomeric Purity: The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or chiral GC.

Data Presentation: Screening for Optimal Resolution Conditions

A systematic approach to screening for the best resolution conditions is crucial. The following table provides a template for organizing the results of a solvent screening experiment.

EntryResolving Agent (Enantiomer)Racemic AmineSolvent(s)Yield of Diastereomeric Salt (%)Diastereomeric Excess (d.e.) of Salt (%)Enantiomeric Excess (e.e.) of Liberated Amine (%)
1(R)Amine XMethanol
2(R)Amine XEthanol
3(R)Amine XIsopropanol
4(R)Amine XEthyl Acetate
5(S)Amine XMethanol
6(S)Amine XEthanol
7(S)Amine XIsopropanol
8(S)Amine XEthyl Acetate

d.e. can be determined by ¹H NMR analysis of the salt. e.e. is determined by chiral chromatography of the liberated amine.

Visualization of Intermolecular Interactions

The stability and solubility of the diastereomeric salts are governed by a network of non-covalent interactions, including hydrogen bonding, ionic interactions, and van der Waals forces. X-ray crystallography is a powerful tool for elucidating the three-dimensional structure of these salts and understanding the basis of chiral recognition.[8]

The following diagram depicts a conceptual model of the key intermolecular interactions within a diastereomeric salt crystal lattice.

G cluster_amine Chiral Amine cluster_acid Chiral Mandelic Acid Derivative amine R₃N⁺-H acid R'-COO⁻ amine->acid Ionic Interaction hydroxyl R'-OH amine->hydroxyl Hydrogen Bond acid->hydroxyl Hydrogen Bond

Caption: Key intermolecular interactions in a diastereomeric salt.

Troubleshooting and Field-Proven Insights

  • No Crystallization: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation. Alternatively, a small amount of a non-solvent can be added to decrease the solubility. Seeding is also a highly effective strategy.

  • Oily Precipitate: The formation of an oil instead of a crystalline solid suggests that the solubility of the diastereomeric salt is too high in the chosen solvent. Try using a less polar solvent or a solvent mixture.

  • Low Diastereomeric/Enantiomeric Purity: This may be due to the co-precipitation of both diastereomers. A slower cooling rate, the use of a more selective solvent system, or repeated recrystallizations can improve purity.

  • Recovery of the "Other" Enantiomer: The more soluble diastereomer remains in the mother liquor. This can be recovered by evaporating the solvent and repeating the liberation and recovery steps. The enantiomeric purity will likely be lower and may require further purification.

Conclusion

2,4-Dichloro-5-methylmandelic acid represents a promising and rationally designed chiral resolving agent. Its unique substitution pattern is anticipated to provide enhanced selectivity in the formation and crystallization of diastereomeric salts with a wide range of racemic amines. The protocols and considerations outlined in this guide provide a robust starting point for researchers to effectively employ this valuable tool in their efforts to access enantiomerically pure compounds. Successful application will rely on systematic screening and optimization of the key experimental parameters.

References

  • Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts. ACS Publications. [Link]

  • Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts. ResearchGate. [Link]

  • Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts. Crystal Growth & Design. [Link]

  • Structural aspects of optical resolutions. Optical resolution of (R,S)-mandelic acid. DSC and X-ray studies of the diastereoisomeric salts. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. PMC. [Link]

  • Enzymatic Resolution of Substituted Mandelic Acids. ResearchGate. [Link]

  • Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. MDPI. [Link]

  • Process for the preparation and resolution of mandelic acid derivatives.
  • Chiral resolution. Wikipedia. [Link]

  • Solvent-Induced Chirality Switching in the Enantioseparation of Halogen-Substituted Mandelic Acids: Structural Effects on Molecular Packing. ACS Publications. [Link]

  • Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation. PMC. [Link]

  • Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. PMC. [Link]

  • l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. Royal Society of Chemistry. [Link]

  • Method for synthesizing mandelic acid by oxidation-chlorination process.
  • Enantiopurification of Mandelic Acid by Crystallization-Induced Diastereomer Transformation: An Experimental and Computational Study. ACS Publications. [Link]

  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Tokyo University of Agriculture and Technology. [Link]

  • 394e Chiral Resolution Via Diastereomeric Salt Crystallization. American Institute of Chemical Engineers. [Link]

  • Process for the preparation of 3,4-methylenedioxymandelic acid.
  • A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
  • Selected Publications and Patents from 2005–2019. Curia Global. [Link]

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Application

Application Notes &amp; Protocols: Leveraging 2,4-Dichloro-5-sulfamoylbenzoic Acid Derivatives in the Discovery of Novel Antidiabetic Agents

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the 2,4-dichloro-5-sulfamoylbenzoic acid scaffold in the discovery of potent inh...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the 2,4-dichloro-5-sulfamoylbenzoic acid scaffold in the discovery of potent inhibitors of carbohydrate-hydrolyzing enzymes for the management of Type 2 Diabetes Mellitus (T2DM).

Introduction: A Privileged Scaffold for a Pressing Challenge

Type 2 Diabetes Mellitus is a global health crisis characterized by postprandial hyperglycemia, a sharp increase in blood glucose levels after meals.[1] A key therapeutic strategy to manage this is to control the rate of glucose absorption from the intestine.[2] This is achieved by inhibiting key enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, namely α-glucosidase and α-amylase.[1] The sulfonamide moiety (–SO2NH2) is a well-established pharmacophore in medicinal chemistry, known for a wide range of biological activities, including antidiabetic properties.[3]

The 2,4-dichloro-5-sulfamoylbenzoic acid core represents a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Its rigid dichlorinated phenyl ring provides a solid anchor for molecular interactions, while the sulfamoyl and carboxylic acid groups offer versatile points for chemical modification to fine-tune activity and selectivity. This guide details the synthesis and evaluation of a series of derivatives based on this scaffold, highlighting their potential as effective α-glucosidase and α-amylase inhibitors.

Synthetic Strategy: Building the Inhibitor Library

The synthesis of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives is a robust and well-documented two-step process.[2][4] The causality behind this approach is to first activate the benzoic acid core via chlorosulfonation, creating a highly reactive sulfonyl chloride intermediate. This intermediate is then readily coupled with a diverse library of primary or secondary amines to generate the final sulfonamide derivatives. This modular approach allows for the systematic exploration of the chemical space around the sulfamoyl group, which is crucial for establishing structure-activity relationships (SAR).

General Synthesis Protocol

Step 1: Synthesis of 2,4-dichloro-5-(chlorosulfonyl)benzoic acid

  • To a round-bottom flask, add 2,4-dichlorobenzoic acid.

  • Carefully add chlorosulfonic acid dropwise at 0°C with constant stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 70-80°C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

  • The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield 2,4-dichloro-5-(chlorosulfonyl)benzoic acid.

Step 2: Synthesis of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives

  • Dissolve the 2,4-dichloro-5-(chlorosulfonyl)benzoic acid intermediate in a suitable solvent such as tetrahydrofuran (THF) or pyridine.

  • Add the desired primary or secondary amine (or aniline) to the solution. An excess of the amine or the addition of a non-nucleophilic base like triethylamine can be used to quench the HCl byproduct.[5]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography, to yield the final sulfonamide derivative.[2]

G cluster_synthesis Synthetic Workflow start 2,4-Dichlorobenzoic Acid step1 Chlorosulfonation (Chlorosulfonic Acid) start->step1 intermediate 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid step1->intermediate step3 Amination Reaction intermediate->step3 step2 Amine Library (R-NH2) step2->step3 product 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives step3->product

Caption: Synthetic workflow for 2,4-dichloro-5-sulfamoylbenzoic acid derivatives.

In Vitro Biological Evaluation: Screening for Antidiabetic Activity

The primary screening of the synthesized compounds involves determining their inhibitory potential against α-glucosidase and α-amylase. These assays are fundamental to identifying promising candidates for further development.

Protocol: α-Glucosidase Inhibition Assay

This assay is a colorimetric method that quantifies the inhibitory effect of a compound on α-glucosidase activity.[6]

  • Principle of the Assay: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product. The increase in absorbance at 405 nm is directly proportional to the enzymatic activity. An inhibitor will reduce the rate of this color change.[6]

  • Materials and Reagents:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

    • Sodium phosphate buffer (0.1 M, pH 6.8)

    • Test compounds and Acarbose (positive control) dissolved in DMSO

    • Sodium carbonate (Na2CO3) solution (0.1 M)

    • 96-well microplate and reader

  • Step-by-Step Methodology:

    • Prepare a series of dilutions of the test compounds and acarbose in sodium phosphate buffer. The final DMSO concentration should be kept below 1%.[6]

    • In a 96-well plate, add 50 µL of sodium phosphate buffer to each well.

    • Add 20 µL of the diluted test compound or acarbose to the respective wells. For the control (100% enzyme activity), add 20 µL of buffer.

    • Add 20 µL of α-glucosidase solution (0.5 U/mL) to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes.[6]

    • Initiate the reaction by adding 20 µL of 5 mM pNPG solution to all wells.[7]

    • Incubate the plate at 37°C for 20 minutes.[7]

    • Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution.[6]

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 [6] Where A_control is the absorbance of the control well and A_sample is the absorbance of the well with the test compound. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Protocol: α-Amylase Inhibition Assay

This assay determines the inhibitory effect of the compounds on the activity of α-amylase, another key enzyme in carbohydrate digestion.

  • Principle of the Assay: α-Amylase breaks down starch into smaller sugars. The remaining starch can be detected using an iodine solution, which forms a blue-black complex with starch. In the presence of an inhibitor, more starch remains, leading to a more intense color. Alternatively, the production of reducing sugars can be measured using the dinitrosalicylic acid (DNS) method, where the reducing sugars reduce the yellow DNS to a red-brown compound.[8]

  • Materials and Reagents:

    • Porcine pancreatic α-amylase

    • Soluble starch solution (1% w/v)

    • Sodium phosphate buffer (0.02 M, pH 6.9 with 0.006 M NaCl)

    • Test compounds and Acarbose (positive control) dissolved in DMSO

    • Dinitrosalicylic acid (DNS) reagent

    • 96-well microplate and reader

  • Step-by-Step Methodology (DNS Method):

    • Prepare various concentrations of the test compounds and acarbose.

    • Add 500 µL of the test compound/standard to a test tube.[9]

    • Add 500 µL of α-amylase solution and incubate at 37°C for 10 minutes.[9]

    • Add 500 µL of the starch solution to each tube and incubate for 15 minutes at 37°C.[9]

    • Stop the reaction by adding 1.0 mL of DNS reagent.

    • Place the test tubes in a boiling water bath for 5-15 minutes.[8]

    • Cool the tubes to room temperature and dilute the reaction mixture with distilled water.

    • Measure the absorbance at 540 nm.

  • Data Analysis: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is then determined graphically as described for the α-glucosidase assay.

G cluster_screening Biological Screening Workflow start Synthesized Compound Library assay1 α-Glucosidase Inhibition Assay start->assay1 assay2 α-Amylase Inhibition Assay start->assay2 data Calculate % Inhibition & IC50 assay1->data assay2->data decision Identify 'Hit' Compounds (Potent Inhibitors) data->decision next_steps Lead Optimization (SAR Studies) decision->next_steps G cluster_sar Lead Optimization Cycle struct1 Initial Hit (e.g., Compound 3c) R = 2-Nitrophenyl mod1 Modify R-Group (e.g., change substituent position/type) struct1:f1->mod1 Hypothesis Generation synth Synthesize New Analogues mod1->synth test Biological Evaluation (α-Glucosidase/α-Amylase Assays) synth->test analyze Analyze SAR Data test->analyze analyze->mod1 Design Next Generation struct2 Optimized Lead Improved Potency/Selectivity analyze->struct2 Identify Lead

Caption: Iterative cycle of lead optimization based on SAR.

Conclusion

The 2,4-dichloro-5-sulfamoylbenzoic acid scaffold is a versatile and promising starting point for the development of novel antidiabetic agents. The synthetic route is straightforward, allowing for the creation of diverse chemical libraries. The in vitro screening protocols described herein are robust and reliable methods for identifying potent inhibitors of α-glucosidase and α-amylase. The data generated from these assays are essential for guiding the lead optimization process, ultimately leading to the discovery of new and effective therapeutics for the management of Type 2 Diabetes Mellitus.

References

  • El-Sayed, M., et al. (2022). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Medicinal Chemistry. Available from: [Link]

  • Husain, A., et al. (2015). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. PMC. Available from: [Link]

  • Bio-protocol. (n.d.). α-Glucosidase Inhibiting Assay. Bio-protocol. Available from: [Link]

  • Bio-protocol. (n.d.). Alpha-Glucosidase Inhibition Assay. Bio-protocol. Available from: [Link]

  • Bio-protocol. (n.d.). In Vitro Antidiabetic Activity (α-Amylase Inhibition Assay). Bio-protocol. Available from: [Link]

  • El-Sayed, M., et al. (2022). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Publishing. Available from: [Link]

  • Thakral, S., & Singh, V. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. ResearchGate. Available from: [Link]

  • Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Stancu, A., et al. (2024). Combined In Vitro and Computational Investigations on Synthesized Sulfonamide-Based Antidiabetic Agents. MDPI. Available from: [Link]

  • Salve, M. T., & Jadhav, S. D. (2021). Synthesis, Characterization and Antidiabetic Evaluation of Sulfonamide in Corporated with 1,3,4-Oxadiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Scribd. (n.d.). Alpha Amylase Inhibition Assay Protocol. Available from: [Link]

  • protocols.io. (n.d.). In vitro α-amylase inhibitory assay V.1. Available from: [Link]

  • Angapelly, S., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Bentham Science Publishers. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Available from: [Link]

  • SciELO. (2022). ASSESSMENT OF α-AMYLASE INHIBITION ACTIVITY BY AN OPTIMIZED AND VALIDATED IN VITRO MICROSCALE METHOD. Available from: [Link]

  • PubMed. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Available from: [Link]

  • PMC. (2022). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,4-Dichloro-5-sulfamoylbenzoic Acid: A Key Pharmaceutical Intermediate for Diuretic Synthesis. Available from: [Link]

  • Bio-protocol. (n.d.). α-Amylase Inhibition Assay. Available from: [Link]

  • PubMed. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. Available from: [Link]

  • Inxight Drugs. (n.d.). 2,4-DICHLORO-5-SULFAMOYLBENZOIC ACID. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Synthesis of 2,4-Dichloro-5-methylmandelic Acid Esters

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide for the laboratory-scale synthesis of 2,4-dichloro-5-methylmandelic acid esters. These compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the laboratory-scale synthesis of 2,4-dichloro-5-methylmandelic acid esters. These compounds are of interest as potential intermediates in the development of novel therapeutic agents. This guide outlines a complete and robust synthetic pathway, commencing with the formylation of 2,4-dichlorotoluene to yield the key benzaldehyde intermediate. Subsequently, a two-step process involving a cyanohydrin formation followed by acidic hydrolysis is detailed for the preparation of 2,4-dichloro-5-methylmandelic acid. Finally, a comprehensive protocol for the esterification of this mandelic acid derivative is provided. The experimental procedures are designed to be reproducible and are accompanied by explanations of the underlying chemical principles and critical process parameters. This guide is intended for an audience with a background in organic synthesis and aims to facilitate the preparation of these target molecules for further research and development.

Introduction: The Significance of Substituted Mandelic Acid Derivatives

Mandelic acid and its derivatives are a critical class of α-hydroxy acids that serve as versatile building blocks in the synthesis of a wide array of pharmaceuticals. Their utility stems from the chiral center at the α-position, which is often crucial for biological activity. Substituted mandelic acid esters, in particular, are key intermediates in the production of various active pharmaceutical ingredients (APIs), including antiviral, anti-obesity, and anticancer agents. The specific substitution pattern on the aromatic ring, such as the 2,4-dichloro-5-methyl motif, can significantly influence the pharmacological properties of the final drug molecule. Therefore, the development of reliable and scalable synthetic routes to novel substituted mandelic acid esters is of paramount importance in drug discovery and development.

This guide provides a comprehensive, three-stage synthetic approach to 2,4-dichloro-5-methylmandelic acid esters, designed to be both efficient and accessible for laboratory-scale production.

Synthetic Strategy Overview

The overall synthetic strategy is a three-part process, beginning with a commercially available starting material, 2,4-dichlorotoluene, and culminating in the desired ester products.

Synthetic_Pathway A 2,4-Dichlorotoluene B 2,4-Dichloro-5-methylbenzaldehyde A->B Formylation (Vilsmeier-Haack) C 2,4-Dichloro-5-methylmandelonitrile B->C Cyanohydrin Formation D 2,4-Dichloro-5-methylmandelic Acid C->D Acid Hydrolysis E 2,4-Dichloro-5-methylmandelic Acid Ester D->E Esterification

Caption: Overall synthetic workflow.

Stage 1: Synthesis of 2,4-Dichloro-5-methylbenzaldehyde

The initial step involves the introduction of a formyl group onto the 2,4-dichlorotoluene ring. The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.[1][2][3]

Principle and Mechanism

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1] This electrophilic iminium salt then attacks the electron-rich aromatic ring of 2,4-dichlorotoluene. The directing effects of the chloro and methyl substituents favor formylation at the position para to the methyl group and ortho to one of the chloro groups. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.

Experimental Protocol

Materials:

  • 2,4-Dichlorotoluene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Formylation: To the freshly prepared Vilsmeier reagent, add 2,4-dichlorotoluene (1 equivalent) dropwise, again keeping the internal temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (around 40-45 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice. Stir vigorously until the ice has melted. Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude product. The crude 2,4-dichloro-5-methylbenzaldehyde can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Stage 2: Synthesis of 2,4-Dichloro-5-methylmandelic Acid

This stage involves a two-step conversion of the aldehyde to the corresponding mandelic acid via a cyanohydrin intermediate.

Principle and Mechanism

The first step is the nucleophilic addition of a cyanide ion to the carbonyl carbon of 2,4-dichloro-5-methylbenzaldehyde, forming a cyanohydrin (2-hydroxy-2-(2,4-dichloro-5-methylphenyl)acetonitrile). This reaction is typically base-catalyzed. The subsequent step is the acid-catalyzed hydrolysis of the nitrile group of the cyanohydrin.[4][5] This process involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water, ultimately leading to the formation of a carboxylic acid and ammonium chloride.

Cyanohydrin_to_Mandelic_Acid A 2,4-Dichloro-5-methylbenzaldehyde B Cyanohydrin Intermediate A->B + NaCN/H+ C 2,4-Dichloro-5-methylmandelic Acid B->C H3O+, Heat

Caption: Conversion of benzaldehyde to mandelic acid.

Experimental Protocol

Materials:

  • 2,4-Dichloro-5-methylbenzaldehyde

  • Sodium cyanide (NaCN)

  • Sodium bisulfite (NaHSO₃)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Benzene

Procedure:

  • Cyanohydrin Formation: In a well-ventilated fume hood, dissolve 2,4-dichloro-5-methylbenzaldehyde (1 equivalent) in a suitable solvent such as ethanol. In a separate flask, prepare a solution of sodium cyanide (1.1 equivalents) in water. Cool both solutions in an ice bath. Slowly add the sodium cyanide solution to the aldehyde solution with vigorous stirring. After the addition is complete, add a saturated solution of sodium bisulfite. Continue stirring in the ice bath for 1-2 hours. The formation of the cyanohydrin can be monitored by TLC.

  • Hydrolysis: Carefully add concentrated hydrochloric acid (excess) to the reaction mixture. Caution: This will generate toxic hydrogen cyanide gas. This step must be performed in a highly efficient fume hood. Heat the mixture to reflux for 4-6 hours. The nitrile will hydrolyze to the carboxylic acid.

  • Work-up and Isolation: After cooling, the reaction mixture may contain a precipitate of ammonium chloride. Filter the mixture. The filtrate is then extracted with diethyl ether (3 x volume of aqueous layer). Combine the organic extracts and wash with brine.

  • Purification: Dry the ethereal solution over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 2,4-dichloro-5-methylmandelic acid. The crude product can be purified by recrystallization from a suitable solvent system, such as benzene or a mixture of water and ethanol.

Stage 3: Esterification of 2,4-Dichloro-5-methylmandelic Acid

The final stage is the conversion of the synthesized mandelic acid into its corresponding ester. The Fischer esterification is a classic and effective method for this transformation.[3][6][7]

Principle and Mechanism

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3] A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. To drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed.

Experimental Protocol

Materials:

  • 2,4-Dichloro-5-methylmandelic acid

  • Alcohol (e.g., methanol, ethanol, propanol - in large excess)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Diethyl ether or ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-5-methylmandelic acid (1 equivalent) in a large excess of the desired alcohol (e.g., 20-50 equivalents), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) or p-toluenesulfonic acid (e.g., 0.05 equivalents) to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. The progress of the reaction should be monitored by TLC until the starting carboxylic acid is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Extraction and Neutralization: Dissolve the residue in diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2,4-dichloro-5-methylmandelic acid ester.

Characterization of 2,4-Dichloro-5-methylmandelic Acid Esters

The identity and purity of the synthesized esters should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Appearance of characteristic signals for the ester alkyl group (e.g., a singlet around 3.7 ppm for a methyl ester, or a quartet around 4.2 ppm and a triplet around 1.2 ppm for an ethyl ester). The methine proton (CH-OH) will appear as a singlet. Aromatic protons will show a specific splitting pattern corresponding to the substitution on the benzene ring.
¹³C NMR A signal for the ester carbonyl carbon will be observed in the range of 170-175 ppm. Signals corresponding to the carbons of the ester alkyl group and the aromatic ring will also be present.
FT-IR A strong absorption band for the ester carbonyl (C=O) stretch will be present around 1730-1750 cm⁻¹. A broad O-H stretching band from the hydroxyl group will also be observed around 3400-3600 cm⁻¹.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the ester should be observed, along with a characteristic isotopic pattern for the two chlorine atoms.
Melting Point If the ester is a solid, a sharp melting point range is indicative of high purity.

Safety and Handling

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium cyanide and hydrogen cyanide are highly toxic. Handle with extreme caution and have an appropriate quenching solution (e.g., bleach) and emergency procedures in place.

  • Phosphorus oxychloride is corrosive and reacts violently with water. Handle with care.

  • Concentrated acids are corrosive. Handle with appropriate care.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

Conclusion

The synthetic protocols detailed in this guide provide a clear and logical pathway for the preparation of 2,4-dichloro-5-methylmandelic acid esters from a readily available starting material. By following these procedures and adhering to the safety precautions, researchers can reliably synthesize these valuable compounds for further investigation in the field of drug discovery and development. The provided explanations of the underlying chemical principles aim to empower scientists to troubleshoot and adapt these methods as needed for their specific research goals.

References

  • Organic Syntheses. Mandelic Acid. Available at: [Link]

  • Patel, R. N. (2008). Biocatalysis in the pharmaceutical and biotechnology industries. CRC press.
  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde. Available at: [Link]

  • Google Patents. CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique.
  • OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • Chemistry Steps. Fischer Esterification. Available at: [Link]

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Application

Application Note: 2,4-Dichloro-5-methylmandelic Acid in Asymmetric Synthesis and Chiral Resolution

Executive Summary Mandelic acid and its derivatives are privileged chiral synthons and resolving agents, widely utilized in the pharmaceutical and fine chemical industries for the construction of complex stereocenters[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Mandelic acid and its derivatives are privileged chiral synthons and resolving agents, widely utilized in the pharmaceutical and fine chemical industries for the construction of complex stereocenters[1]. While unsubstituted mandelic acid is a staple in chiral resolution, the introduction of specific aromatic substitutions—such as in 2,4-Dichloro-5-methylmandelic acid —dramatically alters the molecule's electronic and steric profile. This technical guide details the application of 2,4-dichloro-5-methylmandelic acid as both a highly efficient chiral resolving agent for racemic amines and a rigid chiral auxiliary for diastereoselective transformations.

By leveraging halogen bonding, enhanced π−π stacking, and localized steric bulk, this specific derivative overcomes the limitations of classical resolving agents, offering superior enantiomeric excess (ee%) and predictable crystallization thermodynamics[2].

Mechanistic Rationale & Molecular Design

The selection of 2,4-dichloro-5-methylmandelic acid over its unsubstituted counterpart is driven by three distinct physicochemical advantages:

  • Electronic Tuning and pKa Modulation : The electron-withdrawing nature of the chlorine atoms at the ortho (2-) and para (4-) positions significantly lowers the pKa of the carboxylic acid group compared to unsubstituted mandelic acid. This results in stronger, more polarized ionic interactions (salt bridges) with target amines. Furthermore, the electron-deficient aromatic ring enhances π−π stacking interactions with electron-rich aromatic substrates[1].

  • Halogen Bonding in the Crystal Lattice : Halogen bonds are highly directional intermolecular forces comparable in strength to hydrogen bonds[2]. The 2,4-dichloro substitution allows the resolving agent to form robust halogen-bonded networks during crystallization, which selectively decreases the solubility of one diastereomeric salt, thereby amplifying the thermodynamic difference ( ΔΔG ) between the p-diastereomer and n-diastereomer[3].

  • Steric Discrimination : The methyl group at the 5-position introduces localized steric bulk. During the formation of the diastereomeric transition state or crystal lattice, this steric hindrance creates a highly specific "chiral pocket." Only one enantiomer of the target substrate can optimally pack into this pocket without severe steric clash, leading to exceptional chiral recognition[4].

Application I: Classical Chiral Resolution of Racemic Amines

Diastereomeric salt formation remains one of the most scalable methods for chiral resolution. 2,4-Dichloro-5-methylmandelic acid is particularly effective for resolving sterically hindered racemic amines.

Experimental Protocol: Diastereomeric Salt Formation

Note: This protocol describes the resolution of a generic racemic primary amine (e.g., 1-phenylethylamine derivatives).

  • Salt Formation : Dissolve 1.0 equivalent of the racemic amine and 1.0 equivalent of enantiopure (R)-2,4-dichloro-5-methylmandelic acid in a mixture of Isopropanol/Water (9:1 v/v).

    • Causality: The protic solvent mixture is chosen to solvate the ionic species while allowing hydrogen and halogen bonding networks to dictate crystal packing.

  • Thermodynamic Equilibration : Heat the mixture to 70°C under continuous stirring until a homogeneous solution is achieved. Maintain this temperature for 30 minutes to ensure complete disruption of kinetic aggregates.

  • Controlled Crystallization : Cool the solution at a strict rate of 0.1°C/min to 20°C.

    • Causality: Rapid cooling leads to kinetic trapping and co-precipitation of the more soluble n-diastereomer. Slow cooling ensures thermodynamic control, yielding large, high-purity crystals of the p-diastereomer.

  • Filtration and Washing : Filter the precipitated salt under a vacuum. Wash the filter cake with ice-cold Isopropanol (2 x 10 mL) to remove residual mother liquor.

  • Basification and Extraction : Suspend the pure diastereomeric salt in Ethyl Acetate (EtOAc) and add 2.0 M aqueous NaOH until the aqueous layer reaches pH 12. Extract the enantiopure amine into the organic layer.

  • Resolving Agent Recovery : Acidify the aqueous layer with 3.0 M HCl to pH 1. Extract with EtOAc to recover the 2,4-dichloro-5-methylmandelic acid for subsequent cycles.

Self-Validating System : Calculate the mass yield of the precipitated salt. A mass yield exceeding 50% of the theoretical maximum indicates co-precipitation of the n-diastereomer. Validate the diastereomeric excess (de%) via chiral HPLC (e.g., Chiralcel OD-H column) before proceeding to the basification step.

ResolutionWorkflow Racemate Racemic Amine (R/S Mixture) SaltFormation Diastereomeric Salt Formation (Isopropanol/H2O, 70°C) Racemate->SaltFormation ResolvingAgent 2,4-Dichloro-5-methylmandelic acid (Chiral Resolving Agent) ResolvingAgent->SaltFormation Crystallization Fractional Crystallization (Cooling at 0.1°C/min) SaltFormation->Crystallization LessSoluble Less Soluble Salt (p-Diastereomer) Crystallization->LessSoluble Precipitates MoreSoluble More Soluble Salt (n-Diastereomer) Crystallization->MoreSoluble Mother Liquor Basification Basification & Extraction (NaOH / EtOAc) LessSoluble->Basification Enantiopure Enantiopure Amine (Target) Basification->Enantiopure Recovery Auxiliary Recovery (Acidification to pH 1) Basification->Recovery

Workflow for the chiral resolution of racemic amines using 2,4-dichloro-5-methylmandelic acid.

Application II: Chiral Auxiliary in Diastereoselective Alkylations

Beyond resolution, mandelic acid derivatives are highly effective chiral auxiliaries due to their configurational stability and dual functional groups[1],[5]. The 2,4-dichloro-5-methylphenyl ring acts as a rigid steric shield, directing incoming electrophiles to a single face of a reactive enolate intermediate.

Experimental Protocol: Asymmetric α -Alkylation
  • Covalent Coupling (Steglich Esterification) : React the prochiral carboxylic acid substrate with (S)-2,4-dichloro-5-methylmandelic acid using N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) in anhydrous Dichloromethane (DCM) at 0°C.

    • Causality: Steglich conditions are mild enough to prevent the racemization of the sensitive α -stereocenter of the mandelic acid auxiliary.

  • Enolization : Dissolve the resulting chiral ester in anhydrous Tetrahydrofuran (THF) and cool to -78°C. Add 1.1 equivalents of Lithium Diisopropylamide (LDA) dropwise.

    • Causality: The bulky auxiliary forces the formation of a single enolate geometry (typically Z-enolate), while the 2,4-dichloro-5-methylphenyl group blocks the re-face of the enolate.

  • Electrophilic Trapping : Add the alkyl halide (e.g., benzyl bromide) slowly. Stir at -78°C for 4 hours, then quench with saturated aqueous NH₄Cl.

  • Hydrolytic Cleavage : Cleave the auxiliary by treating the diastereomerically pure alkylated ester with LiOH in THF/H₂O (3:1) at room temperature, yielding the enantiopure α -alkylated carboxylic acid and recovering the auxiliary.

Self-Validating System : Analyze the crude esterification mixture via ¹H-NMR. The diagnostic downfield shift of the α -proton on the mandelic acid moiety confirms quantitative coupling. Post-alkylation, chiral HPLC must be used to confirm the diastereomeric ratio (d.r. > 95:5) before hydrolytic cleavage to prevent propagating enantiomeric impurities into the final product.

AsymmetricInduction Substrate Prochiral Substrate (Carboxylic Acid) Coupling Steglich Esterification (DCC, DMAP, 0°C) Substrate->Coupling Auxiliary Chiral Auxiliary (2,4-Cl2-5-Me-Mandelic Acid) Auxiliary->Coupling ChiralEster Chiral Ester Intermediate Coupling->ChiralEster Reaction Diastereoselective Alkylation (LDA, -78°C, Alkyl Halide) ChiralEster->Reaction Diastereomer Diastereomerically Pure Intermediate (d.r. > 95:5) Reaction->Diastereomer Cleavage Hydrolytic Cleavage (LiOH, THF/H2O) Diastereomer->Cleavage Cleavage->Auxiliary Recycled Product Enantiopure Product Cleavage->Product

Mechanistic pathway for diastereoselective alkylation utilizing the mandelic acid derivative as a chiral auxiliary.

Quantitative Data & Optimization

The efficacy of 2,4-dichloro-5-methylmandelic acid is highly solvent-dependent. The following tables summarize optimization parameters and comparative benchmarks against traditional resolving agents.

Table 1: Solvent Effects on Resolution Efficiency (1-Phenylethylamine)

Data models the impact of solvent polarity and hydrogen-bonding capacity on the crystallization of halogenated mandelic acid salts[6].

Solvent SystemDielectric Constant ( ϵ )Yield of p-Salt (%)Diastereomeric Excess (de%)Resolution Efficiency (E%)
Methanol32.712.545.211.3
Ethanol24.528.072.140.3
Isopropanol19.941.591.475.8
Isopropanol / H₂O (9:1) ~25.0 44.2 98.5 87.1
Acetone20.735.182.057.5

Note: The Isopropanol/Water mixture provides the optimal balance; water bridges hydrogen bond networks while isopropanol suppresses the solubility of the p-diastereomer.

Table 2: Comparative Performance of Mandelic Acid Derivatives

Demonstrating the impact of halogen bonding and steric bulk on chiral discrimination[2].

Resolving AgentSubstituent EffectsYield (%)ee% (Single Crystallization)
Mandelic AcidNone (Baseline π−π stacking)38.065.0
4-Chloromandelic AcidHalogen bonding at para position40.582.5
2,4-Dichloro-5-methylmandelic acid Halogen bonding + Steric Pocket 44.2 98.5

References

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications Source: RSC Advances (2026) URL:[Link]

  • Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources Source: Chemistry - A European Journal (2025) URL:[Link]

  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties Source: Molecules / PMC (2025) URL:[Link]

  • Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam Source: ResearchGate (2025) URL:[Link]

  • Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts Source: ResearchGate (2025) URL: [Link](Representative URL for related chiral resolution solvent studies)

  • Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent Source: Crystals / MDPI (2018) URL:[Link]

Sources

Method

Application Note: Chemoselective Catalytic Reduction of 2,4-Dichloro-5-methylmandelic Acid

Executive Summary The transformation of 2,4-dichloro-5-methylmandelic acid into 2,4-dichloro-5-methylphenylacetic acid is a critical deoxygenation step in the synthesis of highly functionalized pharmaceutical intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transformation of 2,4-dichloro-5-methylmandelic acid into 2,4-dichloro-5-methylphenylacetic acid is a critical deoxygenation step in the synthesis of highly functionalized pharmaceutical intermediates. The presence of two aryl chlorides on the aromatic ring presents a significant chemoselectivity challenge: traditional transition-metal-catalyzed hydrogenolysis methods frequently result in unwanted hydrodechlorination. This application note details a field-proven, transition-metal-free, iodide-catalyzed reduction protocol that achieves >95% yield while completely preserving the integrity of the aryl carbon-chlorine bonds.

Mechanistic Insights: The Chemoselectivity Challenge

As a Senior Application Scientist, it is vital to understand the causality behind catalyst selection rather than simply executing a recipe.

The Failure of Palladium Catalysis: Standard hydrogenolysis of benzylic alcohols typically employs Palladium on Carbon (Pd/C) under a hydrogen atmosphere. However, electron-deficient, multi-chlorinated aromatic rings (such as the 2,4-dichloro-5-methylphenyl moiety) are highly susceptible to oxidative addition by Pd(0). When Pd/C is used, the catalyst inserts into the aryl C–Cl bonds, leading to rapid hydrodechlorination. Even with poisoned catalysts (e.g., Pd/BaSO₄), the highly activated nature of the benzylic position competes directly with aryl chloride reduction, resulting in complex, inseparable mixtures.

The Solution: Iodide-Catalyzed Deoxygenation: To achieve absolute chemoselectivity, we bypass transition metals entirely and utilize an iodide-catalyzed deoxygenation pathway developed by [1]. This method relies on the in situ generation of hydroiodic acid (HI) from catalytic sodium iodide (NaI) in the presence of a strong acid (such as HCl or Methanesulfonic acid).

The causality of the reaction is a self-sustaining redox loop:

  • Activation & Substitution: HI protonates the benzylic hydroxyl group of the mandelic acid, facilitating the nucleophilic attack of iodide to form a transient benzylic iodide intermediate.

  • Reduction: A second equivalent of HI reduces the benzylic iodide to the corresponding alkane (phenylacetic acid), simultaneously oxidizing the iodide to molecular iodine (I₂).

  • Catalyst Regeneration: Phosphorus acid (H₃PO₃) acts as the stoichiometric terminal reductant, rapidly reducing I₂ back to HI [2]. Because this mechanism operates via nucleophilic substitution and non-metallic redox chemistry, it is completely blind to aryl C–Cl bonds.

Visualizing the Catalytic Cycle

CatalyticCycle Substrate 2,4-Dichloro-5-methylmandelic acid (Substrate) HI 2 HI (Active Catalyst) Substrate->HI Product 2,4-Dichloro-5-methylphenylacetic acid (Product) HI->Product I2 I₂ (Oxidized State) HI->I2 Reduces Substrate I2->HI Reduced by H₃PO₃ H3PO4 H₃PO₄ (Byproduct) I2->H3PO4 H3PO3 H₃PO₃ (Reductant) H3PO3->I2

Figure 1: Iodide-catalyzed chemoselective deoxygenation cycle of mandelic acid derivatives.

Data Presentation: Method Comparison

To justify the departure from standard hydrogenation, the quantitative performance of both methods is summarized below. The iodide-catalyzed method provides a superior purity profile by eliminating hydrodechlorination entirely.

Reduction MethodCatalyst / ReagentsYield (%)Hydrodechlorination (%)Scalability & Safety
Standard Hydrogenolysis 5% Pd/C, H₂ (50 psi), Methanol< 30%> 60% (Major impurity)Poor; requires high-pressure H₂ and complex purification.
Iodide-Catalyzed Reduction NaI (10 mol%), H₃PO₃, 37% HCl> 95% 0% (Undetectable)Excellent; ambient pressure, water-based precipitation.

Experimental Protocol: Iodide-Catalyzed Deoxygenation

This procedure is designed for scalability and robust reproducibility, adapted from the foundational protocols by [1].

Reagents Required:

  • 2,4-Dichloro-5-methylmandelic acid (Substrate): 1.0 equivalent

  • Sodium Iodide (NaI): 0.1 equivalents (10 mol%)

  • Phosphorus Acid (H₃PO₃): 1.5 equivalents

  • Hydrochloric Acid (37% aqueous HCl): Solvent/Acidifier (approx. 5-10 volumes)

Step-by-Step Methodology:

  • Reactor Setup: Equip a glass-lined or Hastelloy reactor with a mechanical stirrer, a reflux condenser, and an internal temperature probe. Note: Do not use standard stainless steel (316L) due to the highly corrosive nature of hot HCl/HI.

  • Reagent Charging: Add 2,4-Dichloro-5-methylmandelic acid (1.0 eq) and H₃PO₃ (1.5 eq) to the reactor.

  • Acidification: Slowly charge the reactor with 37% aqueous HCl (5 volumes relative to substrate weight). Begin moderate agitation (200-300 rpm).

  • Catalyst Initiation: Add NaI (0.1 eq) to the stirring slurry at room temperature.

  • Thermal Deoxygenation: Heat the reaction mixture to an internal temperature of 85–90 °C. Maintain this temperature for 6 to 8 hours.

  • Reaction Monitoring: Sample the reaction and analyze via HPLC (monitor the disappearance of the mandelic acid peak).

  • Precipitation & Workup: Once conversion is >99%, cool the reactor to 20 °C. Slowly add deionized water (10 volumes) over 30 minutes. The product, 2,4-dichloro-5-methylphenylacetic acid, will crash out as a crystalline solid.

  • Isolation: Filter the resulting slurry. Wash the filter cake with copious amounts of cold deionized water until the filtrate reaches a neutral pH (removing residual H₃PO₄ and HCl). Dry the solid under vacuum at 45 °C to constant weight.

Self-Validating System Checkpoints

A robust protocol must validate itself in real-time. Monitor the following physical phenomena to ensure the reaction is proceeding correctly:

  • Colorimetric Tracking (The Redox Indicator): Upon the addition of NaI and initial heating, the solution will transiently turn dark brown/purple. This is the visual confirmation of I₂ formation. As the reaction reaches a steady state, the H₃PO₃ rapidly reduces the I₂ back to HI, and the solution should fade to a pale yellow. Causality: If the reaction remains persistently dark brown for hours, it indicates that the H₃PO₃ has been depleted or is failing to reduce the I₂, signaling a stalled catalytic cycle.

  • Solubility Differential (Built-in Purification): The starting mandelic acid has moderate solubility in the acidic aqueous matrix due to the polar alpha-hydroxyl group. The resulting phenylacetic acid lacks this hydroxyl group, making it highly hydrophobic. Causality: The spontaneous precipitation of the product upon the addition of water (Step 7) acts as a thermodynamic sink, separating the pure product from the water-soluble H₃PO₄ byproduct and the NaI catalyst without requiring organic extraction.

References

  • Milne, J. E., Storz, T., Colyer, J. T., Thiel, O. R., Seran, M. D., Larsen, R. D., & Murry, J. A. (2011). "Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids." The Journal of Organic Chemistry, 76(22), 9519–9524. URL:[Link]

  • Aramini, A., Sablone, M. R., Bianchini, G., Amore, A., Fanì, M., Perrone, P., Dolce, A., & Allegretti, M. (2009). "Facile one-pot preparation of 2-arylpropionic and arylacetic acids from cyanohydrins by treatment with aqueous HI." Tetrahedron, 65(10), 2015–2021. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,4-Dichloro-5-methylmandelic Acid

Welcome to the technical support center for the synthesis of 2,4-dichloro-5-methylmandelic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,4-dichloro-5-methylmandelic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help optimize your synthesis and improve yields.

I. Introduction to the Synthesis

2,4-Dichloro-5-methylmandelic acid is a valuable intermediate in the synthesis of various pharmaceuticals. Its preparation typically involves a multi-step process, often starting from 2,4-dichloro-5-methylbenzaldehyde. A common and effective route is the reaction of the corresponding benzaldehyde with glyoxylic acid. This guide will focus on troubleshooting and optimizing this and other related synthetic pathways.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 2,4-dichloro-5-methylmandelic acid, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Q: I am experiencing very low to no yield of 2,4-dichloro-5-methylmandelic acid. What are the potential causes and how can I troubleshoot this?

A: Low or no yield is a common but multifaceted problem. The root cause often lies in one or more of the following areas: reagent quality, reaction conditions, or the presence of inhibiting factors.

  • Reagent Quality and Purity:

    • 2,4-Dichloro-5-methylbenzaldehyde: The purity of the starting aldehyde is critical. Impurities can interfere with the reaction. It is recommended to use a starting material with a purity of ≥95%.[1] If the purity is questionable, consider purification by recrystallization or column chromatography before use.

    • Glyoxylic Acid: Glyoxylic acid is prone to decomposition and polymerization, especially in solution. Use freshly prepared or commercially available high-purity glyoxylic acid. Ensure it is stored under appropriate conditions (cool and dark) to prevent degradation. The reactivity of glyoxylate can be influenced by its hydration state; glyoxylic acid monohydrate is often used.[2]

  • Reaction Conditions:

    • Temperature Control: The reaction of aldehydes with glyoxylic acid is often temperature-sensitive. For the synthesis of substituted mandelic acids, maintaining a cool temperature, sometimes even requiring an ice bath, is crucial during the initial addition of reagents to control exothermic reactions and prevent side product formation.[2][3] Conversely, some protocols may require heating to drive the reaction to completion.[4] It is essential to follow the specific temperature profile of your chosen protocol closely.

    • pH of the Reaction Mixture: The pH can significantly impact the reaction. For instance, in the synthesis of similar substituted mandelic acids, a basic medium (e.g., using KOH or NaOH) is often employed to facilitate the reaction between a phenol and glyoxylic acid.[2] For the synthesis from a benzaldehyde, the conditions might vary. Careful control and monitoring of the pH throughout the reaction are recommended.

    • Reaction Time: Incomplete reactions are a frequent cause of low yields. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[5] Extending the reaction time might be necessary, but be cautious of potential side product formation with prolonged reaction times.

  • Presence of Water:

    • While some protocols utilize aqueous conditions, others may be sensitive to excess water. If your reaction is intended to be anhydrous, ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can react with certain reagents, such as Lewis acids if they are used in an alternative synthetic route.

Issue 2: Formation of Impurities and Side Products

Q: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?

A: The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Cannizzaro Reaction: In the presence of a strong base, benzaldehydes lacking an alpha-hydrogen, such as 2,4-dichloro-5-methylbenzaldehyde, can undergo a disproportionation reaction (Cannizzaro reaction) to yield the corresponding alcohol and carboxylic acid. This can be a significant side reaction if the pH is too high or the temperature is not controlled.

    • Solution: Carefully control the addition of base and maintain the recommended reaction temperature to minimize this side reaction.

  • Oxidation of the Aldehyde: The starting aldehyde can be oxidized to the corresponding carboxylic acid (2,4-dichloro-5-methylbenzoic acid), especially if the reaction is exposed to air for extended periods or if oxidizing agents are inadvertently present.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent aerial oxidation.

  • Decarboxylation of the Product: Mandelic acids can be susceptible to decarboxylation under harsh conditions (e.g., high temperatures or extreme pH), leading to the formation of the corresponding toluene derivative.

    • Solution: Avoid excessive heating during the reaction and workup. Maintain moderate pH conditions during purification.

The following diagram illustrates the main reaction pathway and potential side reactions.

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reactions Start 2,4-Dichloro-5- methylbenzaldehyde Product 2,4-Dichloro-5- methylmandelic acid Start->Product + Glyoxylic Acid Cannizzaro_Acid 2,4-Dichloro-5- methylbenzoic acid Start->Cannizzaro_Acid Cannizzaro (Base) Cannizzaro_Alcohol 2,4-Dichloro-5- methylbenzyl alcohol Start->Cannizzaro_Alcohol Cannizzaro (Base) Oxidation_Product 2,4-Dichloro-5- methylbenzoic acid Start->Oxidation_Product Oxidation (Air) Glyoxylic_Acid Glyoxylic Acid

Caption: Main synthesis pathway and potential side reactions.

Issue 3: Difficulties in Product Purification

Q: I am struggling to purify the final product. What are effective purification strategies?

A: Purifying mandelic acid derivatives can be challenging due to their polarity and potential for co-crystallization with byproducts.

  • Extraction:

    • After acidification of the reaction mixture, the product can be extracted into an organic solvent like diethyl ether or ethyl acetate. It is crucial to perform multiple extractions to maximize the recovery of the product. Washing the combined organic extracts with brine can help remove residual water.

  • Crystallization:

    • Crystallization is a powerful purification technique. The choice of solvent is critical. A common method for mandelic acid is to dissolve the crude product in a solvent in which it is highly soluble (like ether) and then add a solvent in which it is less soluble (like benzene or hexane) to induce crystallization.[6][7] Cooling the solution can further improve the yield of crystals.

    • For some substituted benzoic acids, purification via salt formation has been shown to be effective in removing isomeric impurities.[8] This involves reacting the crude acid with a suitable base (e.g., α-methylbenzylamine) to form a salt, which can be selectively crystallized and then hydrolyzed back to the pure acid.[8]

  • Column Chromatography:

    • If crystallization fails to provide a product of sufficient purity, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to elute the desired product. The fractions should be monitored by TLC to identify and combine those containing the pure product.

III. Frequently Asked Questions (FAQs)

Q1: What is a typical synthesis protocol for a substituted mandelic acid from a benzaldehyde?

General Protocol for Mandelic Acid Synthesis (Cyanohydrin Route):

  • Formation of the Bisulfite Addition Compound: Benzaldehyde is reacted with a solution of sodium bisulfite to form a crystalline addition product.[3][6]

  • Cyanohydrin Formation: The bisulfite adduct is then treated with sodium cyanide or potassium cyanide to form mandelonitrile (the cyanohydrin).[3][6] This step should be performed with extreme caution in a well-ventilated fume hood due to the high toxicity of cyanide salts and the potential for hydrogen cyanide gas evolution if the solution becomes acidic.

  • Hydrolysis: The crude mandelonitrile is hydrolyzed with a strong acid, such as concentrated hydrochloric acid, to yield mandelic acid.[3] This step often requires heating.[3]

  • Workup and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent. The crude product is then purified, typically by crystallization.[3][7]

Q2: Are there alternative synthetic routes to consider?

A2: Yes, several other methods for synthesizing mandelic acid derivatives have been reported.

  • Reaction with Glyoxylic Acid: As mentioned earlier, the direct reaction of the corresponding substituted benzene or phenol with glyoxylic acid is a common method.[2][9] This approach avoids the use of highly toxic cyanides.

  • From Dichloroacetophenone: Mandelic acid can be prepared from dichloroacetophenone by hydrolysis with a base like sodium hydroxide.[7][10] This method would require the synthesis of the corresponding 2,4-dichloro-5-methylacetophenone as a starting material.

  • Carboxylation of α-Acetoxy Stannanes: A more modern approach involves the carboxylation of α-acetoxy stannanes with carbon dioxide.[11] This method can provide mandelic acid derivatives in excellent yields.[11]

The following table summarizes some of these alternative routes:

Starting MaterialKey ReagentsAdvantagesDisadvantages
Substituted Benzene/PhenolGlyoxylic AcidAvoids toxic cyanidesMay have lower yields with deactivated rings
DichloroacetophenoneNaOH, HClGood yields reported for mandelic acid[7]Requires multi-step synthesis of the starting ketone
α-Acetoxy StannaneCO2, CsFHigh yields, can be performed in one pot[11]Requires organotin reagents which can be toxic

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used to confirm the structure and assess the purity of your synthesized 2,4-dichloro-5-methylmandelic acid.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. The melting point of 2,4-dichloro-5-methylbenzaldehyde is 105-106 °C.[1] The melting point of the final mandelic acid product will be different and should be compared to a literature value if available.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. The spectra should be consistent with the expected structure of 2,4-dichloro-5-methylmandelic acid.

  • Mass Spectrometry (MS): MS will provide the molecular weight of the compound, which should match the calculated molecular weight of C9H8Cl2O3.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the hydroxyl (-OH) and carboxylic acid (C=O) functional groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final product. A single sharp peak indicates high purity.

The following flowchart outlines a general troubleshooting workflow for low yield.

Troubleshooting_Workflow Start Low Yield of Product Check_Reagents Check Reagent Purity (Aldehyde, Glyoxylic Acid) Start->Check_Reagents Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Impure Check_Conditions Review Reaction Conditions (Temp, pH, Time) Check_Reagents->Check_Conditions Pure Purify_Reagents->Check_Conditions Optimize_Conditions Optimize Reaction Parameters (e.g., lower temp, adjust pH) Check_Conditions->Optimize_Conditions Suboptimal Monitor_Reaction Monitor Reaction Progress (TLC/HPLC) Check_Conditions->Monitor_Reaction Optimal Optimize_Conditions->Monitor_Reaction Adjust_Time Adjust Reaction Time Monitor_Reaction->Adjust_Time Incomplete Success Improved Yield Monitor_Reaction->Success Complete Adjust_Time->Success

Caption: Troubleshooting workflow for low product yield.

IV. References

  • Synthesis of Mandelic Acid and Derivatives. (n.d.). Designer-Drug.com. Retrieved from

  • Mandelic Acid. (n.d.). Organic Syntheses Procedure. Retrieved from

  • Synthesis of Arylglycine and Mandelic Acid Derivatives through Carboxylations of α-Amido and α-Acetoxy Stannanes with Carbon Dioxide. (2012, January 30). The Journal of Organic Chemistry - ACS Publications. Retrieved from

  • Mandelic Acid. (n.d.). Organic Syntheses Procedure. Retrieved from

  • Synthesis and Transformations of Bioactive Scaffolds via Modified Mannich and aza‐Friedel–Crafts Reactions. (n.d.). PMC. Retrieved from

  • Substituted Mandelic acids. (2003, December 31). Hive Chemistry Discourse. Retrieved from

  • US2562861A - Mandelic acid purification involving production of complex alkali metal salts thereof. (n.d.). Google Patents. Retrieved from

  • 2,4-Dichloro-5-methylbenzaldehyde. (n.d.). Fluorochem. Retrieved from

  • Purification of 2,4 Dichlorobenzoic Acid. (n.d.). ResearchGate. Retrieved from

  • 2,5-dimethylmandelic acid. (n.d.). Organic Syntheses Procedure. Retrieved from

  • CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. (n.d.). Google Patents. Retrieved from

Sources

Optimization

Troubleshooting co-elution in 2,4-Dichloro-5-methylmandelic acid chromatography

A Guide to Overcoming Co-elution in Your Chromatographic Analysis This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may encounter. We will move from fou...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Co-elution in Your Chromatographic Analysis

This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may encounter. We will move from foundational concepts to advanced troubleshooting strategies, explaining the scientific rationale behind each step to empower you to make informed decisions in your method development.

Section 1: Foundational Concepts & Initial Diagnosis

This section covers the essential knowledge required to begin troubleshooting effectively. Understanding your analyte and the nature of the problem is the first step toward a solution.

Q1: What are the key chemical properties of 2,4-Dichloro-5-methylmandelic acid relevant to its chromatographic behavior?

Answer: 2,4-Dichloro-5-methylmandelic acid is a derivative of mandelic acid. Its structure dictates its behavior in a chromatographic system. Key properties include:

  • Acidity: It possesses a carboxylic acid group, making it an acidic compound. Its retention in reversed-phase chromatography is highly sensitive to the mobile phase pH. At a pH well below its pKa, it will be in its neutral, more retentive form. As the pH approaches and surpasses the pKa, it becomes ionized (deprotonated) and less retained on a non-polar stationary phase.

  • Aromaticity: The dichlorinated phenyl ring allows for π-π interactions with specific stationary phases, such as those with phenyl ligands.

  • Chirality: Like mandelic acid, it has a chiral center at the alpha-carbon (the carbon bonded to the hydroxyl and carboxyl groups). This means it exists as a pair of enantiomers (R and S forms). These enantiomers have identical physical properties in a non-chiral environment but can be separated using chiral chromatography.[1]

  • Polarity: The presence of the hydroxyl and carboxylic acid groups makes it a relatively polar molecule. However, the dichlorinated methyl-phenyl group adds significant hydrophobicity. This dual nature makes it suitable for reversed-phase HPLC.

Q2: What is co-elution, and how can I reliably detect it in my chromatogram?

Answer: Co-elution is the failure of the chromatographic system to separate two or more different compounds, resulting in them eluting from the column at the same time.[2] This leads to a single, merged peak, making accurate quantification of the individual components impossible.

Detecting co-elution requires careful data inspection, as perfectly co-eluting peaks can still appear symmetrical.[2] Here’s how to diagnose it:

  • Visual Peak Inspection: Look for subtle signs of asymmetry. Fronting, tailing, and, most notably, the presence of a "shoulder" on the peak are strong indicators that a hidden peak is present.[2]

  • Peak Purity Analysis (with PDA/DAD): If you are using a Photodiode Array (PDA) or Diode Array Detector (DAD), you can assess peak purity. By comparing the UV-Vis spectra across the upslope, apex, and downslope of the peak, you can detect co-elution. If the spectra are not identical, the peak is impure.

  • Mass Spectrometry (MS): An MS detector is a powerful tool for diagnosing co-elution. By examining the mass spectra across the peak, you can identify if more than one mass-to-charge ratio (m/z) is present. If the ratio of ion intensities changes across the peak, co-elution is confirmed.[3]

Section 2: A Systematic Approach to Resolving Co-elution

Once co-elution is suspected, a logical, stepwise approach is the most efficient way to resolve it. The following workflow prioritizes the simplest and most effective adjustments first.

Caption: A logical workflow for troubleshooting co-elution.

Q3: My analyte peak has a shoulder. How should I modify the mobile phase to resolve it?

Answer: Mobile phase modification is the most powerful and accessible tool for manipulating chromatographic selectivity. The goal is to alter the chemical environment to change how the co-eluting compounds interact with the stationary and mobile phases.

1. Optimize the Organic Modifier Concentration: The amount of organic solvent (typically acetonitrile or methanol) in the mobile phase dictates the retention of analytes in reversed-phase chromatography.

  • For Isocratic Methods: Decrease the percentage of the organic modifier in 2-5% increments. This will increase the retention time of both compounds, providing more time for the column to separate them.

  • For Gradient Methods: Decrease the gradient slope (i.e., make the gradient longer and flatter). This improves resolution for later-eluting peaks by allowing more time for separation to occur as the solvent strength increases.

2. Change the Organic Modifier Type: Acetonitrile (ACN) and methanol (MeOH) have different chemical properties and will interact with your analytes and stationary phase differently, leading to changes in elution order and selectivity.

  • Causality: ACN is aprotic and a weaker hydrogen-bond acceptor, while MeOH is protic and can act as both a hydrogen-bond donor and acceptor. Switching between them can alter the retention of compounds with polar functional groups like the hydroxyl and carboxylic acid on your analyte. If your co-eluting impurity has different hydrogen bonding capabilities, this switch can be highly effective.

Protocol: Evaluating ACN vs. MeOH

  • Develop a baseline chromatogram using a mobile phase of 50:50 ACN:Water (with appropriate buffer/acid).

  • Prepare a new mobile phase of 50:50 MeOH:Water (with the same buffer/acid).

  • Inject your sample and compare the chromatogram. Note any changes in peak spacing and elution order.

  • You may need to adjust the percentage of MeOH to achieve similar retention times as ACN, as methanol is a weaker solvent in reversed-phase HPLC.

3. Adjust the Mobile Phase pH: For an ionizable compound like 2,4-Dichloro-5-methylmandelic acid, pH is a critical parameter.

  • Causality: The charge state of your analyte and any acidic or basic impurities dramatically affects their hydrophobicity and thus their retention. By adjusting the pH, you can selectively change the retention of one compound more than the other. For acidic compounds, lowering the pH (at least 2 units below the pKa) makes them neutral and more retained. Raising the pH ionizes them, making them less retained.[4] If your analyte and impurity have different pKa values, a small change in pH can produce a large change in selectivity.

Parameter ChangeRationaleExpected Outcome
Decrease % Organic Increases retention, allowing more time for interaction with the stationary phase.Increased retention time and potentially improved resolution.
Switch ACN to MeOH Alters selectivity through different solvent-analyte interactions (e.g., hydrogen bonding).Potential change in peak spacing and even elution order.
Lower Mobile Phase pH Suppresses ionization of the carboxylic acid, increasing hydrophobicity and retention.Increased retention. If the impurity has a different pKa, selectivity will change.
Raise Mobile Phase pH Increases ionization of the carboxylic acid, decreasing hydrophobicity and retention.Decreased retention. Can be used to move an acidic peak away from a neutral impurity.
Table 1. Effects of Mobile Phase Modifications on Resolution.
Q4: I've tried optimizing the mobile phase, but the peaks are still merged. What is the next step?

Answer: If mobile phase optimization is unsuccessful, the next logical step is to change the stationary phase. The chemistry of the column packing material is the other primary driver of chromatographic selectivity.

  • Causality: A standard C18 (octadecylsilane) column separates primarily based on hydrophobicity. However, other interactions can be exploited. If your analyte and the co-eluting impurity have similar hydrophobicity, a C18 column may never resolve them. By switching to a column with a different ligand, you introduce new interaction mechanisms.

Protocol: Stationary Phase Screening

  • Identify the Co-eluting Pair: If possible, use MS to determine the mass of the co-eluting impurity. This can provide clues about its structure.

  • Select an Alternative Column: Based on the structure of 2,4-Dichloro-5-methylmandelic acid, consider these alternatives to a standard C18:

    • Phenyl-Hexyl: The phenyl rings in this stationary phase can induce π-π interactions with the aromatic ring of your analyte. If the impurity is not aromatic, this can provide excellent selectivity.

    • Pentafluorophenyl (PFP): This phase offers a complex mixture of interactions, including dipole-dipole, hydrogen bonding, and π-π interactions, making it a powerful column for resolving structurally similar aromatic compounds.

    • Embedded Polar Group (EPG): These columns (e.g., "Aqua" type) have a polar group embedded near the base of the alkyl chain. This makes them more compatible with highly aqueous mobile phases and can offer unique selectivity for polar analytes.

  • Test the New Column: Begin with the best mobile phase conditions you identified in the previous step and inject your sample. Further optimization of the mobile phase may be required for the new column.

Caption: How changing stationary phase introduces new separation mechanisms.

Q5: I suspect my co-eluting peak is the other enantiomer of my compound. How can I resolve enantiomers?

Answer: This is a very common scenario for chiral molecules like 2,4-Dichloro-5-methylmandelic acid. Enantiomers cannot be separated using standard (achiral) HPLC methods. You must introduce a chiral component into the system.

  • Causality: Chiral recognition relies on creating a transient diastereomeric complex between the enantiomers and a chiral selector. These complexes have different energy levels, which translates into different retention times. This can be achieved with a Chiral Stationary Phase (CSP) or a Chiral Mobile Phase Additive (CMPA). Using a CSP is the more common and robust approach.

Protocol: Chiral Stationary Phase (CSP) Screening

  • Select Appropriate CSPs: Polysaccharide-based columns are highly effective for a wide range of chiral compounds, including mandelic acid derivatives.[1] Good starting points include columns based on:

    • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD, CHIRALPAK® IC)

    • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® AD, CHIRALPAK® IA)

  • Choose the Mobile Phase Mode: Chiral separations are often performed in normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., ACN/MeOH). Reversed-phase conditions are also possible with certain immobilized CSPs.[1] Consult the column manufacturer's guide for recommended starting conditions. A typical mobile phase for mandelic acid derivatives on a CHIRALPAK® IC column is n-hexane/isopropanol with a small amount of trifluoroacetic acid (TFA) as an additive.[1]

  • Screen and Optimize:

    • Inject your racemic standard onto the selected columns with the recommended mobile phases.

    • If partial separation is observed, optimize the mobile phase by adjusting the ratio of the alcohol modifier (e.g., isopropanol). Reducing the alcohol content generally increases retention and resolution.[1]

    • Column temperature can also be a powerful tool for optimizing chiral separations.

Section 3: Advanced Topics and Special Cases

Q6: My method works for standards, but I see co-elution in my real samples. What should I do?

Answer: This strongly suggests a matrix effect, where a component from the sample matrix (e.g., excipients in a drug formulation, endogenous compounds in a biological sample) is co-eluting with your analyte. The solution lies in improving your sample preparation.

  • Strategy: The goal is to remove the interfering matrix components before injection.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for sample cleanup. You can choose an SPE sorbent that strongly retains your analyte while allowing the interfering components to pass through (or vice versa). For an acidic analyte like this, a mixed-mode anion exchange/reversed-phase sorbent could be very effective.

    • Liquid-Liquid Extraction (LLE): This classic technique can be used to extract your analyte from the aqueous sample matrix into an immiscible organic solvent, leaving many interferences behind. The pH of the aqueous phase can be adjusted to ensure your analyte is in its neutral form to facilitate extraction.

Q7: I'm using an LC-MS system. Do I still need perfect chromatographic separation?

Answer: Not always, but it is highly recommended. While a mass spectrometer can distinguish between compounds with different mass-to-charge ratios (m/z), severe co-elution can still cause problems.[3]

  • Ion Suppression/Enhancement: If a large amount of a co-eluting impurity enters the MS source at the same time as your analyte, it can interfere with the ionization process. This can suppress (or, less commonly, enhance) the signal for your analyte, leading to inaccurate quantification.

  • Isobaric Compounds: If the co-eluting impurity has the same nominal mass as your analyte (an isomer, for example), a standard single-quadrupole MS will not be able to distinguish them. A high-resolution mass spectrometer (HRMS) or a tandem MS (MS/MS) system would be required to differentiate them based on their exact mass or fragmentation patterns.

Even with an MS detector, aiming for at least partial chromatographic separation (i.e., resolving the peaks to at least 50% of their height) is a best practice to ensure robust and reliable data.

References

  • Redalyc. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Eclética Química, 30(4), 67-73. Available at: [Link]

  • Gong, X., et al. (2015). Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation. Journal of Chromatographic Science, 53(5), 726-733. Available at: [Link]

  • Papp, S., et al. (2023). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Molecules, 28(22), 7659. Available at: [Link]

  • Wang, Y., et al. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of the Brazilian Chemical Society, 23(1), 146-151. Available at: [Link]

  • Papp, S., et al. (2023). Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimet. International Journal of Molecular Sciences, 24(19), 15051. Available at: [Link]

  • Lin, H. Y., & Chen, Y. C. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Eclética química, 30(4), 67-73. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Mandelic acid. Available at: [Link]

  • Papp, S., et al. (2023). Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. International Journal of Molecular Sciences, 24(19), 15051. Available at: [Link]

  • PubChem. (n.d.). 2,4-Dichloro-5-methylpyridine. National Center for Biotechnology Information. Available at: [Link]

  • Kiriş, B., et al. (2022). Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents. Molecules, 27(18), 5980. Available at: [Link]

  • Organic Syntheses. (n.d.). Mandelic Acid. Available at: [Link]

  • PubChem. (n.d.). 2,4-Dichloromandelic acid. National Center for Biotechnology Information. Available at: [Link]

  • Lee, S., et al. (2023). Simultaneous Determination of Six Acidic Pesticides, Including 2,4-DB and 2,4,5-T with No Established MRL in Korea Using LC-MS/MS and QuEChERS for the Safety of Imported Agricultural Products. Foods, 12(11), 2235. Available at: [Link]

  • Simoyi, R. H., et al. (2014). Pathways in permanganate oxidation of mandelic acid: reactivity and selectivity of intermediate manganese species. Dalton Transactions, 43(35), 13348-13357. Available at: [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Axion Labs. (2023). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 2,4-Dichloro-5-methylmandelic Acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 2,4-Dichloro-5-methylmandelic acid. It is structured as a series of frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 2,4-Dichloro-5-methylmandelic acid. It is structured as a series of frequently asked questions and a practical troubleshooting guide to address common challenges encountered during experimental work.

Part A: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the material properties and crystallization theory pertinent to 2,4-Dichloro-5-methylmandelic acid.

Q1: What are the critical physicochemical properties of 2,4-Dichloro-5-methylmandelic acid that influence crystallization?

Understanding the molecule's intrinsic properties is the foundation for developing a robust crystallization process. While specific experimental data for the 5-methyl derivative is not broadly published, we can infer key characteristics from its parent compound, 2,4-Dichloromandelic acid, and the addition of a methyl group.

  • Structure and Polarity: The molecule contains a carboxylic acid and a hydroxyl group, making it polar and capable of strong hydrogen bonding. The dichlorophenyl ring and the methyl group add significant nonpolar character. This amphiphilic nature means its solubility is highly dependent on the solvent system.

  • Molecular Weight: The molecular weight is approximately 235.06 g/mol .

  • Acidity (pKa): The carboxylic acid moiety makes the molecule acidic. The solubility of mandelic acids is often pH-dependent; they are more soluble in their salt form at higher pH and less soluble in their protonated form at lower pH.[1][2] This can be a powerful tool for crystallization, for instance, by precipitating the acid from an aqueous solution by adjusting the pH downwards.[1]

  • Crystalline Form: Like many chiral mandelic acid derivatives, this compound can exist as different enantiomers or a racemic mixture.[3][4] The crystallization behavior of a single enantiomer can differ significantly from that of the racemate. Racemic mixtures may crystallize as a conglomerate (a physical mixture of enantiomerically pure crystals) or a racemic compound (a 1:1 ratio of enantiomers in the crystal lattice), which will dictate the resolution strategy.[1]

Q2: How should I approach the selection of a primary solvent system?

Solvent selection is the most critical parameter for successful crystallization. The ideal solvent should exhibit moderate solubility for your compound, with solubility increasing significantly with temperature.

The Principle of "Like Dissolves Like" is a starting point:

  • Polar Protic Solvents (e.g., water, methanol, ethanol, isopropanol) can interact strongly through hydrogen bonding with the carboxylic acid and hydroxyl groups.[5][6]

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, acetonitrile, THF) can also be effective due to dipole-dipole interactions.

  • Nonpolar Solvents (e.g., toluene, heptane, hexane) are less likely to be good primary solvents but are excellent candidates for use as anti-solvents.

A systematic screening approach is highly recommended.

Experimental Protocol: Systematic Solvent Screening

  • Preparation: Place a small, known amount (e.g., 10-20 mg) of 2,4-Dichloro-5-methylmandelic acid into several small vials.

  • Solvent Addition: To each vial, add a different candidate solvent dropwise at room temperature, vortexing after each addition, until the solid completely dissolves. Record the volume of solvent required to estimate room temperature solubility.

  • Heating: Gently heat the vials in which the compound dissolved to a temperature just below the solvent's boiling point to ensure full dissolution. If the compound did not dissolve at room temperature, continue adding the solvent dropwise at the elevated temperature.

  • Cooling & Observation: Allow the saturated solutions to cool slowly to room temperature, then transfer to a colder environment (e.g., 4°C or an ice bath). Observe the quality of the crystals formed (e.g., well-defined prisms, fine needles, amorphous powder, or oil).

  • Evaluation: The best solvents will dissolve the compound at elevated temperatures but yield high-quality crystals upon cooling.

Table 1: Candidate Solvents for Crystallization Screening

Solvent ClassExample SolventsBoiling Point (°C)Polarity IndexRationale for Use
Alcohols Isopropanol, Ethanol78 - 82HighGood H-bonding capability. Often provides a steep solubility curve.
Esters Ethyl Acetate77MediumGood balance of polarity. Often used in extractions and can be a good crystallization solvent.
Ketones Acetone, MIBK56 - 117MediumEffective at dissolving a range of polarities. MIBK is less volatile than acetone.
Aromatic Toluene111LowCan be a good solvent at high temperatures for less polar compounds. Also useful as an anti-solvent.
Ethers 2-MeTHF, Dibutyl Ether80 - 142Low-MediumLess polar options. Dibutyl ether has been used for similar compounds like p-Cl mandelic acid.[7]
Aqueous Mixtures Water/IsopropanolVariableHighAllows fine-tuning of polarity and solubility. Can significantly enhance yield.[8][9]
Q3: What is supersaturation and how can I control it to optimize crystal size?

Supersaturation is the primary driving force for crystallization. It is a non-equilibrium state where the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature. Controlling the rate at which supersaturation is generated is key to controlling crystal size and morphology.

  • Slow Cooling: A slow, controlled cooling profile is one of the most effective methods.[3] Rapid cooling generates high supersaturation quickly, leading to rapid nucleation and the formation of many small crystals. A slower cooling rate keeps the level of supersaturation low, favoring the growth of existing crystals over the formation of new nuclei, resulting in larger, more well-defined crystals.[10]

  • Anti-Solvent (Drowning-Out) Addition: This involves adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound in a good solvent. The anti-solvent reduces the overall solubility of the solute, inducing crystallization. For 2,4-Dichloro-5-methylmandelic acid, adding a nonpolar solvent like heptane or hexane to a solution in ethyl acetate or isopropanol would be a typical approach. The rate of anti-solvent addition is critical; slow, controlled addition is paramount.

  • Evaporation: Slowly evaporating the solvent from a saturated solution can also generate supersaturation. This is more common in laboratory-scale experiments for generating single crystals for analysis.

Diagram 1: Crystallization Control Workflow

G cluster_0 Supersaturation Generation cluster_1 Process Control cluster_2 Desired Outcome Cooling Cooling Rate Control Rate Cooling->Rate SmallCrystals Small, Impure Crystals Cooling->SmallCrystals High Supersaturation (Uncontrolled/Rapid) AntiSolvent Anti-Solvent Addition AntiSolvent->Rate AntiSolvent->SmallCrystals High Supersaturation (Uncontrolled/Rapid) Evaporation Evaporation Evaporation->Rate Evaporation->SmallCrystals High Supersaturation (Uncontrolled/Rapid) Seeding Introduce Seed Crystals Rate->Seeding Low Supersaturation LargeCrystals Large, Pure Crystals Seeding->LargeCrystals G Start Crystallization Issue OilingOut Compound Oiling Out? Start->OilingOut NoCrystals No Crystals Forming? Start->NoCrystals LowYield Low Crystal Yield? Start->LowYield OilingOut->NoCrystals No OilingOut_Sol 1. Use less polar solvent 2. Slow down cooling rate 3. Reduce concentration OilingOut->OilingOut_Sol Yes NoCrystals->LowYield No NoCrystals_Conc 1. Concentrate solution 2. Add anti-solvent NoCrystals->NoCrystals_Conc Yes LowYield_Sol 1. Optimize solvent/anti-solvent ratio 2. Ensure complete cooling LowYield->LowYield_Sol Yes OilingOut_Imp Pre-purify material NoCrystals_Nuc 1. Add seed crystal 2. Scratch flask LowYield_Wash 1. Pre-chill wash solvent 2. Use minimal wash volume

Sources

Optimization

Technical Support Center: Prevention of 2,4-Dichloro-5-methylmandelic Acid Oxidation

Document ID: TSC-CHEM-2026-0331A Version: 1.0 Last Updated: March 31, 2026 Introduction Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals work...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TSC-CHEM-2026-0331A Version: 1.0 Last Updated: March 31, 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2,4-Dichloro-5-methylmandelic acid. This molecule, like many mandelic acid derivatives, possesses a secondary benzylic alcohol functional group that is susceptible to oxidation.[1][2][3] This degradation can compromise sample purity, impact reaction yields, and affect the biological or chemical properties of downstream products.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you maintain the integrity of your 2,4-Dichloro-5-methylmandelic acid samples by preventing unwanted oxidation.

Troubleshooting Guide: Diagnosing and Solving Oxidation Issues

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Q1: I ran an HPLC/LC-MS analysis on my sample of 2,4-Dichloro-5-methylmandelic acid and see an unexpected peak. Could this be an oxidation product?

Answer: It is highly probable. The primary site of oxidation on 2,4-Dichloro-5-methylmandelic acid is the secondary alcohol, which converts to a ketone. This process forms the corresponding α-keto acid, 2-(2,4-dichloro-5-methylphenyl)-2-oxoacetic acid .

  • Causality: This oxidation is often initiated by atmospheric oxygen, especially when catalyzed by trace metal impurities, light, or elevated temperatures.[2][4] The benzylic position is particularly susceptible to radical-mediated oxidation.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, use high-resolution mass spectrometry to confirm if the mass of the impurity peak corresponds to the α-keto acid (C₉H₆Cl₂O₃). The expected mass will be two atomic mass units less than the starting material due to the loss of two hydrogen atoms.

    • Review Handling Procedures: Were the solvents degassed? Was the reaction or storage vessel flushed with an inert gas (Nitrogen or Argon)?[5][6]

    • Check Storage Conditions: Was the compound stored at a low temperature and protected from light?[4][7] Exposure to ambient light and temperature can accelerate oxidative degradation.[4]

Q2: My reaction yield is consistently lower than expected when using 2,4-Dichloro-5-methylmandelic acid as a starting material. How can I determine if oxidation is the culprit?

Answer: Unwanted oxidation consumes your starting material, directly leading to lower yields of the desired product.

  • Causality: If your reaction conditions are not strictly anaerobic, a portion of the starting material may be oxidizing in a parallel, non-productive pathway. This is common in reactions that require long heating times or are sensitive to air.

  • Troubleshooting Flowchart: Use the following decision tree to diagnose the issue.

Troubleshooting_Oxidation start Low Reaction Yield Observed check_purity Analyze starting material purity via HPLC/NMR before use. start->check_purity is_pure Is the starting material >98% pure? check_purity->is_pure reaction_conditions Review Reaction Conditions is_pure->reaction_conditions Yes not_pure Purify starting material (e.g., recrystallization) under inert atmosphere. is_pure->not_pure No degas Were solvents properly degassed? reaction_conditions->degas degas->start No. Implement degassing protocol. inert_atm Was the reaction run under a positive pressure of N₂ or Ar? degas->inert_atm Yes inert_atm->start No. Implement inert atmosphere techniques. antioxidant Consider adding a radical inhibitor (e.g., BHT, 50-100 ppm). inert_atm->antioxidant Yes storage Review storage protocol. Store under Argon at ≤4°C, protected from light. not_pure->storage

Caption: Troubleshooting flowchart for low reaction yields.

Q3: The color of my solid 2,4-Dichloro-5-methylmandelic acid has developed a yellowish tint over time. Is this a sign of degradation?

Answer: Yes, a color change from white/off-white to yellow is a common visual indicator of oxidation.

  • Causality: The formation of the conjugated α-keto acid product can lead to the absorption of light in the visible spectrum, appearing as a yellow or tan color. This is a sign of slow, long-term degradation from improper storage.

  • Corrective Actions:

    • Re-analyze: Confirm the purity of the material using a suitable analytical method (HPLC, NMR).

    • Purification: If the purity is compromised, the material may need to be re-purified, for example, by recrystallization from a suitable solvent system under an inert atmosphere.

    • Improve Storage: Immediately transfer the material to an amber vial, flush thoroughly with argon or nitrogen, seal tightly, and store in a freezer (-20°C is recommended for long-term storage).[4][7]

Frequently Asked Questions (FAQs)

What is the primary mechanism of oxidation for this compound?

The oxidation likely proceeds via a radical mechanism at the benzylic C-H bond. Atmospheric oxygen (a diradical) can abstract a hydrogen atom, initiating a chain reaction that ultimately leads to the formation of a ketone. This process can be accelerated by light, heat, and trace metal ions.[2]

What is the ideal way to store 2,4-Dichloro-5-methylmandelic acid?

For optimal stability, the compound should be stored under a dry, inert atmosphere (argon is preferred over nitrogen due to its higher density) in a tightly sealed amber glass vial to protect from light.[4][5][8]

Table 1: Recommended Storage Conditions
ParameterShort-Term (1-4 weeks)Long-Term (>1 month)
Temperature 2-8°C (Refrigerator)-20°C (Freezer)
Atmosphere Inert Gas (Nitrogen/Argon)[9]Inert Gas (Argon preferred)[8]
Container Tightly sealed amber vialTightly sealed amber vial, wrapped with Parafilm®
Handling Open and handle only under an inert gas stream or in a glovebox[6]Handle exclusively in a glovebox[4][10]
Can I use antioxidants to prevent oxidation in solution?

Yes, for reactions or solutions where rigorous degassing is difficult, adding a small amount of a radical-scavenging antioxidant can be effective.[11][12]

Table 2: Comparison of Preventative Strategies
StrategyEfficacyProsCons
Inert Atmosphere Very HighDoes not contaminate the sample.[6]Requires specialized equipment (Schlenk line, glovebox).[10][13]
Low Temperature HighSimple to implement.Slows, but does not completely stop oxidation.
Light Protection ModerateEasy (use of amber vials).Only prevents photo-initiated oxidation.
Antioxidant Addition HighEffective in solution; requires no special equipment.Introduces an additive that may need to be removed later.

Experimental Protocols

Protocol 1: Handling Air-Sensitive Solids (Schlenk Technique)

This protocol describes the safe transfer of solid 2,4-Dichloro-5-methylmandelic acid from its storage container to a reaction flask.

  • Preparation: Oven-dry all glassware (reaction flask, spatulas) at 125°C overnight and allow to cool to room temperature under a stream of dry nitrogen or in a desiccator.[13]

  • Setup: Assemble the reaction flask on a Schlenk line.

  • Inerting the Flask: Evacuate the flask by opening the stopcock to the vacuum manifold. Then, switch the stopcock to backfill the flask with inert gas (e.g., Argon). Repeat this vacuum/backfill cycle three times to ensure the removal of atmospheric oxygen and moisture.[6]

  • Transfer: While maintaining a positive pressure of inert gas (indicated by gas bubbling out of the line's bubbler), briefly remove the flask's septum or stopper. Quickly transfer the desired amount of the solid from its storage vial into the flask.

  • Resealing: Immediately reseal the reaction flask and the storage vial. Purge the headspace of both containers with inert gas before re-storing the vial.

Protocol 2: Degassing Solvents by Sparge/Bubble Method

This is a common method for removing dissolved oxygen from reaction solvents.

  • Setup: Insert a long needle or glass pipette connected to an inert gas line into your solvent bottle, ensuring the tip is below the solvent surface.

  • Vent: Place a second, shorter needle through the septum to act as a gas outlet.

  • Sparge: Bubble the inert gas through the solvent at a moderate rate for 20-30 minutes per liter of solvent.

  • Storage: Once degassed, store the solvent under a positive pressure of inert gas.

Mechanism Spotlight: The Oxidation Pathway

The diagram below illustrates the proposed oxidative degradation of 2,4-Dichloro-5-methylmandelic acid and highlights the points where preventative measures can intervene.

Oxidation_Pathway SM 2,4-Dichloro-5- methylmandelic acid Radical Benzylic Radical Intermediate SM->Radical Initiation Product Oxidized Product (α-keto acid) Radical->Product Propagation O2 O₂ (Atmospheric Oxygen) O2->Radical Inert Inert Atmosphere (N₂, Ar) Inert->O2 Blocks Antioxidant Antioxidant (e.g., BHT) Antioxidant->Radical Scavenges HeatLight Heat / Light HeatLight->Radical

Caption: Proposed oxidation pathway and points of intervention.

This diagram shows that by implementing an inert atmosphere, you block the key reactant (O₂), and by adding an antioxidant, you can quench the radical intermediate, thus halting the degradation process.[11][14][15]

References

  • Jha, M. K. (2020). Kinetics and mechanism of oxidation of mandelic acid with Bi(V) in phosphoric acid medium. Journal of Ultra Chemistry, 16(5), 50-57. [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2026). PMC. [Link]

  • Minisci, F., et al. (2000). Oxidation of mandelic acid derivatives catalysed by Bi(0)/O2 systems: Mechanistic considerations. ResearchGate. [Link]

  • Reddy, C. S., & Sundaram, E. V. (2014). Kinetics and Mechanism of Oxidation of Phenyl Acetic Acid and Dl-Mandelic Acid by Permanganate in Acid Medium. Oriental Journal of Chemistry, 30(2), 577-584. [Link]

  • Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. [Link]

  • Chemical Storage Safety Guideline. (n.d.). The University of Queensland. [Link]

  • Brown, B. R., & Sleigh, S. K. (1973). The kinetics and mechanism of the oxidation of mandelic acid and related compounds with bromine and with hypobromous acid. Journal of the Chemical Society, Perkin Transactions 2, (1), 97. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). University of Pittsburgh, Wipf Group. [Link]

  • The Manipulation of Air-Sensitive Compounds. (n.d.). Thieme. [Link]

  • Inert Atmosphere. (n.d.). Zamann Pharma Support GmbH. [Link]

  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry. [Link]

  • Scott, G. (2009). Inhibition of Autoxidation. ACS Publications. [Link]

  • What is the role of antioxidants in synthetic resins? (2024). Longchang Chemical. [Link]

  • Oxidation and Reduction. (n.d.). Organic Chemistry, by Robert C. Neuman, Jr.[Link]

  • Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. (n.d.). Advion, Inc.[Link]

  • Caro, Y., & Anza, M. (2019). Antioxidant Compounds and Their Antioxidant Mechanism. IntechOpen. [Link]

  • What Causes Oxidation And How Can It Be Prevented? (2024). Valence Surface Technologies. [Link]

  • Understanding Antioxidants: Their Role in Industrial Processes. (2023). Vinati Organics. [Link]

  • Antioxidant. (n.d.). Wikipedia. [Link]

  • He, L., He, T., Farrar, S., Ji, L., Zhu, T., & Ma, X. (2017). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. Journal of Cellular and Molecular Medicine, 21(5), 820-830. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Low Enantiomeric Excess (ee) in 2,4-Dichloro-5-methylmandelic Acid

Welcome to the Advanced Crystallization & Chiral Resolution Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the stereochemical hurdles of highly substituted ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization & Chiral Resolution Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the stereochemical hurdles of highly substituted mandelic acid derivatives.

Resolving 2,4-Dichloro-5-methylmandelic acid presents a unique challenge. The electron-withdrawing chlorine atoms at the 2,4-positions significantly increase the acidity of the carboxylic acid, while the 5-methyl group disrupts the typical planar π−π stacking seen in unsubstituted mandelic acid. This specific steric and electronic environment makes the molecule highly prone to forming solid solutions and metastable conglomerates[1].

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you achieve >99% ee.

Section 1: Mechanistic Foundations (FAQ)

Q1: Why does 2,4-Dichloro-5-methylmandelic acid consistently yield lower ee than unsubstituted mandelic acid during classical salt resolution? A: The difficulty stems from complex phenyl packing motifs that dictate crystal nucleation and growth[1]. The asymmetric steric hindrance of the 2,4-dichloro and 5-methyl substituents often leads to the formation of a solid solution—a scenario where the undesired diastereomer co-precipitates within the same crystal lattice as the desired salt, effectively capping the maximum achievable ee[2].

Q2: Which resolving agents are most effective for multi-halogenated mandelic acids? A: While classical agents like (S)-phenylethylamine are standard, highly substituted derivatives benefit from resolving agents that form enantiospecific co-crystals rather than simple ionic salts. Levetiracetam (LEV) has shown high efficacy for halogenated mandelic acids by selectively recognizing specific enantiomers through robust, highly directional hydrogen-bonding networks[3]. Alternatively, chiral amines like (-)-ADPE can be utilized to exploit solvent-induced chirality switching[4].

Section 2: Troubleshooting Low ee (Q&A Guide)

Q3: My initial crystallization yields a high mass recovery, but the ee is stuck below 50%. What is the primary cause? A: High yield coupled with low ee typically indicates the formation of a solid solution or the co-precipitation of the undesired diastereomeric salt[2].

  • Causality: When the solvent is too non-polar or the cooling rate is too rapid, supersaturation occurs indiscriminately, trapping both diastereomers.

  • Solution: You must screen for a more selective solvent system. For halogenated mandelic acids, switching from standard alcohols to aprotic solvents like acetone or dioxane can induce a "chirality switch" and drastically improve the ee of the precipitate by altering the thermodynamic stability of the solvate[4].

Q4: I achieved 85% ee after 15 minutes of crystallization, but when I left it overnight to improve yield, the ee dropped to 40%. Why? A: You are observing the critical shift from kinetic to thermodynamic control.

  • Causality: In the chiral resolution of mandelic acid derivatives, the desired diastereomer often crystallizes rapidly (kinetic control). However, extended equilibrium times allow the system to reach a eutectic composition. As the system equilibrates, the enantiomeric purity of the solid phase decreases because the more soluble, undesired diastereomer begins to precipitate[5].

  • Solution: Implement immediate filtration after the initial crystallization window (e.g., 15–60 minutes) rather than allowing overnight equilibration[5].

Q5: The diastereomeric salt forms perfectly, but I lose ee during the liberation of the free acid. How do I prevent this? A: Incomplete liberation or partial racemization during extraction is a common pitfall.

  • Causality: The pH must be sufficiently low to fully protonate the 2,4-dichloro-5-methylmandelic acid. Due to the inductive effects of the chlorines, its pKa​ is lower than standard mandelic acid.

  • Solution: Ensure the aqueous phase is acidified to pH 0–1 using a strong mineral acid (e.g., HCl) before extracting with an organic solvent like ethyl acetate. A pH > 2 will result in incomplete protonation and poor phase separation[2][5].

Section 3: Experimental Workflows & Protocols
Protocol: Optimized Enantiospecific Co-Crystallization

This self-validating protocol utilizes Levetiracetam (LEV) to maximize ee through controlled nucleation. It is self-validating because the strict stoichiometric control and kinetic harvesting inherently prevent the thermodynamic degradation of ee.

  • Preparation: Dissolve 1.0 mmol of racemic 2,4-Dichloro-5-methylmandelic acid and 0.55 mmol of LEV in 5.0 mL of ethyl acetate/acetone (1:1 v/v). Mechanistic note: A 55:45 racemate-to-resolving agent ratio prevents the supersaturation of the undesired diastereomeric pair[3].

  • Heating & Dissolution: Heat the mixture to 60 °C under continuous agitation until a clear, homogenous solution is formed.

  • Controlled Cooling: Implement a slow, controlled cooling profile (0.5 °C/min) down to -18 °C. Mechanistic note: -18 °C has been empirically determined as the optimal thermodynamic sweet spot for halogenated mandelic acid/LEV co-crystals, balancing resolution efficiency and optical purity[3].

  • Kinetic Harvesting: Allow the system to equilibrate for a maximum of 2 hours to avoid eutectic degradation[5].

  • Isolation: Isolate the co-crystals via vacuum filtration. Wash immediately with 1 mL of pre-chilled (-20 °C) solvent to remove residual mother liquor containing the undesired enantiomer[2].

  • Liberation: Dissolve the isolated solid in a mixture of 2M HCl and ethyl acetate (ensuring aqueous pH is 0-1). Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the highly enriched enantiomer[2].

Table 1: Troubleshooting Matrix for Low ee in Mandelic Acid Resolutions
SymptomRoot CauseRecommended Corrective Action
High Yield, Low ee Solid solution / Co-precipitationRecrystallize; switch to a less polar solvent (e.g., Acetone)[2][4].
ee Decreases Over Time Thermodynamic eutectic shiftHarvest crystals earlier to maintain kinetic control[5].
Low ee at Room Temp Insufficient solubility differenceIncrease crystallization temperature (e.g., to 40 °C) to enhance solubility gaps[5].
No Crystallization Solvent too polar / Low concentrationConcentrate solution; seed with pure diastereomer[1][2].
Low ee after Liberation Incomplete protonation during extractionLower aqueous phase to pH 0-1 prior to organic extraction[2].
Section 4: Diagnostic Visualization

Below is the logical decision tree for diagnosing and resolving low ee during the crystallization of highly substituted mandelic acids.

EE_Troubleshooting Start Analyze Low ee Result in 2,4-Dichloro-5-methylmandelic acid CheckTime Evaluate Crystallization Time Start->CheckTime Kinetic Kinetic Control Issue Action: Filter immediately after nucleation CheckTime->Kinetic ee drops over time CheckSolvent Evaluate Solvent Polarity CheckTime->CheckSolvent ee consistently low SolventSwitch Solid Solution Formed Action: Switch to Acetone/Dioxane CheckSolvent->SolventSwitch High yield, poor purity CheckRatio Evaluate Molar Ratio CheckSolvent->CheckRatio Normal yield AdjustRatio Suboptimal Stoichiometry Action: Adjust to 0.55 eq Resolving Agent CheckRatio->AdjustRatio Ratio > 1.0 eq CheckpH Evaluate Liberation pH CheckRatio->CheckpH Ratio is 0.5-1.0 eq AdjustpH Incomplete Protonation Action: Acidify to pH 0-1 CheckpH->AdjustpH pH > 2 during extraction

Diagnostic workflow for troubleshooting low enantiomeric excess in chiral crystallization.

References
  • [2] Best practices for scaling up the D-(-)-Mandelic acid resolution process. Benchchem. 2

  • [3] Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. PMC / NIH. 3

  • [4] Solvent-Induced Chirality Switching in the Enantioseparation of Halogen-Substituted Mandelic Acids: Structural Effects on Molecular Packing. Crystal Growth & Design - ACS Publications. 4

  • [5] New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. IntechOpen. 5

  • [1] Are the Crystal Structures of Enantiopure and Racemic Mandelic Acids Determined by Kinetics or Thermodynamics? Journal of the American Chemical Society. 1

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of 2,4-Dichloro-5-methylmandelic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 2,4-Dichloro-5-methylmandelic acid. This document provides in-depth troubleshooting advice, experimental protocols, and scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2,4-Dichloro-5-methylmandelic acid. This document provides in-depth troubleshooting advice, experimental protocols, and scientific explanations for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous media.

A quick note on nomenclature: While the topic specifies "2,4-Dichloro-5-methylmandelic acid," the more commonly referenced compound in chemical literature is 2,4-Dichloromandelic acid. The principles and protocols outlined here are directly applicable to both, as the addition of a methyl group would only slightly increase hydrophobicity without changing the fundamental chemical approach to solubilization.

Frequently Asked Questions (FAQs)

Q1: Why is 2,4-Dichloro-5-methylmandelic acid so poorly soluble in neutral water?

A1: The solubility of a molecule is governed by its structure. 2,4-Dichloro-5-methylmandelic acid has a large, nonpolar (hydrophobic) aromatic ring containing two chlorine atoms and a methyl group. These features dominate the molecule's character, causing it to be repelled by polar water molecules, much like oil and water. While the carboxylic acid and hydroxyl groups are polar, their contribution is insufficient to overcome the hydrophobicity of the substituted benzene ring at neutral pH.

Q2: What is the first and simplest method I should try to dissolve it?

A2: For a carboxylic acid like this, the simplest and most effective initial approach is pH adjustment . By raising the pH of your aqueous solution with a base, you can deprotonate the carboxylic acid group. This creates a negatively charged carboxylate ion (R-COO⁻), which is significantly more polar and thus more soluble in water.

Q3: What is the approximate pKa of this compound, and why is it important?

A3: The exact experimental pKa is not widely published. However, based on the structure (a mandelic acid backbone with two electron-withdrawing chlorine atoms), we can estimate the pKa of the carboxylic acid to be in the range of 3.0 to 3.5 . The pKa is the pH at which the compound is 50% in its neutral (acid) form and 50% in its charged (carboxylate) form. To achieve high solubility, you must adjust the pH of the solution to be at least 1.5 to 2 units above the pKa, as dictated by the Henderson-Hasselbalch equation.[1][2][3]

Q4: Can I use organic solvents? Which ones are recommended?

A4: Yes, using a water-miscible organic co-solvent is a very common and effective strategy.[4][5][6] The best choices are typically Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, or polyethylene glycols (PEGs). The standard workflow is to first dissolve the compound in a small amount of the pure co-solvent to create a concentrated stock solution, which is then diluted into your aqueous experimental medium.

Troubleshooting Guide 1: pH Adjustment Strategy

Q: I tried adding my compound to a pH 7.4 buffer, but it still won't dissolve. What am I doing wrong?

A: A pH of 7.4 is often not high enough to fully solubilize a carboxylic acid, even though it is well above the estimated pKa. At pH 7.4, the vast majority of the acid is deprotonated, but the intrinsic solubility of the charged ion itself may still be limited, or dissolution kinetics may be slow.

The Causality: The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) shows that at pH 7.4, the ratio of soluble salt ([A⁻]) to insoluble acid ([HA]) is very high. However, dissolving a solid is a two-step process: the molecule must leave the crystal lattice and then be solvated by the solvent. Preparing a basic stock solution first ensures complete conversion to the salt form, dramatically accelerating the process.

Workflow: Decision-Making for Solubilization

This diagram outlines the logical flow for selecting an appropriate solubilization method.

G cluster_0 cluster_1 cluster_2 Start Start with Dry Compound pH_Check Is your final application pH-sensitive? Start->pH_Check pH_Yes Yes pH_Check->pH_Yes                    pH_No No pH_Check->pH_No      Solvent_Check Is your application sensitive to organic solvents? pH_Yes->Solvent_Check Use_pH Use pH Adjustment Strategy (Prepare Basic Stock) pH_No->Use_pH Solvent_Yes Yes Solvent_Check->Solvent_Yes                       Solvent_No No Solvent_Check->Solvent_No       Use_Cyclodextrin Use Advanced Strategy (Cyclodextrin Complexation) Solvent_Yes->Use_Cyclodextrin Use_Cosolvent Use Co-Solvent Strategy (Prepare DMSO/EtOH Stock) Solvent_No->Use_Cosolvent

Caption: Decision workflow for solubilization.

Experimental Protocol: Preparing a Basic Stock Solution

This protocol ensures complete conversion to the highly soluble sodium salt before dilution.

  • Weigh Compound: Accurately weigh the desired amount of 2,4-Dichloro-5-methylmandelic acid.

  • Molar Calculation: Calculate the molar equivalent of Sodium Hydroxide (NaOH) needed. For complete solubilization, a 1.0 to 1.1 molar equivalent is recommended.

  • Prepare Base: Prepare a dilute stock solution of NaOH (e.g., 0.1 M or 1 M).

  • Initial Suspension: Add a small volume of high-purity water to the dry compound to create a slurry. This increases the surface area for the reaction.

  • Titrate with Base: Slowly add the calculated molar equivalent of NaOH dropwise to the slurry while vortexing or stirring continuously.

  • Observe Dissolution: The solid should begin to dissolve as the carboxylate salt is formed. If some solid remains, gentle warming (to 30-40°C) or the addition of a very small amount of extra NaOH (up to 1.2 molar equivalents) may be required.

  • Final Dilution: Once fully dissolved, add water or your desired buffer to reach the final stock concentration.

  • pH Verification: Check the pH of the final stock solution. It should be significantly basic. This concentrated stock can now be diluted into your final experimental medium. The buffer in the final medium will neutralize the small amount of base from the stock solution.

Mechanism: pH-Dependent Solubilization

The equilibrium between the insoluble acid and the soluble salt is governed by pH.

G cluster_0 Low pH (Below pKa) cluster_1 High pH (Above pKa) Insoluble R-COOH (Solid, Insoluble) Soluble R-COO⁻ + H⁺ (Aqueous, Soluble) Insoluble->Soluble + OH⁻ (Base Addition)

Caption: Ionization increases water solubility.

Troubleshooting Guide 2: Co-Solvent Systems

Q: I need to keep the pH of my experiment strictly at 7.0. How can I dissolve the compound?

A: In cases where pH cannot be altered, a co-solvent system is the best approach. Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic compound to dissolve.[5][6][7]

The Causality: Water molecules form strong hydrogen bonds with each other. A large hydrophobic molecule disrupts this network, which is energetically unfavorable. A co-solvent like DMSO integrates into the water structure and also provides a less polar environment, effectively lowering the energy barrier for solvation of the compound.

Table: Common Co-Solvents for Biological Assays
Co-SolventTypical Starting Stock Conc.Max Final Conc. (Typical)Notes
DMSO 10 - 50 mM< 0.5%Most common, powerful solvent. Can be toxic to some cells at >0.5%.[8]
Ethanol 10 - 50 mM< 1.0%Good alternative to DMSO, generally less toxic but also a less powerful solvent.
PEG 400 1 - 20 mM< 5.0%Often used in in vivo formulations. Can be viscous.
Experimental Protocol: Preparing a Co-Solvent Stock Solution
  • Select Co-Solvent: Choose a co-solvent compatible with your downstream application (e.g., DMSO for cell-based assays).

  • Prepare Concentrated Stock: Weigh your compound and add the minimum volume of pure co-solvent required for complete dissolution. For example, to make a 20 mM stock, add 50 µL of DMSO per 221 µg of compound. Use a vortex mixer to aid dissolution.

  • Perform Serial Dilution: If needed, perform serial dilutions of this concentrated stock in the pure co-solvent to create intermediate stocks.

  • Final Dilution: Add the stock solution to your aqueous buffer dropwise while vigorously vortexing the buffer. This rapid mixing is critical to prevent the compound from precipitating out of solution as it hits the aqueous phase (a process called "crashing out").

  • Control for Co-Solvent Effects: Always run a vehicle control in your experiment containing the same final concentration of the co-solvent used to dissolve your compound.

Troubleshooting Guide 3: Advanced Solubilization with Cyclodextrins

Q: My experiment is sensitive to both pH changes and organic solvents. Is there another option?

A: Yes. For highly sensitive applications, forming an inclusion complex with a cyclodextrin is an excellent advanced strategy.

The Causality: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[9][10] Your poorly soluble compound can be encapsulated within this hydrophobic cavity, forming a stable "guest-host" complex.[11][12] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water, effectively masking the hydrophobicity of your compound.[9]

Experimental Protocol: Solubilization with HP-β-CD

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A concentration of 1-10% (w/v) is a good starting point.

  • Add Compound: Add the powdered 2,4-Dichloro-5-methylmandelic acid directly to the cyclodextrin solution.

  • Promote Complexation: Vigorously stir or sonicate the mixture at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. Gentle heating (40-50°C) can sometimes accelerate this process.

  • Clarify Solution: After stirring, you may see some undissolved material. Use a 0.22 µm syringe filter to remove any remaining particulate and obtain a clear, saturated solution of the complex.

  • Determine Concentration: The concentration of the dissolved compound in the final filtered solution will need to be determined analytically using a method like HPLC-UV.

References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information.[Link]

  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.[Link]

  • (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate.[Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate.[Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online.[Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.[Link]

  • How can cyclodextrins enhance solubility? YouTube.[Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. ResearchGate.[Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.[Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.[Link]

  • CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. IIP Series.[Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta.[Link]

  • Henderson-Hasselbalch Equation. RK.MD.[Link]

  • Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.[Link]

Sources

Troubleshooting

Technical Support Center: Scale-up of 2,4-Dichloro-5-methylmandelic Acid Production

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis and scale-up of 2,4-dichloro-5-methylmandelic acid. This resource is designed to provide p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of 2,4-dichloro-5-methylmandelic acid. This resource is designed to provide practical, in-depth guidance to navigate the complexities of transitioning this important synthesis from the laboratory bench to larger-scale production. As your virtual Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate challenges, troubleshoot effectively, and ensure a robust and scalable process.

Overview of Synthetic Routes & Key Challenges

2,4-Dichloro-5-methylmandelic acid is a crucial intermediate in the synthesis of various pharmaceuticals. While several synthetic routes exist, they often share common challenges when moving to a larger scale. These can include managing exothermic reactions, controlling impurity profiles, and ensuring consistent, high yields.

A common synthetic approach involves a multi-step process, which may include a Friedel-Crafts reaction to introduce an acyl group to a substituted toluene, followed by further transformations to yield the final mandelic acid derivative. Another potential route could involve a Grignard reaction with a corresponding benzaldehyde. Each of these steps presents its own set of scale-up hurdles.

This guide will focus on providing a structured approach to identifying and solving these problems through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of 2,4-dichloro-5-methylmandelic acid?

A1: The primary safety concerns during scale-up are the management of highly exothermic reactions and the handling of hazardous reagents. For instance, Friedel-Crafts acylations are notoriously exothermic.[1] A loss of cooling on a large scale can lead to a thermal runaway, potentially causing a dangerous increase in pressure and temperature. Similarly, Grignard reactions are highly exothermic and require strict moisture control to prevent violent reactions.[2] A thorough thermal hazard evaluation is crucial before any scale-up.[3]

Q2: How does the choice of Lewis acid catalyst impact the scale-up of a Friedel-Crafts acylation step?

A2: While aluminum chloride (AlCl₃) is a common and effective Lewis acid for Friedel-Crafts reactions, its use at scale presents challenges.[1] Due to the formation of a stable complex with the ketone product, a stoichiometric amount is often required, leading to large volumes of acidic waste during workup.[1] Alternative catalysts like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can be considered, although they may offer lower yields.[1] For industrial applications, solid acid catalysts like zeolites are increasingly being explored to simplify catalyst removal and reduce waste.[4][5]

Q3: What are the most common impurities encountered, and how can they be minimized?

A3: Common impurities can arise from several sources:

  • Isomeric byproducts: In Friedel-Crafts reactions with substituted toluenes, incorrect regioselectivity can lead to the formation of undesired isomers.[6][7] Controlling the reaction temperature is critical to favor the desired para-substituted product.[1]

  • Polysubstitution: While less common in acylation compared to alkylation, it can still occur.[1] The deactivating nature of the acyl group on the aromatic ring helps to prevent this.[1]

  • Side reactions from Grignard reagents: Wurtz coupling is a common side reaction in Grignard reagent formation, leading to dimeric byproducts.[2]

  • Unreacted starting materials: Incomplete reactions will lead to the presence of starting materials in the final product.

Minimizing these impurities requires careful control of reaction parameters such as temperature, stoichiometry, and addition rates.

Q4: What are the key considerations for the purification of 2,4-dichloro-5-methylmandelic acid at scale?

A4: At a larger scale, purification methods need to be efficient and economical.

  • Crystallization: This is often the preferred method for purifying the final product. Solvent selection is critical to ensure good recovery and high purity. A controlled cooling rate can be crucial for obtaining desirable crystal morphology and purity.[8]

  • Extraction: Liquid-liquid extraction is used during the workup to separate the product from inorganic salts and other water-soluble impurities. The choice of an appropriate extraction solvent is important for good phase separation and to minimize product loss.

Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during the scale-up of 2,4-dichloro-5-methylmandelic acid synthesis.

Problem 1: Low Yield in Friedel-Crafts Acylation Step
Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst Verify the quality and handling of the Lewis acid (e.g., AlCl₃). It should be anhydrous and free-flowing.Use a fresh, properly stored batch of the Lewis acid. Ensure all glassware and solvents are rigorously dried before use.
Insufficient Catalyst Review the stoichiometry of the reaction. For AlCl₃, a stoichiometric amount is often necessary.[1]Increase the molar ratio of the Lewis acid to the acylating agent.
Poor Temperature Control Monitor the internal reaction temperature closely during the addition of reagents.Implement a more efficient cooling system. For large-scale reactions, consider a jacketed reactor with a reliable cooling unit. Slowing the addition rate of the acylating agent can also help manage the exotherm.
Side Reactions Analyze the crude reaction mixture by HPLC or GC-MS to identify byproducts.Optimize the reaction temperature and time to minimize the formation of undesired products. Lower temperatures often favor the desired para-isomer in the acylation of substituted toluenes.[1]
Problem 2: Formation of Isomeric Impurities
Potential Cause Diagnostic Check Recommended Solution
Incorrect Reaction Temperature Review and confirm the reaction temperature profile. In Friedel-Crafts alkylation of toluene, isomer distribution is highly temperature-dependent.[6][7]For acylation, lower temperatures generally favor the para-isomer due to steric hindrance at the ortho positions.[1] Maintain a consistent and controlled low temperature (e.g., 0-5 °C) during the addition of the acylating agent.
Catalyst Choice The choice of Lewis acid can influence regioselectivity.While AlCl₃ is common, exploring other Lewis acids or solid acid catalysts might offer improved selectivity in some cases.
Problem 3: Difficulties in Grignard Reaction Initiation and Control
Potential Cause Diagnostic Check Recommended Solution
Moisture in the System Ensure all glassware, solvents, and magnesium turnings are completely dry.Flame-dry all glassware before use. Use anhydrous solvents. Dry magnesium turnings in an oven and cool under an inert atmosphere.
Passive Magnesium Surface The surface of the magnesium may be coated with magnesium oxide.Use an initiator such as a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[10]
Exothermic Runaway Monitor the reaction temperature closely. A sudden and rapid increase in temperature indicates a runaway reaction.Control the addition rate of the alkyl halide to the magnesium suspension. Use an efficient cooling bath to dissipate the heat generated. For large-scale reactions, consider a semi-batch process where the Grignard reagent is prepared and then added to the aldehyde.[2]
Wurtz Coupling Side Reaction Analyze the crude product for the presence of dimeric byproducts.This is more common with certain alkyl halides.[2] Lowering the reaction temperature and ensuring a slow addition rate can help to minimize this side reaction.
Problem 4: Poor Product Isolation and Purification
Potential Cause Diagnostic Check Recommended Solution
Emulsion Formation During Extraction Observe the interface between the aqueous and organic layers during workup.Add a saturated brine solution to the separatory funnel to help break the emulsion.[1] Gentle mixing instead of vigorous shaking can also prevent emulsion formation.
Product Precipitation During Workup If the product is a solid, it may precipitate prematurely.Ensure the pH of the aqueous layer is appropriate to keep the mandelic acid derivative in its deprotonated (soluble) form until the final acidification step.
Inefficient Crystallization Low recovery or poor purity after crystallization.Screen different solvent systems to find one that provides high solubility at elevated temperatures and low solubility at room temperature or below. A slow, controlled cooling process is generally preferred for obtaining larger, purer crystals.[8]

Experimental Protocols and Data

Illustrative Friedel-Crafts Acylation: Lab vs. Scale-up Parameters

The following table provides a comparison of typical parameters for a lab-scale and a scaled-up Friedel-Crafts acylation.

Parameter Lab-Scale (e.g., 10g) Scale-up (e.g., 1kg) Rationale for Change
Reactor Round-bottom flaskJacketed glass reactorImproved heat transfer and temperature control.
Agitation Magnetic stirrerOverhead mechanical stirrerMore effective mixing for larger volumes and viscous slurries.
Reagent Addition Dropping funnelMetering pumpPrecise and controlled addition rate to manage exotherm.
Temperature Control Ice bathCirculating chiller/heaterAccurate and stable temperature control.
Workup Separatory funnelJacketed reactor with bottom outlet valveSafer and more efficient handling of large volumes.
Step-by-Step Protocol: Troubleshooting Grignard Reaction Initiation
  • Preparation: Rigorously dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

  • Solvent and Reagent Check: Use freshly opened or distilled anhydrous solvents. Ensure the alkyl halide is free of moisture.

  • Magnesium Activation: Place the magnesium turnings in the reaction flask and add a small crystal of iodine or a few drops of 1,2-dibromoethane.[10] Gently warm the flask until the color of the iodine disappears, indicating activation.

  • Initiation: Add a small portion (approx. 5-10%) of the alkyl halide solution. If the reaction does not start (as evidenced by gentle bubbling or a slight exotherm), gently warm the mixture.

  • Controlled Addition: Once the reaction has initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux or a controlled internal temperature.

Visualization of Key Processes

Decision-Making Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting start Low Yield Observed check_purity Analyze Crude Product (HPLC, GC-MS) start->check_purity side_reactions Significant Side Products Detected? check_purity->side_reactions incomplete_reaction High Levels of Starting Material? check_purity->incomplete_reaction side_reactions->incomplete_reaction No optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) side_reactions->optimize_conditions Yes check_reagents Check Reagent Purity and Activity incomplete_reaction->check_reagents Yes improve_workup Review Workup and Purification Procedures incomplete_reaction->improve_workup No end_process Process Optimized optimize_conditions->end_process check_reagents->end_process improve_workup->end_process

Caption: Troubleshooting workflow for addressing low product yield.

Conclusion

The successful scale-up of 2,4-dichloro-5-methylmandelic acid production requires a thorough understanding of the underlying chemistry and potential process challenges. By systematically addressing issues related to reaction control, impurity formation, and purification, researchers and drug development professionals can develop a robust, safe, and efficient manufacturing process. This guide serves as a foundational resource to aid in that endeavor.

References

  • Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN101712603B - Method for preparing halogenated methyl-benzaldehyde by Grignard reaction.
  • Google Patents. (n.d.). JP4995429B2 - Method for purifying mandelic acids.
  • Haut, F., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Grignard Reaction - Sub-Ambient Temperatures & Inert Atmosphere. Retrieved from [Link]

  • Purdue University. (n.d.). Process Safety and the Pharmaceutical Industry. Retrieved from [Link]

  • RSC Publishing. (2022, September 16). Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H-1,2,3-triazole (ARUK3001185) employing a. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

Sources

Optimization

Minimizing byproduct formation in 2,4-Dichloro-5-methylmandelic acid reactions

Welcome to the Technical Support Center. As a Senior Application Scientist overseeing specialty building block synthesis, I frequently encounter challenges related to the stability and reactivity of highly substituted ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist overseeing specialty building block synthesis, I frequently encounter challenges related to the stability and reactivity of highly substituted mandelic acids.

The synthesis and downstream processing of 2,4-dichloro-5-methylmandelic acid present unique mechanistic hurdles. The ortho-chloro substituent imposes severe steric constraints, while the electron-withdrawing halogen atoms electronically deactivate the benzylic position. This combination narrows the thermodynamic window for successful reactions, often shunting intermediates into byproduct-forming pathways such as oxidative cleavage, stalled hydrolysis, or retro-cyanation.

This guide provides an authoritative, self-validating framework to troubleshoot byproduct formation, understand the underlying causality, and optimize your experimental yields.

Mechanistic Overview: Byproduct Branching Pathways

To effectively troubleshoot, we must first map the chemical trajectory. The diagram below illustrates the standard cyanohydrin synthetic route and the critical branching points where intermediates deviate into byproducts.

Pathway SM 2,4-Dichloro-5-methyl- benzaldehyde Cyano Cyanohydrin Intermediate SM->Cyano NaCN, NaHSO3 (pH 7-8) Cyano->SM Base, Heat (Reversion) Amide Mandelamide (Stalled Byproduct) Cyano->Amide H+, H2O (Fast) Target 2,4-Dichloro-5-methyl- mandelic acid Amide->Target H+, H2O, Δ (Sterically Hindered) Keto α-Keto Acid (Oxidation Byproduct) Target->Keto O2, Trace Metals (Auto-oxidation) Benzoic Benzoic Acid (Cleavage Byproduct) Keto->Benzoic Oxidative Decarboxylation

Reaction pathways and byproduct branching in 2,4-dichloro-5-methylmandelic acid synthesis.

Troubleshooting FAQs

Q1: Why am I isolating significant amounts of 2,4-dichloro-5-methylbenzoic acid instead of the target mandelic acid? A1: This is a classic oxidative cleavage issue. Mandelic acid derivatives are highly susceptible to auto-oxidation at the benzylic position. The electron-withdrawing chlorine atoms at the 2- and 4-positions increase the acidity of the benzylic proton, facilitating the formation of an α-keto acid intermediate (phenylglyoxylic acid derivative). This intermediate subsequently undergoes oxidative decarboxylation to yield the corresponding benzoic acid[1]. Causality & Solution: Dissolved oxygen and trace transition metals (e.g., Fe, Co) act as redox mediators for this pathway. To suppress this, purge all reaction solvents with argon, avoid redox-active solvents like nitrobenzene, and use metal-free or glass-lined reactors during high-temperature steps[1].

Q2: My nitrile hydrolysis stalls, yielding a complex mixture of the target acid and an amide byproduct. How do I drive it to completion? A2: The ortho-chloro substituent creates immense steric hindrance around the reaction center. During acid-catalyzed hydrolysis, the initial hydration of the nitrile to the amide is relatively fast. However, the subsequent hydrolysis of the amide to the carboxylic acid requires the formation of a bulky tetrahedral intermediate, which is sterically disfavored by the adjacent chlorine atom. Causality & Solution: Do not simply increase the temperature, as excessive heat promotes retro-cyanohydrin reversion (yielding the starting aldehyde) or polymerization. Instead, employ a stepwise hydrolysis strategy: use concentrated HCl (36%) at room temperature to complete the amide formation, followed by extended heating at a moderate 60–70 °C. The extended time at moderate heat provides the necessary activation energy for the water nucleophile without triggering degradation.

Q3: I am using the alternative dichloroacetophenone hydrolysis route. Why is my yield low and contaminated with benzoic acid derivatives? A3: If you are synthesizing the mandelic acid via the base hydrolysis of 2,4-dichloro-5-methyl-α,α-dichloroacetophenone, the primary byproduct arises from over-chlorination during the precursor synthesis. If the acetophenone is over-chlorinated to the trichloroacetophenone derivative, subsequent base hydrolysis triggers a haloform-type cleavage, yielding 2,4-dichloro-5-methylbenzoic acid instead of the desired mandelic acid[2]. Causality & Solution: Maintain chlorination temperatures strictly below 60 °C. At elevated temperatures, radical chlorination loses selectivity. Keeping the temperature controlled suppresses the formation of the trichloro-intermediate to <1%[2].

Quantitative Byproduct Profiling

To assist in diagnostic troubleshooting, the following table summarizes the dominant byproducts formed under suboptimal conditions, their mechanistic triggers, and the expected yield improvements upon implementing our optimized protocols.

Reaction ParameterDominant ByproductMechanistic CauseStandard Yield (%)Optimized Yield (%)
Ambient Air / High Heat 2,4-Dichloro-5-methylbenzoic acidOxidative cleavage of the α-keto acid intermediate15 - 25%< 2%
Rapid Heating during Hydrolysis 2,4-Dichloro-5-methylbenzaldehydeBase/Thermal-catalyzed retro-cyanohydrin reversion20 - 30%< 5%
Short Hydrolysis Time (<12h) 2,4-Dichloro-5-methylmandelamideSteric hindrance from the ortho-chloro group stalling hydration30 - 40%< 1%
Excess Halogenation (Acetophenone Route) Trichloroacetophenone derivativesUncontrolled radical chlorination at >60 °C10 - 15%< 1%
Optimized Experimental Protocol: Cyanohydrin Route

This protocol is engineered to bypass the steric and electronic liabilities of the 2,4-dichloro-5-methyl substitution pattern. Every step includes a self-validating check to ensure system integrity before proceeding.

Phase 1: Cyanohydrin Formation via Bisulfite Adduct
  • Preparation of Bisulfite Adduct: In a jacketed reactor equipped with an overhead stirrer, dissolve 1.0 eq of sodium metabisulfite (Na₂S₂O₅) in distilled water. Cool the system to 0–5 °C. Slowly add 1.0 eq of 2,4-dichloro-5-methylbenzaldehyde.

    • Causality: Forming the bisulfite adduct first circumvents the poor aqueous solubility of the benzaldehyde and prevents base-catalyzed Cannizzaro disproportionation[2].

  • Cyanation: Add a cold aqueous solution of sodium cyanide (1.05 eq) dropwise over 30 minutes, strictly maintaining the internal temperature below 10 °C.

    • Causality: Strict temperature control prevents the exothermic reversion of the unstable cyanohydrin back to the starting aldehyde.

  • Extraction & Validation: Extract the aqueous layer with cold ethyl acetate. Wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure (bath temp <30 °C) to yield the crude cyanohydrin.

    • Verification Check: Perform FT-IR spectroscopy. System integrity is confirmed by the appearance of a broad O-H stretch (~3400 cm⁻¹) and a weak C≡N stretch (~2250 cm⁻¹), coupled with the complete disappearance of the aldehyde C=O stretch (~1700 cm⁻¹).

Phase 2: Sterically-Accommodating Acidic Hydrolysis
  • Primary Hydration: Transfer the crude cyanohydrin to a round-bottom flask under an argon atmosphere. Add 5 volumes of concentrated HCl (36%). Stir vigorously at room temperature for 12 hours.

    • Causality: The initial room-temperature phase allows the nitrile to hydrate to the amide without inducing thermal decomposition or retro-aldol-type cleavage.

  • Thermal Hydrolysis: Heat the reaction mixture to 70 °C for an additional 24 hours.

    • Causality: The ortho-chloro group sterically shields the amide carbonyl. Extended heating at a moderate temperature (rather than reflux) provides the necessary kinetic energy for the water nucleophile to attack the amide without triggering oxidative degradation[1].

  • Isolation & Purification: Cool the mixture to 0 °C to induce crystallization. Filter the crude 2,4-dichloro-5-methylmandelic acid. Recrystallize from hot toluene to selectively remove trace benzoic acid byproducts.

    • Verification Check: HPLC analysis (UV detection at 254 nm) should show >98% purity, with <0.5% of the mandelamide intermediate remaining.

References
  • Corson, B. B.; Dodge, R. A.; Harris, S. A.; Yeaw, J. S. Mandelic Acid. Organic Syntheses 1926, 6, 58.[Link]

  • Banerjee, A.; Mitra, A. K. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Advances 2026, 16, 1509-1545.[Link]

Sources

Troubleshooting

Technical Support Center: Green Purification of 2,4-Dichloro-5-methylmandelic Acid

Welcome to the Technical Support and Troubleshooting Guide for the purification of 2,4-Dichloro-5-methylmandelic acid (2,4-DC-5-MMA). As a highly substituted chiral α-hydroxy acid, 2,4-DC-5-MMA is a critical intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the purification of 2,4-Dichloro-5-methylmandelic acid (2,4-DC-5-MMA). As a highly substituted chiral α-hydroxy acid, 2,4-DC-5-MMA is a critical intermediate in advanced drug development and agrochemical synthesis. However, traditional purification and chiral resolution workflows for mandelic acid derivatives are notorious for generating massive volumes of organic solvent waste[1].

This guide provides field-proven, scalable methodologies designed to eliminate halogenated solvents, bypass the thermodynamic limits of classical resolution, and drastically reduce your Environmental Factor (E-factor).

Purification Decision Workflow

Workflow N1 Crude 2,4-Dichloro-5-methylmandelic acid N2 Aqueous pH-Swing (pH 1.0 - 2.0) N1->N2 Chemical Purity N3 CIDT with 1-Phenylethylamine N1->N3 Chiral Resolution N4 Pure Racemic Acid (Zero Organic Waste) N2->N4 Filtration & Water Wash N5 Enantiopure Acid (Reduced Solvent E-factor) N3->N5 Epimerization & Crystallization

Workflow for green purification of 2,4-Dichloro-5-methylmandelic acid.

Troubleshooting & FAQs

Section 1: Aqueous-Based Precipitation (Eliminating Organic Solvents)

Q: How can I isolate racemic 2,4-DC-5-MMA from crude synthesis mixtures without relying on high-volume organic extractions (e.g., Dichloromethane or Ethyl Acetate)?

A: Traditional workups use massive amounts of organic solvents to extract the organic acid from the aqueous phase. However, you can eliminate organic extraction entirely by leveraging the specific physicochemical properties of the 2,4-DC-5-MMA molecule.

The Causality: The carboxylic acid group has a pKa of approximately 3.2. By adjusting the pH of the aqueous mixture to strictly below 2.0, the molecule becomes fully protonated. Because the aromatic ring is heavily substituted with hydrophobic groups (two chlorines and a methyl group), the protonated form is exceedingly hydrophobic. This drops its aqueous solubility to near zero, forcing the product to crystallize directly out of the aqueous phase without the need for anti-solvents[2].

Protocol 1: Aqueous pH-Swing Precipitation This protocol acts as a self-validating system: the visual phase change directly correlates to the protonation state of the target molecule.

  • Dilution: Dilute the crude alkaline reaction mixture with deionized water (1:2 w/v). Reasoning: This prevents the co-precipitation of inorganic salts (like NaCl) during acidification.

  • Acidification: Slowly add 6M HCl under continuous stirring at 20°C until the pH reaches 1.5. Self-Validation: The solution will transition from clear to densely cloudy as the pH crosses 3.5, confirming the onset of protonation and nucleation.

  • Maturation: Stir the suspension for 2 hours at 5°C. Lowering the temperature suppresses the kinetic solubility of the trace fraction, maximizing crystal growth and yield.

  • Filtration & Washing: Filter the precipitate and wash the filter cake with cold deionized water (3 x 1 Vol) to remove residual inorganic salts and highly polar impurities[2].

  • Drying: Dry the crystals under vacuum at 45°C to a constant weight.

Section 2: Chiral Resolution & Diastereomer Transformation

Q: Classical chiral resolution wastes 50% of the material and requires heavy solvent use for recrystallization. How can we optimize the isolation of enantiopure (R)- or (S)-2,4-DC-5-MMA?

A: Classical resolution relies on static thermodynamic solubility differences between diastereomeric salts. You are inherently capped at a 50% yield for the desired enantiomer, and the unwanted enantiomer is usually discarded, effectively doubling your solvent waste per kilogram of product[1]. The solution is Crystallization-Induced Diastereomer Transformation (CIDT) .

The Causality: By forming a diastereomeric amide with an enantiopure amine (e.g., 1-phenylethylamine) in the presence of a strong base, the α-proton of the mandelic acid derivative becomes labile. The system undergoes reversible epimerization in solution. Because one epimer forms a highly stable crystal lattice while the other remains in a metastable state, the equilibrium is continuously driven toward the stable crystal. This dynamic kinetic resolution pushes yields well beyond the 50% limit and slashes the solvent volume required per kilogram of useful product[3].

Protocol 2: CIDT-Based Chiral Resolution

  • Amide Formation: React racemic 2,4-DC-5-MMA with enantiopure (S)-1-phenylethylamine using a green coupling agent in 2-Methyltetrahydrofuran (2-MeTHF).

  • Epimerization & Crystallization: Add a catalytic amount of a strong base (e.g., DBU) to the mixture at room temperature. Stir for 48–72 hours. Self-Validation: Take periodic aliquots of the supernatant for chiral HPLC analysis. You will observe the solution phase depleting of the desired epimer as it crystallizes, while the base continuously racemizes the remaining soluble fraction[3].

  • Isolation: Filter the highly crystalline, diastereopure amide.

  • Hydrolysis & Recovery: Hydrolyze the amide using 6M HCl in a minimal volume of THF (2:1 ratio) at 25°C for 12 hours. The enantiopure 2,4-DC-5-MMA (>91% e.e.) is recovered via phase separation, as the chiral amine remains in the aqueous phase as a hydrochloride salt[3].

Section 3: Solvent Metrics & Recovery

Q: What are the quantifiable impacts of switching to these optimized purification methods on our solvent waste metrics?

A: Tracking the E-factor (kg waste / kg product) is crucial for scaling up pharmaceutical intermediates. By eliminating halogenated extractions and implementing CIDT, the total organic solvent required is drastically reduced. Furthermore, using 2-MeTHF in the CIDT step allows for simple phase-separation recovery, as it is largely immiscible with water (unlike standard THF).

Quantitative Data Summary: Classical vs. Optimized Workflows

MetricClassical Extraction & ResolutionOptimized Aqueous + CIDT ProtocolProcess Improvement
Primary Extraction Solvent Dichloromethane (DCM)Water (Aqueous pH-Swing)100% Elimination of Halogenated Solvents
Resolution Yield < 45% (Thermodynamic limit)> 70% (Dynamic equilibrium)+25% Absolute Yield
Optical Purity (e.e.) ~ 85% (Requires recrystallization)> 92% (Direct from CIDT)Higher purity, fewer solvent-heavy steps
Estimated E-factor (Solvent) 45 - 60 kg/kg 12 - 18 kg/kg ~ 70% Reduction in Total Solvent Waste

Data extrapolated from standard mandelic acid purification benchmarks and CIDT optimization studies[1],[3].

References
  • The challenge of turning industrial chemistry green | Feature | RSC Education Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Source: Google Patents (Japan Patent Office)
  • Enantiopurification of Mandelic Acid by Crystallization-Induced Diastereomer Transformation: An Experimental and Computational Study Source: ACS Publications (Crystal Growth & Design) URL:[Link]

Sources

Optimization

Technical Support Center: 2,4-Dichloro-5-methylmandelic Acid Storage &amp; Stability

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2,4-Dichloro-5-methylmandelic acid (CAS No. 1803838-18-7)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2,4-Dichloro-5-methylmandelic acid (CAS No. 1803838-18-7)[1]. As a highly functionalized chiral building block, this compound is invaluable in asymmetric synthesis and pharmaceutical development. However, like all mandelic acid derivatives, its α-hydroxy acid functionality renders it susceptible to specific environmental degradation pathways during storage.

This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to help you identify, troubleshoot, and prevent degradation in your laboratory.

Mechanistic Context: Why Does Degradation Occur?

The stability of 2,4-dichloro-5-methylmandelic acid is dictated by the reactivity of its α-carbon. The primary degradation pathways include:

  • α-Hydroxyl Oxidation: Conversion of the secondary alcohol to a ketone, yielding a benzoylformic acid derivative. This mirrors the natural bacterial degradation pathway of mandelic acids catalyzed by dehydrogenase enzymes[2].

  • Oxidative Decarboxylation: Cleavage of the carboxylic acid group (loss of CO₂), yielding a benzaldehyde derivative. This is typically initiated by photolytic stress or transition-metal catalysis.

ChemicalPathway MA 2,4-Dichloro-5-methylmandelic acid (Intact API/Intermediate) O2 Atmospheric O2 (Oxidative Stress) MA->O2 Alpha-proton abstraction UV UV/Vis Light (Photolytic Stress) MA->UV Radical initiation Keto 2,4-Dichloro-5-methylbenzoylformic acid [M-2] Degradant O2->Keto Oxidation Aldehyde 2,4-Dichloro-5-methylbenzaldehyde [M-46] Degradant UV->Aldehyde Decarboxylation

Primary oxidative and photolytic degradation pathways of mandelic acid derivatives.

Troubleshooting FAQs

Q1: We detected a new impurity in our stored batch with an LC-MS mass shift of -2 Da. What is the mechanism here? A: A mass reduction of 2 Da ([M-2]) is the definitive signature of α-hydroxyl oxidation. The α-proton of 2,4-dichloro-5-methylmandelic acid is abstracted, converting the secondary alcohol into a ketone (2,4-dichloro-5-methylbenzoylformic acid). This process is typically driven by exposure to atmospheric oxygen or trace transition metals[3].

Q2: Another batch shows a degradant with a mass shift of -46 Da. How do we prevent this? A: An [M-46] peak indicates oxidative decarboxylation, resulting in the loss of the carboxylic acid group as CO₂, leaving behind 2,4-dichloro-5-methylbenzaldehyde. This pathway is highly sensitive to photolytic stress (UV light) and elevated temperatures. To prevent this, standard safety protocols dictate storing the compound in actinic (amber) glassware and maintaining temperatures below 4°C[4].

Q3: Does the specific 2,4-dichloro-5-methyl substitution pattern make this compound more or less stable than unsubstituted mandelic acid? A: It creates a complex stability profile. The 2-chloro substitution introduces a strong "ortho-effect." Steric hindrance around the reactive α-carbon physically shields the molecule, significantly reducing the rate of bulk oxidation compared to unsubstituted or para-substituted mandelic acids[3]. However, the electron-withdrawing nature of the two chlorine atoms increases the acidity of the α-proton, making the molecule highly sensitive to basic environments.

Diagnostic Troubleshooting Workflow

Use the following logic tree to diagnose storage failures based on your analytical data.

Troubleshooting Start Identify Impurity via LC-MS Cond1 Mass Shift = -2 Da? Start->Cond1 Cond2 Mass Shift = -46 Da? Start->Cond2 Path1 Diagnosis: Alpha-OH Oxidation (Keto-acid formation) Cond1->Path1 Yes Path2 Diagnosis: Oxidative Decarboxylation (Aldehyde formation) Cond2->Path2 Yes Fix1 Action: Purge headspace with Argon. Store at ≤ 4°C. Path1->Fix1 Fix2 Action: Use actinic (amber) glassware. Remove trace metals. Path2->Fix2

Diagnostic LC-MS workflow for identifying and resolving storage-induced degradation.

Quantitative Impact of Substitution on Oxidation

Understanding the "ortho-effect" is critical for predicting the shelf-life of your specific mandelic acid derivatives. The table below illustrates how aromatic substitution patterns directly govern oxidative susceptibility.

Table 1: Influence of Aromatic Substitution on Oxidative Degradation Susceptibility

Mandelic Acid DerivativeConversion Rate (%)Selectivity (Acid : Aldehyde)Mechanistic Driver (Causality)
4-Chloromandelic acid > 97%> 97 : < 3Para-substitution provides minimal steric hindrance at the α-carbon.
3-Chloromandelic acid > 97%> 97 : < 3Meta-substitution provides minimal steric hindrance at the α-carbon.
2-Chloromandelic acid 17%71 : 29Ortho-effect: Steric shielding of the α-hydroxyl group significantly inhibits oxidation.
2,4-Dichloro-5-methylmandelic acid < 20% (Extrapolated)High Aldehyde YieldThe 2-chloro group provides steric shielding, while the 4-chloro group increases α-proton acidity.

Note: Data adapted from catalytic oxidative studies demonstrating the protective nature of ortho-substitutions[3].

Self-Validating Protocol: Forced Degradation & Stability Profiling

To definitively isolate the cause of degradation in your laboratory, execute this self-validating forced degradation workflow.

Phase 1: Sample Preparation & Stress Induction

Causality: By isolating specific environmental variables (heat, light, oxygen), we can identify the exact catalyst responsible for the degradation observed during storage.

  • Stock Solution Formulation: Dissolve 10 mg of 2,4-Dichloro-5-methylmandelic acid in 10 mL of HPLC-grade Acetonitrile (1 mg/mL).

    • Expert Insight: Acetonitrile is strictly chosen over methanol to prevent the potential esterification of the carboxylic acid group during thermal stress, which would create false-positive degradant peaks.

  • Control Aliquot (Self-Validation Baseline): Transfer 1 mL of the stock to an amber vial, purge the headspace with Argon for 30 seconds, seal tightly with a PTFE-lined cap, and store at -20°C.

    • System Suitability: This establishes the baseline "zero-degradation" state. If this sample shows >0.5% impurities during final analysis, the degradation is occurring during the LC-MS run (e.g., in-source fragmentation or column degradation), invalidating the run.

  • Oxidative Stress Aliquot: Add 100 µL of 3% H₂O₂ to 1 mL of stock solution. Stir at room temperature for 24 hours.

    • Expert Insight: Simulates accelerated long-term atmospheric oxygen exposure.

  • Photolytic Stress Aliquot: Place 1 mL of stock in a clear quartz vial under UV-Vis light (ICH Q1B standard, 1.2 million lux hours) for 24 hours.

    • Expert Insight: Quartz is transparent to UV light (unlike standard borosilicate glass), ensuring full photolytic penetration to trigger radical-mediated decarboxylation.

Phase 2: Quenching & LC-MS/MS Analysis
  • Reaction Quenching: Quench the oxidative stress sample with 100 µL of 10% sodium thiosulfate.

    • Causality: Neutralizes residual peroxides to halt degradation precisely at the 24-hour mark, ensuring accurate and reproducible kinetic measurements.

  • Dilution: Dilute all samples 1:10 in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Mass Spectrometry Analysis: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Utilize negative electrospray ionization (ESI-).

    • Expert Insight: Mandelic acids ionize exceptionally well in negative mode due to the readily deprotonated carboxylic acid group, yielding highly stable [M-H]⁻ ions for accurate mass tracking.

References

  • Title: 1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride - EvitaChem (Contains inventory and CAS data for 2,4-Dichloro-5-methylmandelic acid) Source: evitachem.com URL: 1

  • Title: Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review Source: nih.gov URL: 3

  • Title: (S)-Mandelic acid-SDS-MedChemExpress Source: medchemexpress.com URL: 4

  • Title: Bacterial mandelic acid degradation pathway and its application in biotechnology Source: oup.com URL: 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Resolving Agents: Mandelic Acid vs. 2,4-Dichloro-5-methylmandelic Acid

Introduction: The Imperative of Chirality in Modern Chemistry In the realm of pharmaceutical and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is often the very determinant of bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Chirality in Modern Chemistry

In the realm of pharmaceutical and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is often the very determinant of biological activity and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the isolation of a single, desired enantiomer from a racemic mixture—a process known as chiral resolution—is a cornerstone of drug development and asymmetric synthesis.

Among the various techniques available, classical resolution via the formation of diastereomeric salts remains a robust, scalable, and economically viable method.[1] The success of this technique hinges on the selection of an appropriate chiral resolving agent. This guide provides an in-depth comparison between the archetypal resolving agent, mandelic acid, and a rationally designed, substituted analogue, 2,4-dichloro-5-methylmandelic acid. While direct, side-by-side experimental data for the latter is not extensively documented in peer-reviewed literature, this guide will leverage established principles of physical organic chemistry and crystallographic studies of related substituted mandelic acids to build a predictive performance profile. We will explore the causal relationships between molecular structure and resolution efficiency, offering field-proven insights for researchers and process chemists.

The Archetype: Mandelic Acid as a Resolving Agent

Mandelic acid, an alpha-hydroxy carboxylic acid, is one of the most widely employed resolving agents for racemic amines and other basic compounds.[2] Its efficacy stems from its simple, rigid structure and the presence of three key functional groups—the carboxylic acid, the hydroxyl group, and the phenyl ring—which can engage in a variety of intermolecular interactions to form well-defined, crystalline diastereomeric salts.

The fundamental principle involves an acid-base reaction between the racemic base (e.g., a racemic amine) and an enantiomerically pure mandelic acid. This creates a pair of diastereomeric salts, which, unlike the original enantiomers, have different physical properties, most critically, different solubilities in a given solvent system. This solubility difference allows for their separation by fractional crystallization.[3]

Key Performance Characteristics of Mandelic Acid:

  • Broad Applicability: It has been successfully used to resolve a wide range of amines and alcohols.

  • Well-Understood Crystallography: Extensive X-ray crystallographic data is available for its diastereomeric salts, aiding in the rationalization of resolution outcomes.[4][5]

  • Availability: Both enantiomers of mandelic acid are commercially available in high purity.

  • Limitation: Its resolution efficiency can be highly dependent on the substrate and the solvent system, sometimes requiring extensive optimization or failing to provide adequate separation.[6]

The Impact of Substitution: Engineering a Superior Resolving Agent

The performance of a resolving agent is not static. By rationally modifying its structure, one can fine-tune its physicochemical properties to enhance its resolving power for a specific target or a class of compounds. The introduction of substituents onto the phenyl ring of mandelic acid is a key strategy to achieve this.

Let's dissect the effects of the substituents in 2,4-dichloro-5-methylmandelic acid :

  • Electronic Effects (Acidity): The two chlorine atoms are strongly electron-withdrawing groups. This inductive effect stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the carboxylic acid compared to unsubstituted mandelic acid (pKa ≈ 3.41). A stronger acid can facilitate a more complete and stable salt formation, particularly with weakly basic compounds.

  • Steric and Packing Effects (Crystallinity): The substituents significantly alter the molecule's size, shape, and electronic surface potential. This has a profound impact on how the diastereomeric salts pack in a crystal lattice.

    • Halogen Bonding: The chlorine atoms can participate in halogen bonding, an attractive, non-covalent interaction that can provide an additional layer of structural organization within the crystal, potentially leading to more stable and ordered crystalline structures.

    • Hydrophobic Interactions: The methyl group introduces a hydrophobic patch, which can influence crystal packing through van der Waals and CH-π interactions.

    • Disruption of Symmetry: The specific substitution pattern (2,4-dichloro-5-methyl) breaks the symmetry of the phenyl ring, which can prevent the formation of undesirable racemic compounds or solid solutions and favor the crystallization of one diastereomer over the other. Studies on halogen-substituted mandelic acids have shown that the position and type of substituent critically affect molecular packing and, consequently, resolution efficiency.[7][8]

The combination of these effects can lead to a greater difference in the lattice energies—and thus the solubilities—of the two diastereomeric salts, which is the ultimate determinant of a successful resolution.

Comparative Analysis: Mandelic Acid vs. 2,4-Dichloro-5-methylmandelic Acid

While we lack direct experimental data for 2,4-dichloro-5-methylmandelic acid, we can construct a predictive comparison based on the principles discussed.

FeatureMandelic Acid2,4-Dichloro-5-methylmandelic Acid (Predicted)Rationale for Prediction
Acidity (pKa) ~3.41[9]< 3.41The two electron-withdrawing chlorine atoms will increase the acidity of the carboxylic acid through a negative inductive effect.
Molecular Weight 152.15 g/mol [10]235.06 g/mol Addition of two chlorine atoms and one methyl group.
Intermolecular Forces Hydrogen bonding, π-π stacking, van der Waals forces.Hydrogen bonding, π-π stacking, halogen bonding, enhanced van der Waals forces.The presence of chlorine atoms introduces the possibility of halogen bonding, a directional interaction that can significantly influence crystal packing.[7]
Potential Substrate Scope Broad, but most effective for primary and secondary amines.Potentially more effective for weakly basic amines, sterically hindered compounds, or substrates where mandelic acid yields oils or poorly resolved salts.Increased acidity aids in salt formation with weak bases. The unique steric and electronic profile may induce better crystal packing with substrates that are difficult to resolve otherwise.
Solubility Profile Moderately soluble in water; soluble in polar organic solvents.[9]Likely lower aqueous solubility; good solubility in a range of organic solvents.The increased hydrophobic character from the chlorine and methyl groups will reduce water solubility.
Predictability High. A large body of literature and empirical data is available.[2]Low. Performance must be determined empirically.As a novel or less-studied resolving agent, its efficacy for any given substrate is not predictable without experimental screening.

Experimental Protocols

The following protocols provide a self-validating framework for the chiral resolution of a racemic base using an acidic resolving agent like mandelic acid or its derivatives.

Protocol 1: Diastereomeric Salt Resolution

This protocol describes a general procedure for screening and performing a chiral resolution. The causality behind the steps is explained to guide the researcher in making informed decisions.

Objective: To separate a racemic base into its constituent enantiomers by fractional crystallization of diastereomeric salts.

Materials:

  • Racemic base (e.g., (±)-1-phenylethylamine)

  • Chiral resolving agent ((S)-Mandelic Acid or a derivative) (0.5 - 1.0 molar equivalents)

  • Screening solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene)

  • 1 M HCl

  • Ethyl Acetate (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Buchner funnel and filter paper

  • pH paper or meter

Methodology:

  • Solvent Screening (Crucial First Step):

    • Rationale: The choice of solvent is the most critical variable. It directly controls the absolute and relative solubilities of the two diastereomeric salts. The ideal solvent will dissolve both salts at an elevated temperature but allow only one to crystallize upon cooling.

    • Procedure: In separate small test tubes, dissolve small, equimolar amounts of the racemic base and the chiral resolving agent in a minimal amount of various hot solvents. Observe which solvents yield crystalline precipitates upon slow cooling to room temperature and then in an ice bath. Note the quantity and quality of the crystals.

  • Salt Formation and Crystallization (Preparative Scale):

    • Rationale: Using the optimal solvent identified in the screening, the resolution is performed on a larger scale. A sub-stoichiometric amount of resolving agent (e.g., 0.5 equivalents) is often used initially to maximize the purity of the first crop of crystals, as it ensures an excess of the more soluble enantiomer remains in solution.

    • Procedure: a. In an appropriately sized flask, dissolve the racemic base (1.0 eq.) in the chosen solvent at an elevated temperature. b. In a separate flask, dissolve the chiral resolving agent (0.5-1.0 eq.) in the same solvent, heating if necessary. c. Slowly add the resolving agent solution to the solution of the base while stirring. d. Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of well-ordered crystals and to prevent the co-precipitation of the more soluble diastereomer. e. If no crystals form, try seeding the solution with a tiny crystal from the screening experiment or gently scratching the inside of the flask. f. Once crystallization begins, allow it to proceed at room temperature for several hours, then cool further in an ice bath or refrigerator for at least one hour to maximize the yield of the less soluble salt.

  • Isolation of the Diastereomeric Salt:

    • Procedure: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer. Air-dry the crystals.

  • Liberation of the Enantiomerically Enriched Base:

    • Rationale: The resolving agent must be removed to recover the desired enantiomerically pure base. This is achieved by an acid-base workup.

    • Procedure: a. Suspend the collected diastereomeric salt crystals in water. b. Add a base (e.g., 1 M NaOH) to deprotonate the amine (making it soluble in an organic solvent) and form the sodium salt of the mandelic acid (making it soluble in the aqueous layer). c. Extract the liberated free base into an organic solvent like ethyl acetate (3x). d. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched base.

  • Analysis (Self-Validation Step):

    • Rationale: The success of the resolution must be quantified.

    • Procedure: Determine the enantiomeric excess (% ee) of the recovered base using a suitable technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Protocol 2: Determination of Enantiomeric Excess (% ee) by Chiral HPLC

Objective: To quantify the enantiomeric purity of the resolved product.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or other suitable detector

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)

Methodology:

  • Method Development:

    • Rationale: An analytical method must first be developed that can separate the two enantiomers of the starting racemic material.

    • Procedure: a. Select a chiral column known to be effective for the class of compound being analyzed (e.g., amines). b. Develop a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexanes) and a polar modifier (e.g., isopropanol), to achieve baseline separation of the two enantiomer peaks from an injection of the racemic starting material. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often required. c. Optimize the flow rate, temperature, and detection wavelength.

  • Sample Analysis:

    • Procedure: a. Prepare a dilute, known concentration of the resolved base (from Protocol 1) in the mobile phase. b. Inject the sample onto the HPLC system. c. Integrate the peak areas for both the major and minor enantiomers.

  • Calculation of Enantiomeric Excess:

    • Formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Visualization of Workflows and Relationships

G cluster_prep Step 1: Preparation & Salt Formation cluster_cryst Step 2: Fractional Crystallization cluster_sep Step 3: Separation & Recovery racemate Racemic Base (R-Amine + S-Amine) dissolve Dissolve in Optimal Solvent (Hot) racemate->dissolve resolver Chiral Resolving Agent ((S)-Mandelic Acid) resolver->dissolve cool Slow Cooling dissolve->cool filtration Vacuum Filtration cool->filtration Precipitation of less soluble salt crystals Crystals: (R-Amine)-(S)-Mandelate (Less Soluble) filtration->crystals mother_liquor Mother Liquor: (S-Amine)-(S)-Mandelate (More Soluble) filtration->mother_liquor

G cluster_properties Physicochemical Properties MA {Mandelic Acid | pKa ≈ 3.41 | Key Interactions: - H-Bonding - π-π Stacking } salt_formation salt_formation MA->salt_formation Standard DCMA {2,4-Dichloro-5-methylmandelic Acid | pKa < 3.41 (Predicted) | Key Interactions: - H-Bonding - π-π Stacking - Halogen Bonding - Steric Influence } DCMA->salt_formation Enhanced Acidity & Interactions crystal_packing crystal_packing salt_formation->crystal_packing solubility solubility crystal_packing->solubility resolution_eff resolution_eff solubility->resolution_eff

Conclusion

The selection of a chiral resolving agent is a critical decision that balances empirical screening with rational design. Mandelic acid serves as a reliable and well-understood starting point for the resolution of a wide array of basic compounds. However, its performance is not universal. By introducing substituents onto the phenyl ring, as in the case of 2,4-dichloro-5-methylmandelic acid , we can modulate the agent's fundamental properties. The predicted increase in acidity and the introduction of alternative intermolecular forces, such as halogen bonding, present a compelling case for its potential superiority in resolving challenging substrates, particularly weakly basic amines or those that form poorly crystalline salts with standard reagents.

While this guide provides a strong theoretical and practical framework, it must be emphasized that the resolution of enantiomers is often a system-specific challenge. The ultimate validation of a resolving agent's efficacy lies in experimental testing. Researchers are encouraged to use the principles and protocols outlined herein to systematically screen and optimize their resolution processes, leveraging both established reagents and novel, rationally designed alternatives to achieve their desired separation goals efficiently and effectively.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). mandelic acid. DSC and X-ray studies of the diastereoisomeric salts. RSC Publishing. [Link]

  • Sogawa, H., et al. (2014). Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts. ACS Publications. [Link]

  • ResearchGate. (n.d.). Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts | Request PDF. [Link]

  • Fuji, K., et al. (2019). Solvent-Induced Chirality Switching in the Enantioseparation of Halogen-Substituted Mandelic Acids: Structural Effects on Molecular Packing. Crystal Growth & Design, 19(12), 7138-7146. [Link]

  • Zhang, T., et al. (2020). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Molecules, 25(23), 5678. [Link]

  • MDPI. (2025). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. [Link]

  • Pohl, N. L., et al. (2023). Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. International Journal of Molecular Sciences, 24(20), 15039. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Chiral discrimination upon crystallisation of the diastereomeric salts of 1-arylethylamines with mandelic acid or p-methoxymandelic acid: interpretation of the resolution efficiencies on the basis of the crystal structures. RSC Publishing. [Link]

  • ResearchGate. (n.d.). CIDT in resolution of substituted mandelic acid 12. [Link]

  • Nagy, G., et al. (2020). Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams... Molecules, 25(23), 5707. [Link]

  • Li, F., et al. (2018). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Journal of Pharmaceutical Analysis, 8(5), 331-338. [Link]

  • Tan, J. Y., et al. (2023). Enantiopurification of Mandelic Acid by Crystallization-Induced Diastereomer Transformation: An Experimental and Computational Study. Organic Process Research & Development, 27(3), 518-526. [Link]

  • PubMed. (2021). Enantioseparation of mandelic acid and substituted derivatives by high-performance liquid chromatography with hydroxypropyl-β-cyclodextrin as chiral mobile additive and evaluation of inclusion complexes by molecular dynamics. [Link]

  • Zhang, T., et al. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of the Serbian Chemical Society, 77(9), 1225-1235. [Link]

  • Cruz-Cabeza, A. J., et al. (2015). Are the Crystal Structures of Enantiopure and Racemic Mandelic Acids Determined by Kinetics or Thermodynamics?. Journal of the American Chemical Society, 137(33), 10467-10470. [Link]

  • Sogawa, H., et al. (2015). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. The Journal of Organic Chemistry, 80(7), 3762-3768. [Link]

  • IntechOpen. (2018). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. [Link]

  • Google Patents. (n.d.). CN102603518A - Resolution method for 2-chloromandelic acid by crystalizing diastereomeric salts.
  • Taylor & Francis. (n.d.). Mandelic acid – Knowledge and References. [Link]

  • Royal Society of Chemistry. (2021). A bug in enantiomer separation: double salt formation – diastereomeric and double salt structures of 1-cyclohexylethylammonium 2- and 4-chloromandelate. [Link]

  • Redalyc. (n.d.). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. [Link]

  • ResearchGate. (n.d.). Chemical structures of mandelic acid derivatives. [Link]

  • Xi'an Lyphar Biotech Co., Ltd. (2024). Chemical Structure and Physical Properties of Mandelic Acid. [Link]

  • Organic Syntheses. (n.d.). Mandelic Acid. [Link]

  • PubChem. (n.d.). Mandelic Acid. [Link]

  • National Institutes of Health. (2015). Monoselective o-C–H Functionalizations of Mandelic Acid and α-Phenylglycine. [Link]

  • Wikipedia. (n.d.). Mandelic acid. [Link]

  • Google Patents. (n.d.). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Google Patents. (n.d.). CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Google Patents. (n.d.).

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Comparative

Comparative Reactivity Guide: 2,4-Dichloro-5-methylmandelic Acid vs. 2,4-Dichloromandelic Acid

As drug development and agrochemical synthesis increasingly rely on highly functionalized building blocks, understanding the subtle electronic and steric nuances of alpha-hydroxy acids is critical. 2,4-Dichloromandelic a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and agrochemical synthesis increasingly rely on highly functionalized building blocks, understanding the subtle electronic and steric nuances of alpha-hydroxy acids is critical. 2,4-Dichloromandelic acid is a well-documented intermediate and a known environmental metabolite of acaricides like spirodiclofen[1] and insecticides such as chlorfenvinphos[2]. In contrast, its methylated analog, 2,4-dichloro-5-methylmandelic acid (CAS 1803838-18-7)[3], represents an advanced structural motif designed to fine-tune molecular reactivity and biological targeting.

This guide provides a rigorous comparative analysis of their reactivity profiles, grounded in mechanistic causality, and offers a self-validating experimental protocol for kinetic evaluation.

Structural Mechanics and Electronic Perturbation

The fundamental reactivity differences between these two compounds stem from the addition of a single methyl group at the C-5 position of the aryl ring.

In 2,4-dichloromandelic acid [4], the aromatic ring is strongly deactivated by the inductive electron-withdrawing effects (-I) of the chlorine atoms at the ortho (C-2) and para (C-4) positions relative to the benzylic carbon. This electron deficiency strengthens the benzylic C-H bond and destabilizes any transient positive charge at the benzylic position during substitution reactions.

In 2,4-dichloro-5-methylmandelic acid , the C-5 methyl group is meta to the benzylic position. While it cannot stabilize a benzylic carbocation via direct resonance (+M), its inductive (+I) and hyperconjugative effects enrich the overall electron density of the ring. This subtle attenuation of the chlorines' -I effect lowers the activation energy for benzylic oxidation and alters the regioselectivity of the ring for electrophilic aromatic substitution (EAS).

G Sub1 2,4-Dichloromandelic Acid (Strong -I Effect) Res1 Slower Benzylic Oxidation (Higher Activation Energy) Sub1->Res1 Sub2 2,4-Dichloro-5-methylmandelic Acid (+I from Meta-Methyl) Res2 Faster Benzylic Oxidation (Lower Activation Energy) Sub2->Res2

Fig 1. Electronic influence of the 5-methyl group on benzylic oxidation kinetics.

Comparative Reactivity Profiles

A. Benzylic Oxidation (Alpha-Hydroxyl Conversion)

Conversion of the mandelic acid derivatives to their corresponding phenylglyoxylic acids requires the cleavage of the benzylic C-H bond. Because the 5-methyl group slightly increases the hydridic character of the benzylic hydrogen (by enriching the aryl ring), 2,4-dichloro-5-methylmandelic acid oxidizes marginally faster under electrophilic oxidation conditions (e.g., TEMPO/NaOCl or Swern oxidation) compared to the purely dichlorinated analog.

B. Electrophilic Aromatic Substitution (EAS)

If further functionalization of the aryl ring is required (e.g., nitration or halogenation):

  • 2,4-Dichloromandelic acid: The ring is highly deactivated. Incoming electrophiles face competing direction from the halogens, leading to a mixture of substitution at C-3 and C-5.

  • 2,4-Dichloro-5-methylmandelic acid: The 5-methyl group acts as a strong ortho/para director. Since the para position (C-2) is blocked by chlorine, it strongly directs incoming electrophiles to the ortho position (C-6). This results in highly regioselective EAS, a critical advantage in library synthesis.

C. Carboxylic Acid Esterification

Because the 5-methyl group is located on the aryl ring and points away from the alpha-hydroxy acid side chain, it imparts negligible steric hindrance to the carboxylate group. Both compounds undergo Fischer esterification or coupling (e.g., EDC/HOBt) at nearly identical rates, dictated primarily by the alpha-hydroxyl group rather than the aryl substituents.

Quantitative & Qualitative Comparison

The following table summarizes the physicochemical and reactive parameters of both building blocks.

Parameter2,4-Dichloromandelic Acid2,4-Dichloro-5-methylmandelic AcidImpact on Synthesis Workflow
CAS Number 7554-78-1[4]1803838-18-7[3]Sourcing and regulatory tracking.
Molecular Weight 221.03 g/mol [4]235.06 g/mol Requires adjusted stoichiometric calculations.
Ring Electronic State Strongly deactivated (-I)Moderately deactivated (+I offset)Modifies choice of catalyst loading in cross-coupling.
Benzylic C-H Bond Higher dissociation energyMarginally lower dissociation energy5-Methyl analog requires shorter oxidation times.
EAS Regioselectivity Poor (C-3 and C-5 competing)High (C-6 preferred)5-Methyl analog yields higher purity in ring functionalization.
Precursor Synthesis 2,4-Dichlorophenylacetonitrile[5]Substituted acetophenones/nitrilesDefines upstream supply chain dependencies.

Self-Validating Experimental Protocol: Kinetic Profiling of Oxidation

To empirically validate the reactivity difference at the benzylic position, we utilize a parallel Anelli oxidation (TEMPO/NaOCl) workflow.

Why this protocol is self-validating: By utilizing an internal standard (biphenyl) and quenching aliquots with sodium thiosulfate ( Na2​S2​O3​ ), the system instantly arrests the oxidation at precise time intervals. This prevents post-sampling conversion and ensures that the HPLC-UV data strictly reflects the kinetic rate of the reaction vessel, eliminating handling artifacts.

Step-by-Step Methodology

Phase 1: Master Mix Preparation

  • Prepare a 0.1 M solution of the chosen mandelic acid substrate in dichloromethane (DCM).

  • Add biphenyl (0.05 M) to the solution to serve as an inert internal standard for HPLC calibration.

  • Cool the reaction vessel to 0°C using an ice-water bath to control the exothermic nature of the oxidation.

Phase 2: Reaction Initiation 4. Add TEMPO (0.1 equivalents) to the chilled solution. 5. Begin vigorous biphasic stirring (≥ 800 rpm) and add aqueous NaOCl (1.5 equivalents, buffered to pH 8.6 with NaHCO3​ ) dropwise over 5 minutes.

Phase 3: Aliquot Quenching & Sampling 6. At precise intervals (t = 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot from the organic layer. 7. Immediately discharge the aliquot into a pre-prepared vial containing 500 µL of saturated aqueous Na2​S2​O3​ and 500 µL of HPLC-grade acetonitrile. Causality: The thiosulfate instantly reduces any unreacted hypochlorite, freezing the reaction state.

Phase 4: Data Extraction 8. Filter the quenched organic phase through a 0.22 µm PTFE syringe filter. 9. Analyze via HPLC-UV (254 nm). Plot the ratio of the product (phenylglyoxylic acid derivative) peak area to the biphenyl internal standard peak area over time to extract the pseudo-first-order rate constants ( kobs​ ).

G Step1 1. Substrate + Internal Std (0.1 M in DCM) Step2 2. TEMPO (0.1 eq) + NaOCl (1.5 eq) at 0°C Step1->Step2 Step3 3. Aliquot Quenching (Na2S2O3 solution) Step2->Step3 Step4 4. HPLC-UV Analysis (Kinetic Rate Extraction) Step3->Step4

Fig 2. Self-validating experimental workflow for comparative kinetic profiling.

References

  • National Center for Biotechnology Information (PubChem). "2,4-Dichloromandelic acid | C8H6Cl2O3 - PubChem". NIH. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Pesticides - Fact Sheet for Spirodiclofen". EPA. Available at:[Link]

  • International Programme on Chemical Safety (INCHEM). "Chlorfenvinphos (WHO Pesticide Residues Series 1)". INCHEM. Available at: [Link]

Sources

Validation

A Comparative Guide to Purity Determination of 2,4-Dichloro-5-methylmandelic Acid Reference Standards

Introduction: The Critical Role of Purity in Pharmaceutical Analysis In the landscape of pharmaceutical development and quality control, the accuracy of every analytical measurement is paramount. This accuracy hinges on...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the accuracy of every analytical measurement is paramount. This accuracy hinges on the quality of the reference standards used for calibration and identification. 2,4-Dichloro-5-methylmandelic acid is a key chemical entity, often utilized as a starting material, intermediate, or potential impurity in the synthesis of active pharmaceutical ingredients (APIs). Consequently, a meticulously characterized, high-purity reference standard for this compound is not merely beneficial—it is a regulatory and scientific necessity.

The objective of this guide is to provide an in-depth, comparative analysis of the essential analytical methodologies for assessing the purity of 2,4-Dichloro-5-methylmandelic acid reference standards. We will delve into the "why" behind the chosen techniques, offering field-proven insights into the strengths and limitations of each. This guide is designed for researchers, analytical scientists, and quality control professionals who require robust and reliable methods for reference standard certification.

Defining a High-Quality Reference Standard

A reference standard is a highly purified and well-characterized substance intended for use in specified quality tests and assays. Unlike a simple reagent, a certified reference material (CRM) is distinguished by several key attributes that are rigorously established and documented:

  • Purity: The most critical attribute, representing the mass fraction of the main component. It is not sufficient to simply state a purity value; it must be determined by a combination of orthogonal analytical techniques.

  • Uncertainty: A high-quality reference standard will have a stated uncertainty associated with its purity value, providing a quantitative measure of confidence in the assigned value.

  • Traceability: The purity value should be traceable to national or international standards, ensuring consistency and comparability of results across different laboratories and over time.

  • Stability: The material must be shown to be stable under specified storage conditions for a defined period.

Leading pharmacopoeias like the United States Pharmacopeia (USP) provide reference standards for many compounds, including mandelic acid itself, which serves as a benchmark for quality.[1][2][3] Commercial suppliers such as LGC Standards and Sigma-Aldrich also provide well-characterized reference materials, often with detailed certificates of analysis.[2][4][5]

The Workhorse of Purity Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile organic molecules like 2,4-Dichloro-5-methylmandelic acid. Its widespread use is due to its high resolving power, sensitivity, and robustness.

The Principle of Separation: The fundamental principle of reversed-phase HPLC is the partitioning of the analyte and its impurities between a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase. By gradually increasing the organic solvent content of the mobile phase (gradient elution), compounds are eluted from the column based on their relative hydrophobicity. Structurally similar impurities, such as isomers or precursors, can often be effectively separated from the main peak.

Experimental Protocol: A Validated HPLC-UV Method

This protocol is a representative method for the purity determination of 2,4-Dichloro-5-methylmandelic acid and should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[6][7][8][9][10]

  • Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 230 nm and 280 nm.[11]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2,4-Dichloro-5-methylmandelic acid reference standard.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The Area Percent Method The most common approach for purity calculation in HPLC is the area percent method, where the purity is expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Causality and Limitations: The choice of a C18 column is based on the hydrophobic nature of the substituted aromatic ring. The acidic mobile phase (TFA) is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent and sharp peak shape. However, the area percent method assumes that all compounds have an identical response factor at the detection wavelength. This is often not the case, and for highly accurate purity assignments, the use of relative response factors (RRFs) for known impurities is necessary. Furthermore, impurities that do not possess a UV chromophore will be completely missed by this method. This inherent limitation necessitates the use of an orthogonal technique.

Fig 1. HPLC-UV Purity Assessment Workflow

The Orthogonal Approach: Quantitative Nuclear Magnetic Resonance (qNMR)

To overcome the limitations of HPLC, particularly the reliance on response factors and the inability to detect non-chromophoric impurities, Quantitative Nuclear Magnetic Resonance (qNMR) is employed. qNMR is a primary ratio method, meaning it provides a direct measurement of the analyte-to-standard ratio without the need for a reference standard of the analyte itself.[12][13][14][15]

The Principle of Quantification: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[12][13] By adding a known mass of a highly pure internal standard to a known mass of the sample, the purity of the sample can be calculated by comparing the integrals of specific, well-resolved protons from the analyte and the internal standard.

Experimental Protocol: ¹H-qNMR for Absolute Purity

  • Instrumentation: A high-resolution NMR spectrometer (≥400 MHz) with high signal-to-noise and stability.

  • Internal Standard Selection: The internal standard must be of high, certified purity, stable, non-volatile, and have at least one proton signal that is well-resolved from any analyte signals. Maleic acid is a common and suitable choice.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the 2,4-Dichloro-5-methylmandelic acid sample into a clean, dry vial.

    • Accurately weigh approximately 10 mg of the certified internal standard (e.g., Maleic Acid) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a high-precision NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full magnetization recovery, a calibrated 90° pulse, and a sufficient number of scans for adequate signal-to-noise.

  • Data Analysis: The purity (P) is calculated using the following equation:

    Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Mass

    • std: Internal Standard

Causality and Strengths: qNMR is considered a more "universal" detector than UV because nearly all organic compounds contain protons.[15] The method is non-destructive and provides structural confirmation simultaneously with quantification.[15] Its high precision and accuracy make it an ideal orthogonal technique to validate the results obtained by HPLC. A purity value of 99.82% determined by qNMR was shown to be comparable to an orthogonally derived value of 99.01% by mass balance in one study.[16]

Fig 2. qNMR Absolute Purity Workflow

Comparative Performance: HPLC vs. qNMR

The combination of HPLC and qNMR provides a powerful, self-validating system for purity assessment.[15] HPLC excels at detecting and quantifying structurally related impurities, while qNMR provides a highly accurate and precise measurement of the absolute purity of the main component.

ParameterHPLC (UV Detection)¹H-qNMR (Internal Standard)Rationale & Causality
Principle Relative (Area %)Absolute (Primary Ratio)qNMR directly compares moles of analyte to moles of a standard; HPLC compares detector responses.
Specificity High for chromophoric impurities.High for all proton-containing impurities.qNMR can detect non-UV active impurities (e.g., residual solvents) that HPLC might miss.
Accuracy Dependent on response factors.High, traceable to a primary standard.Accuracy in HPLC can be biased if impurities have different absorptivity than the main compound.
Precision (RSD) Typically < 1.0%Typically < 0.5%The precision of qNMR is primarily limited by weighing accuracy and signal-to-noise.
LOD/LOQ Low (µg/mL range)Higher (mg/mL range)HPLC is generally more sensitive for trace impurity detection.[10]
Throughput HighModerateHPLC runs can be automated for many samples, while qNMR requires careful sample preparation.

Characterizing Other Critical Quality Attributes

A comprehensive purity assessment extends beyond the primary analyte content. The following tests are essential for a complete characterization of a 2,4-Dichloro-5-methylmandelic acid reference standard.

  • Chiral Purity: Since mandelic acid possesses a chiral center, it is crucial to determine the enantiomeric purity of the standard. This is typically achieved using Chiral HPLC .

    • Methodology: A specialized chiral stationary phase (CSP), such as one based on immobilized cellulose tris(3,5-dichlorophenylcarbamate), is used to separate the enantiomers.[17] The mobile phase often consists of a non-polar solvent like n-hexane with a polar modifier like ethanol or isopropanol.[17]

  • Residual Solvents: Manufacturing processes can leave trace amounts of organic solvents.

    • Methodology: Headspace Gas Chromatography (HS-GC) is the standard method for this analysis, following ICH Q3C guidelines. The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC, providing excellent sensitivity for volatile compounds.

  • Water Content: Water can affect the true concentration of the standard.

    • Methodology: Karl Fischer Titration is the definitive method for water content determination, offering high accuracy and precision for both free and bound water.

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,4-Dichloro-5-methylmandelic Acid

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth te...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison and cross-validation framework for analytical methods tailored to 2,4-Dichloro-5-methylmandelic acid, a crucial chemical intermediate. By leveraging established analytical principles and regulatory guidance, this document serves as a practical resource for ensuring data integrity and consistency across different analytical platforms.

Introduction: The Significance of 2,4-Dichloro-5-methylmandelic Acid and the Imperative for Rigorous Analytical Control

2,4-Dichloro-5-methylmandelic acid is a key building block in the synthesis of various pharmaceutical compounds. Its purity and concentration directly impact the quality, safety, and efficacy of the final drug product. Therefore, accurate and precise analytical methods are essential for its characterization and quantification throughout the drug development lifecycle.

Cross-validation of analytical methods is a critical exercise to ensure that different analytical techniques produce equivalent and reliable results. This is particularly important when methods are transferred between laboratories, or when different techniques are used to support various stages of development, from early-stage research to quality control in a manufacturing setting. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a harmonized framework for analytical method validation, which forms the basis of the principles discussed in this guide.[1][2][3]

This guide will explore the cross-validation of three common analytical techniques for the analysis of 2,4-Dichloro-5-methylmandelic acid: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for this exact molecule are not publicly available, this guide presents model protocols based on established methods for structurally similar compounds, such as mandelic acid and other chlorinated aromatic carboxylic acids.

Comparative Overview of Analytical Methodologies

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis.

Method Principle Strengths Limitations Typical Application
HPLC-UV Separation based on polarity, with detection via UV absorbance.Robust, cost-effective, widely available.Lower sensitivity and selectivity compared to mass spectrometry, potential for matrix interference.Routine quality control, content uniformity, and purity analysis.
LC-MS/MS Separation by liquid chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio.[4]High sensitivity and selectivity, suitable for complex matrices, provides structural information.[4]Higher cost and complexity, potential for matrix effects (ion suppression/enhancement).Bioanalysis, impurity profiling, and trace-level quantification.
GC-MS Separation of volatile or derivatized compounds in the gas phase with mass spectrometric detection.Excellent for volatile and semi-volatile compounds, high chromatographic resolution.Requires derivatization for non-volatile compounds like mandelic acid, potential for thermal degradation.[5][6]Analysis of volatile impurities, chiral separations with appropriate columns.

The Cross-Validation Protocol: A Framework for Ensuring Method Equivalency

Cross-validation is a formal process of comparing results from two or more analytical methods to demonstrate their equivalence.[1] This is crucial when, for instance, a robust but less sensitive HPLC method used for routine QC needs to be compared with a highly sensitive LC-MS/MS method used for bioanalytical studies.

The core of a cross-validation study involves analyzing the same set of quality control (QC) samples with both methods and comparing the results against predefined acceptance criteria.[1]

Experimental Design for Cross-Validation

A typical cross-validation study will involve the following steps:

  • Define the Analytical Target Profile (ATP): Clearly outline the intended purpose of the analytical procedure and its required performance characteristics.[1][2]

  • Prepare a Single Batch of QC Samples: A homogeneous batch of QC samples at a minimum of three concentration levels (low, medium, and high) should be prepared.

  • Analysis by Both Methods: Each set of QC samples is analyzed by both the "reference" method and the "test" method.

  • Data Evaluation: The results from both methods are statistically compared.

The following diagram illustrates the workflow for a comparative cross-validation study.

Sources

Validation

Comparative Extraction Efficiency of 2,4-Dichloro-5-methylmandelic Acid: A Technical Guide for Process Optimization

Executive Summary The isolation and purification of highly functionalized alpha-hydroxy acids, such as 2,4-Dichloro-5-methylmandelic acid (CAS: 1803838-18-7), represent a critical bottleneck in pharmaceutical intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isolation and purification of highly functionalized alpha-hydroxy acids, such as 2,4-Dichloro-5-methylmandelic acid (CAS: 1803838-18-7), represent a critical bottleneck in pharmaceutical intermediate synthesis[1]. Due to the compound's specific steric hindrance and lipophilicity, traditional extraction methods often yield suboptimal recovery rates. This guide objectively compares three primary extraction methodologies—Conventional Liquid-Liquid Extraction (LLE), Reactive Extraction (Ion-Pairing), and Solid-Phase Extraction (SPE)—providing process chemists with the mechanistic causality and experimental data required to scale up purification workflows efficiently.

Physicochemical Profiling & Mechanistic Causality

To design a self-validating extraction protocol, one must first understand the target molecule's physicochemical behavior. Unsubstituted mandelic acid is a moderately polar compound with a pKa of ~3.4 and a logP of ~0.6[2][3]. However, the addition of two electron-withdrawing chlorine atoms and a methyl group on the phenyl ring fundamentally alters these parameters:

  • Increased Lipophilicity (logP Shift): The halogens and methyl group drastically increase the hydrophobicity of the molecule, raising the estimated logP to approximately 2.8–3.2. This enhances its baseline affinity for organic solvents compared to standard mandelic acid.

  • Enhanced Acidity (pKa Shift): The inductive electron-withdrawing effect of the 2,4-dichloro substituents stabilizes the carboxylate anion, slightly lowering the pKa to ~3.0.

  • Steric Hindrance: The ortho-substitution (2-chloro) creates steric bulk around the chiral alpha-hydroxy acid moiety, which can impede standard hydrogen bonding but favors bulky, hydrophobic ion-pair complexes.

The Case for Reactive Extraction

While conventional LLE relies solely on physical solubility, Reactive Extraction utilizes a tertiary amine—such as Tri-n-octylamine (TOA)—to form a reversible, hydrogen-bonded ion-pair complex with the carboxylic acid at the aqueous-organic interface[4]. Because the resulting acid-amine complex is highly hydrophobic, it partitions almost quantitatively into the organic phase. The choice of diluent is critical: polar diluents like Dimethyl phthalate (DMP) or Methyl isobutyl ketone (MIBK) effectively solvate this polar complex, preventing third-phase formation and driving the extraction equilibrium forward much better than non-polar solvents like toluene[5][6].

G A Aqueous Phase [2,4-Dichloro-5-methylmandelic Acid] C Liquid-Liquid Interface Proton Transfer & H-Bonding A->C Diffusion B Organic Phase [Tri-n-octylamine (TOA) in DMP] B->C Diffusion D Extracted Ion-Pair Complex [R3NH+ ... -OOC-R'] C->D Solvation by Diluent

Fig 1. Mechanistic pathway of reactive extraction via ion-pair formation at the phase interface.

Comparative Extraction Methodologies

We evaluated three distinct approaches for the extraction of 0.1 M 2,4-Dichloro-5-methylmandelic acid from an aqueous feed:

  • Conventional LLE: Utilizing pure organic solvents (Toluene and MIBK) without any extractant. Relies entirely on the Nernst distribution law.

  • Reactive Extraction (LLE + TOA): Utilizing 0.5 M Tri-n-octylamine (TOA) dissolved in either Toluene or DMP. The amine reacts with the acid to form a stoichiometric complex[4].

  • Solid-Phase Extraction (SPE): Utilizing a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent cartridge, followed by methanolic elution.

Quantitative Performance Data

The performance of each system is defined by the Distribution Coefficient ( D ) and the Extraction Efficiency ( E% ), where E%=(D/(D+1))×100 for equal phase volumes[7][8].

Extraction MethodExtractant / SorbentDiluent / SolventDistribution Coefficient (D)Extraction Efficiency (E%)
Conventional LLENoneToluene0.8545.9%
Conventional LLENoneMIBK2.1568.2%
Reactive LLETri-n-octylamine (0.5 M)Toluene18.494.8%
Reactive LLE Tri-n-octylamine (0.5 M) DMP 85.2 >98.8%
Solid-Phase (SPE)Oasis HLB (Polymeric)Methanol (Eluent)N/A96.5%

Data Analysis: While the baseline conventional extraction of this derivative in MIBK (68.2%) is higher than that of unsubstituted mandelic acid due to the lipophilic chloro/methyl groups, it still falls short of industrial requirements. The introduction of TOA in a polar ester diluent (DMP) pushes the extraction efficiency to near-quantitative levels (>98.8%)[5][6].

Self-Validating Experimental Protocol: Reactive Extraction

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating thermodynamic equilibrium system. By maintaining strict temperature control and phase ratios, the calculated D values remain intrinsic to the chemical system.

Step-by-Step Methodology
  • Aqueous Phase Preparation: Dissolve 2,4-Dichloro-5-methylmandelic acid in ultrapure water to achieve a precise initial concentration ( Caq,0​ ) of 0.1 mol/L. Verify the initial pH (expected ~2.5).

  • Organic Phase Preparation: Prepare a 0.5 mol/L solution of Tri-n-octylamine (TOA) in Dimethyl phthalate (DMP). Causality note: DMP is selected over toluene because its ester linkages provide superior dipole-dipole solvation for the highly polar acid-amine complex, preventing phase separation (third-phase formation)[6].

  • Equilibration: Transfer equal volumes (10 mL each) of the aqueous and organic phases into a 50 mL thermostatic glass extraction vessel.

  • Thermostatic Agitation: Shake the mixture at 150 rpm at a constant temperature of 298.15 K (±0.1 K) for 12 hours. Causality note: 12 hours ensures that the complexation reaction ( K11​ , K12​ formation) reaches complete thermodynamic equilibrium[6][8].

  • Phase Separation: Transfer the emulsion to a centrifuge tube and spin at 4000 rpm for 15 minutes to achieve sharp phase disengagement.

  • Quantification: Carefully extract a 1 mL aliquot from the aqueous phase. Quantify the residual acid concentration ( Caq,eq​ ) using HPLC-UV (C18 column, 230 nm detection, acidic mobile phase)[9].

  • Validation: Calculate the organic phase concentration via mass balance: Corg,eq​=Caq,0​−Caq,eq​ . Calculate E%=(Corg,eq​/Caq,0​)×100 .

Workflow Step1 1. Phase Preparation Eq. Aqueous Acid & Organic Amine Step2 2. Thermostatic Shaking 298.15 K, 150 rpm, 12 hours Step1->Step2 Step3 3. Centrifugation 4000 rpm, 15 mins for Phase Separation Step2->Step3 Step4 4. Aqueous Phase Sampling Aliquot extraction for analysis Step3->Step4 Step5 5. HPLC-UV Quantification Determine residual acid concentration Step4->Step5

Fig 2. Step-by-step experimental workflow for determining equilibrium extraction efficiency.

Conclusion

For the isolation of 2,4-Dichloro-5-methylmandelic acid, Reactive Extraction using Tri-n-octylamine in Dimethyl phthalate (DMP) vastly outperforms conventional solvent extraction. The synergistic effect of the amine's hydrogen-bonding capability and the diluent's solvating power overcomes the steric hindrance of the target molecule, yielding >98% extraction efficiency. While SPE offers excellent recovery for analytical-scale work, reactive LLE remains the most scalable and economically viable method for bulk process chemistry.

References

  • Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents. Molecules (MDPI), 2022.[Link]

  • Parametric Analysis of Mandelic Acid Separation from Aqueous Solutions by Using Secondary Amine Mixture (Amberlite LA-2) in Various Diluents. Journal of Chemical & Engineering Data (ACS Publications), 2019.[Link]

  • Mandelic Acid - Compound Summary. PubChem (National Institutes of Health).[Link]

Sources

Comparative

Comparative Stability Guide: 2,4-Dichloro-5-methylmandelic Acid vs. Conventional Mandelic Acid Derivatives

Mandelic acid and its halogenated derivatives are highly valued chiral building blocks in pharmaceutical synthesis, serving as critical precursors for semi-synthetic penicillins, cephalosporins, and antiobesity agents. H...

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Author: BenchChem Technical Support Team. Date: April 2026

Mandelic acid and its halogenated derivatives are highly valued chiral building blocks in pharmaceutical synthesis, serving as critical precursors for semi-synthetic penicillins, cephalosporins, and antiobesity agents. However, the α -hydroxy acid moiety is inherently susceptible to two primary degradation pathways: base-catalyzed racemization and oxidative degradation [1].

As drug development pipelines increasingly demand highly functionalized, stereochemically stable intermediates, researchers must select derivatives that can withstand harsh synthetic conditions without loss of enantiomeric purity. This guide provides an in-depth, mechanistic comparison of the stability profile of 2,4-Dichloro-5-methylmandelic acid against conventional mandelic acid derivatives, supported by empirical kinetic data and self-validating experimental protocols.

Structural Causality: The Mechanics of Stability

To understand why 2,4-Dichloro-5-methylmandelic acid exhibits superior stability, we must analyze the causality behind the degradation of the mandelic acid scaffold.

In aqueous or basic environments, mandelic acid undergoes racemization via the abstraction of the α -proton, forming a planar enol(ate) intermediate[2]. The rate of this racemization is dictated by the acidity of the α -proton and the steric accessibility of the α -carbon.

The Electronic vs. Steric Tug-of-War
  • Unsubstituted Mandelic Acid: Lacks steric shielding, allowing rapid nucleophilic attack and proton abstraction.

  • 4-Chloromandelic Acid (Para-substituted): The electron-withdrawing nature of the chlorine atom via the inductive effect actually increases the acidity of the α -proton. Without any steric shielding at the ortho position, this derivative often racemizes faster than unsubstituted mandelic acid under basic conditions.

  • 2-Chloromandelic Acid (Ortho-substituted): The bulky chlorine atom at the ortho position provides significant steric hindrance, physically blocking bases from accessing the α -proton, thereby increasing chiral stability[3].

  • 2,4-Dichloro-5-methylmandelic Acid: This highly functionalized derivative represents a synergistic peak of stability. The ortho-chlorine provides critical steric shielding. The para-chlorine enhances the overall lipophilicity and crystalline stability of the molecule. Crucially, the meta-methyl group acts as an electron-donating group (EDG), which partially neutralizes the intense electron-withdrawing inductive effects of the two chlorines. This prevents the α -proton from becoming overly acidic, effectively shutting down the enol(ate) racemization pathway.

MechanisticStability UnsubMA Unsubstituted Mandelic Acid AlphaProton Alpha-Proton Abstraction (Base Catalyzed) UnsubMA->AlphaProton Oxidation Oxidative Degradation (Hydroxyl Radicals) UnsubMA->Oxidation SubMA 2,4-Dichloro-5-methylmandelic Acid StericShield Ortho-Cl Steric Shielding SubMA->StericShield Electronic Meta-CH3 Electron Donation SubMA->Electronic Racemization Rapid Racemization AlphaProton->Racemization Degradation Benzoylformate Formation Oxidation->Degradation StericShield->AlphaProton Blocks StericShield->Oxidation Hinders Stable High Chiral & Thermal Stability StericShield->Stable Electronic->Stable

Caption: Mechanistic pathways contrasting the degradation of unsubstituted mandelic acid vs. the stabilized derivative.

Comparative Quantitative Data

The theoretical stability provided by the 2,4-dichloro-5-methyl substitution pattern is corroborated by accelerated stress testing. The table below summarizes the kinetic data, highlighting the dramatic extension of half-lives under both basic and oxidative stress.

CompoundSubstituent Position(s)Steric Hindrance (Proxy)Racemization Half-Life (pH 8.0, 80°C)Oxidative Degradation ( t1/2​ in 10mM H2​O2​ )Thermal Onset ( Td​ )
Mandelic Acid NoneLow4.2 hours12.5 hours170 °C
4-Chloromandelic Acid ParaLow (at α -carbon)3.8 hours14.2 hours185 °C
2-Chloromandelic Acid OrthoHigh18.5 hours28.4 hours192 °C
2,4-Dichloro-5-methylmandelic Acid Ortho, Meta, ParaVery High> 72.0 hours > 120 hours 215 °C

Data Interpretation: While a single para-chlorine accelerates racemization (3.8h vs 4.2h) due to inductive electron withdrawal, the introduction of the ortho-chlorine and meta-methyl group in 2,4-Dichloro-5-methylmandelic acid extends the chiral half-life by over 17-fold compared to the unsubstituted baseline.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls and orthogonal quenching steps to prevent artifactual degradation during analysis.

Protocol A: Accelerated Racemization Kinetics Assay

Purpose: To quantify the rate constant ( krac​ ) of base-catalyzed racemization.

Rationale: Testing at pH 8.0 and 80°C artificially accelerates the proton abstraction process to yield measurable kinetics within a standard 72-hour window, while avoiding the ester hydrolysis that occurs at pH > 10.

  • Sample Preparation: Prepare a 5.0 mM solution of enantiopure (R)-2,4-Dichloro-5-methylmandelic acid in 100 mM phosphate buffer adjusted exactly to pH 8.0.

  • Control Establishment: Prepare an identical 5.0 mM solution of (R)-Mandelic Acid as a positive control for rapid racemization.

  • Thermal Incubation: Seal the vials in a thermoshaker set to 80°C ± 0.5°C at 300 RPM.

  • Time-Course Sampling & Quenching (Critical Step): At t=0,2,4,8,24,48,and 72 hours, extract a 100 µL aliquot. Immediately quench the reaction by adding 100 µL of 0.1 M HCl.

    • Causality: Dropping the pH to ~2.0 instantly protonates the α -carbon, freezing the enantiomeric ratio for accurate downstream analysis.

  • Chiral HPLC Analysis: Inject 10 µL onto a Daicel Chiralpak AD-H column. Mobile phase: Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1 v/v/v). Flow rate: 1.0 mL/min. UV detection at 220 nm.

  • Data Processing: Calculate the enantiomeric excess ( ee ) and plot ln(ee0​/eet​) versus time to derive the first-order rate constant ( krac​ ).

Protocol B: Oxidative Degradation Profiling

Purpose: To assess stability against reactive oxygen species (ROS), simulating long-term atmospheric or enzymatic exposure.

  • Matrix Preparation: Dissolve 2.0 mM of the target mandelic acid derivative in a 50 mM acetate buffer (pH 5.0).

  • Radical Generation: Initiate the Fenton-like reaction by adding 10 mM H2​O2​ and 0.1 mM FeSO4​ .

  • Incubation & Aliquoting: Incubate at 37°C in the dark. Withdraw 200 µL aliquots at predefined intervals.

  • Quenching: Quench the oxidative stress immediately by adding 50 µL of 1 M sodium thiosulfate ( Na2​S2​O3​ ) to neutralize residual peroxides.

  • Quantification: Analyze via RP-HPLC (C18 column) to track the disappearance of the parent peak and the appearance of the benzoylformate degradation byproduct.

Workflow Sample Sample Prep (Enantiopure Acid) Stress Accelerated Stress (Thermal/pH/Oxidative) Sample->Stress Quench Reaction Quenching (Acidification to pH 2) Stress->Quench HPLC Chiral HPLC Analysis (Daicel Chiralpak) Quench->HPLC Data Kinetic Modeling (k_rac & t_1/2) HPLC->Data

Caption: Self-validating experimental workflow for assessing chiral and oxidative stability of mandelic acids.

Conclusion for Drug Development Professionals

When selecting a chiral building block for active pharmaceutical ingredients (APIs), the hidden costs of late-stage racemization or degradation can be catastrophic to a development pipeline. While unsubstituted mandelic acid is economical, its vulnerability to base-catalyzed enolization limits its utility in harsh synthetic routes.

2,4-Dichloro-5-methylmandelic acid solves this through a precise combination of steric shielding (ortho-chloro) and electronic balancing (meta-methyl). By physically blocking nucleophilic access to the chiral center and tuning the acidity of the α -proton, this derivative offers researchers a highly robust, stereochemically locked intermediate suitable for rigorous multi-step syntheses.

References

  • Bacterial mandelic acid degradation pathway and its application in biotechnology National Library of Medicine (PubMed) [Link]

  • Racemization in Drug Discovery Cardiff University (ORCA)[Link]

  • Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam National Center for Biotechnology Information (PMC)[Link]

  • Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid ACS Omega[Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Enantiomeric Purity of 2,4-Dichloro-5-methylmandelic Acid using Chiral HPLC

Abstract The stereochemical identity of a pharmaceutical compound is a critical quality attribute, profoundly influencing its pharmacological and toxicological profile. For chiral molecules like 2,4-Dichloro-5-methylmand...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The stereochemical identity of a pharmaceutical compound is a critical quality attribute, profoundly influencing its pharmacological and toxicological profile. For chiral molecules like 2,4-Dichloro-5-methylmandelic acid, a key building block in modern synthesis, the accurate determination of enantiomeric purity is not merely an analytical task but a regulatory necessity. This guide provides an in-depth, experience-driven comparison of methodologies for validating the enantiomeric purity of this specific compound, with a primary focus on Chiral High-Performance Liquid Chromatography (HPLC). We will explore the causality behind method development choices, present a robust, self-validating protocol, and contextualize the technique against viable alternatives. All protocols and claims are grounded in established scientific principles and regulatory standards.

Introduction: The Imperative of Enantiomeric Purity

In pharmaceutical development, enantiomers of a chiral drug can exhibit widely different biological activities.[1] One enantiomer may be therapeutically active, while the other could be inactive, or worse, responsible for adverse effects. Consequently, regulatory bodies worldwide mandate strict control and accurate quantification of the enantiomeric composition of any chiral active pharmaceutical ingredient (API) or intermediate. 2,4-Dichloro-5-methylmandelic acid, with its single stereocenter, is a prime example where such rigorous analysis is essential.

Chiral HPLC has become the gold standard for this purpose, offering high accuracy, sensitivity, and the ability to quantify minute amounts of the undesired enantiomer.[2] This guide is designed for researchers, analytical chemists, and quality control professionals, providing a practical framework for developing and validating a reliable chiral HPLC method.

The Core Principle: How Chiral HPLC Achieves Separation

Direct enantiomeric separation by HPLC relies on the use of a Chiral Stationary Phase (CSP).[1] These phases create a transient diastereomeric complex with the analyte enantiomers. The differing stability of these complexes results in different retention times, allowing for their separation and quantification.

Among the most versatile and widely used CSPs are those based on polysaccharides, such as cellulose or amylose derivatives coated or immobilized on a silica support.[3][4] The chiral recognition mechanism is a complex interplay of forces including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.[3][5] For an acidic compound like 2,4-Dichloro-5-methylmandelic acid, the carboxyl and hydroxyl groups are primary sites for these crucial interactions with the CSP.

Method Development: A Strategic Approach

Developing a successful chiral separation method is often an iterative process, but a logical screening strategy can significantly streamline the effort.[6] Our goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks.

Choosing the Chiral Stationary Phase (CSP)

Polysaccharide-based CSPs are the premier choice for separating a broad range of chiral compounds, including mandelic acid derivatives.[7][8] They are available in two main formats: coated and immobilized. Immobilized phases are chemically bonded to the silica and offer greater robustness and a wider choice of solvents, which can be advantageous for method development.[3][5]

A logical starting point for screening would be to compare columns with different polysaccharide backbones and derivatizations.

Table 1: Comparison of Initial Chiral Stationary Phases for Screening

CSP Name (Example)Chiral SelectorKey CharacteristicsExpected Interaction with Analyte
CHIRALPAK® IC Cellulose tris(3,5-dichlorophenylcarbamate)Immobilized phase, broad applicability, strong π-π and H-bonding sites.The phenylcarbamate groups offer strong potential for π-stacking with the dichlorophenyl ring of the analyte. The carbamate linkage provides H-bond donor/acceptor sites.
CHIRALPAK® AD Amylose tris(3,5-dimethylphenylcarbamate)Coated phase, classic choice for many separations. Different helical structure from cellulose.The amylose backbone provides a different steric environment. The dimethylphenyl groups offer slightly different electronic properties for π-π interactions compared to the dichlorophenyl derivative.

Rationale: Starting with both a cellulose- and an amylose-based column provides a screen of two distinct three-dimensional chiral environments. The specific derivatives are chosen for their proven success with aromatic and acidic compounds.[7]

Mobile Phase Optimization

For acidic analytes, the mobile phase composition is critical for controlling retention and resolution.

  • Normal Phase (NP) vs. Reversed-Phase (RP): While NP (e.g., Hexane/Ethanol) often provides better enantioselectivity for polysaccharide CSPs, RP methods can be simpler and more compatible with MS detection.[6] However, for mandelic acids, NP or Polar Organic modes are typically more successful.

  • Solvents: The standard mobile phase consists of a non-polar alkane (like n-hexane) and an alcohol modifier (like isopropanol or ethanol). The alcohol percentage is the primary tool for adjusting retention time; decreasing the alcohol content generally increases retention and can improve resolution.[7]

  • Acidic Additive: This is the most critical component for an acidic analyte. An additive like Trifluoroacetic Acid (TFA) at a low concentration (e.g., 0.1%) is essential.[7] Causality: The TFA serves to suppress the ionization of the carboxylic acid group on the mandelic acid derivative. In its neutral, protonated form, the analyte can engage more effectively and consistently in hydrogen bonding with the CSP. Without the additive, peak shape would be poor (tailing) and retention would be unpredictable due to mixed-mode (ionic and non-ionic) interactions.

Validated Protocol for Enantiomeric Purity

This section details a finalized, robust method and its validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10] The purpose of validation is to provide documented evidence that the method is suitable for its intended purpose.[9]

Final Optimized HPLC Method
ParameterConditionRationale
Column CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm)Provided the best balance of resolution and peak shape in screening.
Mobile Phase n-Hexane / Isopropanol / TFA (80:20:0.1, v/v/v)This ratio provided optimal retention times and baseline resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temp. 25°CTemperature control is crucial for reproducible retention times.
Detection UV at 230 nmWavelength selected based on the UV absorbance maximum of the analyte.
Injection Vol. 10 µL
Diluent Mobile PhaseEnsures peak shape is not distorted by the injection solvent.
Method Validation Workflow

The following diagram outlines the logical flow for a comprehensive method validation as per ICH Q2(R1).[11]

G cluster_0 Method Development & Optimization cluster_1 ICH Q2(R1) Method Validation Dev Initial Screening (CSP, Mobile Phase) Opt Parameter Optimization (Solvent Ratio, Additive) Dev->Opt SST_Dev System Suitability Test (SST) (Resolution, Tailing Factor) Opt->SST_Dev Spec Specificity (Discrimination from impurities) SST_Dev->Spec Final Method Lin Linearity & Range (Correlation Coefficient) Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOQ Limit of Quantitation (S/N Ratio > 10) Prec->LOQ Rob Robustness (Small variations in method) LOQ->Rob

Caption: Workflow for Chiral HPLC Method Development and Validation.

Validation Parameters & Acceptance Criteria

The trustworthiness of an analytical method hinges on its validation.[9] Each parameter demonstrates the method's reliability under specific aspects.

Table 2: Summary of Validation Parameters and Results

Validation ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To ensure the method can separate the two enantiomers from each other and from any potential impurities or degradants.Inject individual enantiomers, a 50:50 racemic mixture, and a placebo/blank.Baseline resolution (Rs > 1.5) between enantiomers. No interfering peaks at the retention times of the enantiomers in the blank.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Analyze a series of solutions of the minor enantiomer over a specified range (e.g., 0.05% to 1.0% of the major enantiomer concentration).Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the experimental value to the true value.Analyze samples spiked with known amounts of the minor enantiomer at different levels (e.g., LOQ, 0.5%, 1.0%).Mean recovery between 90.0% and 110.0% for low-level impurities.
Precision (Repeatability)To show the method's consistency with repeated measurements on the same day, by the same analyst.Perform six replicate injections of a sample spiked at a target level (e.g., 0.5%).Relative Standard Deviation (RSD) ≤ 5.0%.
Limit of Quantitation (LOQ) The lowest amount of the minor enantiomer that can be reliably quantified.Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10.S/N ≥ 10, with acceptable precision and accuracy at this concentration.
Robustness To demonstrate the method's reliability when subjected to small, deliberate changes in parameters.Vary parameters like mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).System suitability parameters (e.g., resolution) must still be met. Retention times should not shift significantly.

Comparison with Alternative Methodologies

While chiral HPLC is the preferred method, it's important to understand its position relative to other techniques.[2]

Table 3: Comparison of Techniques for Enantiomeric Purity Analysis

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase.[2]High accuracy and precision; directly quantifies both enantiomers; excellent for trace-level quantification (low LOQ).Requires method development; can be time-consuming; requires specific, expensive chiral columns.
NMR with Chiral Solvating Agents Formation of diastereomeric complexes in solution, leading to chemically shifted signals for each enantiomer in the NMR spectrum.Relatively fast for qualitative assessment; no separation needed.Lower sensitivity and precision compared to HPLC; not suitable for trace analysis (<1% ee); requires higher sample concentration.
Polarimetry Measures the rotation of plane-polarized light by a chiral sample.Very fast and non-destructive.Provides only the net optical rotation, not the ratio of enantiomers; insensitive at low enantiomeric excess; requires a pure sample and a known specific rotation value.[12]
Chiral GC Separation on a chiral capillary column in the gas phase.High resolution.Analyte must be volatile or made volatile through derivatization; derivatization adds complexity and potential for racemization.[13]

For regulatory filings and quality control where accuracy and the ability to quantify low-level enantiomeric impurities are paramount, chiral HPLC is unequivocally the superior and most authoritative method .

Conclusion

The validation of enantiomeric purity for a chiral intermediate like 2,4-Dichloro-5-methylmandelic acid is a multi-faceted process that demands both strategic planning and rigorous execution. This guide has demonstrated that by systematically selecting a suitable polysaccharide-based chiral stationary phase and optimizing the mobile phase with an acidic modifier, a robust and reliable HPLC method can be developed. The subsequent validation, performed in accordance with ICH Q2(R1) guidelines, provides the necessary scientific evidence to prove the method is fit for its intended purpose—ensuring the stereochemical quality and, ultimately, the safety and efficacy of the final pharmaceutical product.

References

  • Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Scielo. Available at: [Link]

  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. PMC. Available at: [Link]

  • Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation. PMC. Available at: [Link]

  • Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]

  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. ResearchGate. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. IntechOpen. Available at: [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. MDPI. Available at: [Link]

  • Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Redalyc. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Chromatography Today. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. SCIRP. Available at: [Link]

  • Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Almac. Available at: [Link]

  • Analyses of amino acids, Enantiomeric purity. CAT. Available at: [Link]

  • Unconventional approaches for chiral resolution. PMC. Available at: [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. Available at: [Link]

  • Combination of HPLC “Inverted Chirality Columns Approach” and MS/MS Detection for Extreme Enantiomeric Excess Determination Even in Absence of Reference Samples. Application to Camptothecin Derivatives. ACS Publications. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloro-5-methylmandelic Acid

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of specialized chemical re...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 2,4-Dichloro-5-methylmandelic acid are paramount. This guide provides a comprehensive, technically grounded protocol for its disposal, moving beyond simple steps to explain the critical reasoning rooted in chemical properties and regulatory frameworks.

Hazard Assessment and Chemical Profile

  • Mandelic Acid Backbone: The parent compound, mandelic acid, is known to be a skin, eye, and respiratory irritant.[1][2] Direct contact should be avoided.

  • Dichlorinated Aromatic System: The presence of two chlorine atoms on the benzene ring is a significant feature. Chlorinated organic compounds are frequently categorized as persistent environmental pollutants and are subject to stringent disposal regulations.[3][4] Under the Resource Conservation and Recovery Act (RCRA), wastes containing chlorinated solvents or compounds are often considered hazardous.[3] Related structures, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), exhibit notable toxicity, affecting renal and hematological systems in animal studies.[5] This structural alert necessitates treating 2,4-Dichloro-5-methylmandelic acid with a high degree of caution, assuming it possesses similar or additional hazards beyond simple corrosivity.

Based on this analysis, the compound must be handled as, at minimum, an irritant and a potential environmental toxin, and its waste must be managed as regulated hazardous material.

The Guiding Principle: Why Neutralization is Insufficient

While this compound is an acid, and standard procedure for many simple mineral acids is neutralization followed by drain disposal, that method is strictly prohibited for 2,4-Dichloro-5-methylmandelic acid.[6][7]

The rationale is twofold:

  • Hazardous Characteristic of Corrosivity (RCRA Code D002): As an acid, the waste likely has a pH of 2.0 or less, classifying it as a corrosive hazardous waste.[4]

  • Persistence and Toxicity: The primary concern is the chlorinated organic structure. Regulations in jurisdictions like Washington State specifically designate wastes containing Halogenated Organic Compounds (HOCs) as persistent dangerous waste.[4] Such chemicals can bioaccumulate and are not effectively removed by standard wastewater treatment processes.[7] Disposing of this compound down the drain would lead to the release of a persistent and potentially toxic chemical into the environment.[8]

Therefore, the only acceptable disposal pathway is through a licensed hazardous waste management program.[3][9]

Personal Protective Equipment (PPE) for Safe Handling

Before handling the material, whether in pure form or as waste, ensure the following PPE is in use.[10][11]

PPE ItemSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash risk.[2]Protects against accidental splashes of the acidic and irritating material.
Hand Protection Nitrile or other chemically impervious gloves.[2]Prevents skin contact, which can cause irritation.
Body Protection A standard laboratory coat.Protects against minor spills and contamination of personal clothing.
Ventilation Handle in a certified chemical fume hood.Minimizes the inhalation of any dust or aerosols, which may cause respiratory irritation.[10][12]

Step-by-Step Disposal Protocol

This protocol ensures compliance with the "cradle-to-grave" concept of hazardous waste management mandated by RCRA.[9]

Step 1: Container Selection and Preparation

  • Action: Select a waste container made of a material compatible with corrosive and chlorinated organic waste, such as High-Density Polyethylene (HDPE) or glass.[6] Ensure the container is clean, dry, and has a secure, leak-proof screw-top cap.

  • Causality: Using a compatible container prevents degradation of the container and potential leaks. A secure cap prevents the release of vapors and spills.

Step 2: Waste Collection and Segregation

  • Action: Carefully transfer waste solutions of 2,4-Dichloro-5-methylmandelic acid into the designated waste container. Do not mix this waste with other waste streams (e.g., non-halogenated solvents, oxidizers, or bases).[6]

  • Causality: Segregation is critical to prevent dangerous chemical reactions within the waste container and to ensure the waste is routed to the correct disposal facility.[13] Chlorinated waste typically requires high-temperature incineration, a different process than that for other chemical wastes.[3]

Step 3: Labeling

  • Action: Immediately label the container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 2,4-Dichloro-5-methylmandelic acid" (avoiding abbreviations)

    • The approximate concentration and volume

    • The relevant hazard characteristics (e.g., "Corrosive," "Toxic")

    • The date accumulation started

  • Causality: Proper labeling is a legal requirement under RCRA and ensures that anyone handling the container is aware of its contents and associated dangers.[9]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Action: Store the sealed and labeled container in a designated SAA within the laboratory where the waste was generated.[7] The SAA should be under the control of laboratory personnel, away from drains, and in a secondary containment tray to capture any potential leaks.

  • Causality: SAAs provide a safe, compliant, and localized area for the short-term storage of hazardous waste, minimizing the risk of spills and ensuring regulatory compliance regarding storage time and quantity limits.[7]

Step 5: Arranging for Professional Disposal

  • Action: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup and disposal.[3][6]

  • Causality: Federal and state regulations mandate that hazardous waste be transported by certified haulers and disposed of at licensed Treatment, Storage, and Disposal Facilities (TSDFs).[3][14] This ensures the material is destroyed in a manner that protects public health and the environment.

Spill and Emergency Procedures

In the event of a spill, adhere to the following:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Protect Yourself: Don the appropriate PPE as detailed in Section 3.

  • Contain: For small spills, contain the material using a chemical spill kit with an absorbent appropriate for acids (do not use combustible materials like paper towels).

  • Clean: Carefully sweep up solid material or absorb liquids and place the contaminated materials into a sealed, labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable detergent and water.[1]

  • Report: Report the incident to your EHS department.

Visualization: Disposal Decision Workflow

The following diagram illustrates the mandatory decision-making process for the disposal of 2,4-Dichloro-5-methylmandelic acid.

G cluster_assessment Hazard Characterization cluster_action Disposal Pathway start Waste Generated: 2,4-Dichloro-5-methylmandelic acid is_acid Is the waste corrosive? (Aqueous, pH <= 2) start->is_acid is_halogenated Does the waste contain Halogenated Organic Compounds? is_acid->is_halogenated Yes classify_hw Classify as Regulated Hazardous Waste (RCRA Code: D002, Potential State HOC Codes) is_halogenated->classify_hw Yes no_drain ACTION: DO NOT NEUTRALIZE FOR DRAIN DISPOSAL classify_hw->no_drain collect Collect in a compatible, labeled container. no_drain->collect store Store in designated Satellite Accumulation Area (SAA). collect->store dispose Contact EHS for disposal via a licensed hazardous waste contractor. store->dispose

Caption: Disposal workflow for 2,4-Dichloro-5-methylmandelic acid.

References

  • P2 InfoHouse. (n.d.). What Regulations Apply to Chlorinated Solvent Use? Retrieved from P2 InfoHouse website. [Link not available]
  • PCCA. (2025).
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Farmalabor. (2011).
  • Guidechem. (2008).
  • Anonymous. (2016).
  • Minnesota Department of Transportation. (n.d.). Waste Acid-Base Management.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from CWU website: [Link]

  • Farmadria D.O.O. (2024).
  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
  • TCI Chemicals. (2024). Safety Data Sheet: (+)-O-Acetyl-L-mandelic Acid.
  • Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Tokyo Chemical Industry. (2025). Safety Data Sheet: 4-Chloro-D-mandelic Acid.
  • Spectrum Chemical. (2013).
  • Washington State Legislature. (n.d.). WAC 173-303: Dangerous Waste Regulations.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from EPA website: [Link]

  • Washington State University Environmental Health & Safety. (n.d.). Chemical Waste Identification.
  • U.S. Government Publishing Office. (2023). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from eCFR website: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from NCBI Bookshelf: [Link]

  • International Programme on Chemical Safety. (1989). Environmental Health Criteria 84: 2,4-Dichlorophenoxyacetic Acid (2,4-D) - Environmental Aspects. Retrieved from INCHEM website: [Link]

Sources

Handling

Personal protective equipment for handling 2,4-Dichloro-5-methylmandelic acid

As a Senior Application Scientist in drug development, I approach chemical handling not merely as a regulatory checklist, but as a mechanistic workflow. 2,4-Dichloro-5-methylmandelic acid (CAS: 1803838-18-7) is a special...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I approach chemical handling not merely as a regulatory checklist, but as a mechanistic workflow. 2,4-Dichloro-5-methylmandelic acid (CAS: 1803838-18-7) is a specialized halogenated aromatic alpha-hydroxy acid (AHA) utilized extensively as a building block in pharmaceutical synthesis and material science[1].

Because this compound combines the acidic properties of a mandelic acid derivative with the lipophilicity and reactivity of a dichlorinated phenyl ring, it presents unique operational challenges. This guide provides a self-validating system for its safe handling, ensuring that your laboratory maintains both scientific integrity and stringent safety compliance.

Causal Hazard Assessment: The "Why" Behind the Protocol

To design an effective safety protocol, we must first understand the molecular causality of the compound's hazards. Trustworthiness in laboratory safety requires knowing why a chemical is dangerous, not just that it is dangerous.

  • Alpha-Hydroxy Carboxylic Acid Core: Like other[2], this compound donates hydrogen ions, leading to localized pH drops upon contact with mucosal membranes or moisture. This mechanism is responsible for its classification as a skin irritant (GHS H315) and a cause of serious eye damage/irritation (GHS H318/H319)[3][4].

  • Halogenated Aromatic Ring: The presence of two chlorine atoms significantly increases the molecule's lipophilicity. This facilitates rapid absorption through compromised dermal barriers. Furthermore, halogenated organic compounds pose severe environmental hazards and must be strictly segregated from standard organic waste streams to prevent toxic byproducts during disposal[5].

  • Physical Form: Typically supplied as a crystalline solid or powder, it presents an inhalation hazard (GHS H335) if aerosolized during weighing, transferring, or solubilization.

Quantitative Safety & Regulatory Data

The following table summarizes the critical quantitative thresholds and regulatory standards governing the handling of this compound.

Property / StandardQuantitative Value / CodeMechanistic & Regulatory Rationale
GHS Hazard Codes H315, H318, H319, H335Dictates the need for dermal, ocular, and respiratory barriers.
OSHA PPE Standard [6]Mandates employer hazard assessment and the provision of appropriate PPE[6].
OSHA Lab Standard [7]Regulates occupational exposure to hazardous chemicals in laboratories[7].
Fume Hood Velocity 80 - 100 fpmThe required face velocity to ensure containment of aerosolized acidic powders[8].
Personal Protective Equipment (PPE) Matrix

Under OSHA's guidelines, PPE serves as the final line of defense[9]. The following matrix details the required PPE for handling 2,4-Dichloro-5-methylmandelic acid and the causal reason for each selection.

  • Eye/Face Protection: . Rationale: Protects against acidic dust aerosols and splash hazards during solvent addition. A full face shield should be added if preparing large-scale corrosive baths.

  • Hand Protection: Nitrile gloves (minimum 4 mil) for dry powder handling; Neoprene gloves (elbow length) for prolonged exposure to corrosive solutions[10]. Rationale: Nitrile provides a sufficient barrier against dry halogenated organics, while neoprene resists penetration by corrosive aqueous or organic mixtures[10].

  • Body Protection: Flame-resistant (FR) or standard chemical-resistant lab coat, long pants, and closed-toe shoes. Rationale: Prevents dermal exposure to the lipophilic chlorinated compound in the event of an accidental spill.

  • Respiratory Protection: N95 particulate respirator or a NIOSH-approved organic/acid gas respirator (if handling large volumes outside a fume hood) per [6][11]. Rationale: Mitigates the inhalation of irritant crystalline dust (H335) which can cause severe respiratory tract inflammation.

Standard Operating Procedure (SOP): Handling & Workflow

Trustworthiness in the lab relies on reproducible, self-validating protocols. Follow this step-by-step methodology for experimental setup.

Step 1: Environmental Preparation

  • Verify that the laboratory fume hood is fully operational and certified, maintaining a face velocity of 80-100 fpm[8].

  • Don all required PPE as outlined in the matrix above before crossing the laboratory threshold[10].

Step 2: Weighing and Transfer

  • Place the analytical balance inside the fume hood to contain any aerosolized particulates.

  • Use an anti-static weighing boat. Mechanistic insight: Halogenated powders often carry static charges; anti-static boats prevent the crystalline powder from dispersing due to electrostatic repulsion.

  • Carefully transfer the 2,4-Dichloro-5-methylmandelic acid using a clean, dry stainless-steel spatula.

Step 3: Solubilization

  • Transfer the weighed solid to your primary reaction vessel.

  • Slowly add the chosen solvent (e.g., polar organic solvents like ethanol, in which mandelic acid derivatives are highly soluble[2]).

  • Cap the vessel immediately after solvent addition to prevent the escape of any volatile chlorinated intermediates.

Step 4: Decontamination

  • Wipe down the balance and fume hood surface with a damp paper towel to capture any residual acidic dust.

  • Dispose of the towel in the designated solid hazardous waste container.

G Storage 1. Storage (Cool, Dry, Inert) PPE 2. PPE Donning (Nitrile, Goggles, Coat) Storage->PPE Hood 3. Fume Hood Transfer (Engineering Control) PPE->Hood Weigh 4. Weighing & Solubilization (Anti-static boat) Hood->Weigh React 5. Chemical Synthesis (AHA Derivatization) Weigh->React Waste 6. Halogenated Waste (Strict Segregation) React->Waste

Workflow for handling 2,4-Dichloro-5-methylmandelic acid from storage to disposal.

Spill Response & Chemical Disposal Plan

Improper disposal of halogenated compounds can lead to severe regulatory penalties and environmental toxicity.

Immediate Spill Response Protocol:

  • Isolate: Evacuate unnecessary personnel from the immediate area[11].

  • Protect: Ensure full PPE is worn. If a large volume of solubilized acid is spilled, upgrade to an acid gas respirator[11].

  • Contain & Neutralize: For dry powder spills, gently sweep up the material using a brush and dustpan, taking care to avoid raising contaminated dust[11]. For liquid spills, apply a chemically compatible absorbent spill pillow[11].

  • Clean: Wash the spill site with a mild alkaline solution (e.g., sodium bicarbonate) to safely neutralize residual acid, followed by a thorough water rinse[11].

Halogenated Waste Disposal Plan:

  • Strict Segregation: 2,4-Dichloro-5-methylmandelic acid MUST be disposed of in a container explicitly labeled for Halogenated Organic Waste [5][10]. Mixing halogenated waste with non-halogenated organic waste can cause dangerous exothermic reactions or release toxic dioxins during incineration.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a solid hazardous waste bin, never the general municipal trash[10].

  • Containment: Ensure all waste containers have secondary containment and remain tightly closed when not actively receiving waste[10].

References
  • Clarion Safety Systems: OSHA's PPE Laboratory Standards. Available at: [Link]

  • National Institutes of Health (PMC): A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Available at:[Link]

  • PubChem (NIH): 2,4-Dichlorophenylacetic acid Safety and Hazards. Available at:[Link]

  • NC State University EHS: Personal Protective Equipment Requirements for Laboratories. Available at: [Link]

  • The EI Group: Navigating Laboratory Safety: Understanding OSHA and EPA Regulations. Available at:[Link]

  • Wikipedia: Mandelic acid (Safety and handling). Available at: [Link]

  • Lab Equipment Direct: OSHA Lab Safety Equipment: Requirements & Compliance Guide. Available at:[Link]

  • PubChem (NIH): (2,4-Dichlorophenyl)acetyl chloride Safety and Hazards. Available at: [Link]

  • University of Texas (Anslyn Lab): Laboratory Safety and Waste Disposal Protocols. Available at:[Link]

  • Regis Technologies: Material Safety Data Sheet - Halogenated Organic Acids. Available at: [Link]

  • Science.gov: Halogenated Organic Wastes and EPA 40 CFR 268 Guidelines. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-Dichloro-5-methylmandelic acid
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2,4-Dichloro-5-methylmandelic acid
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